molecular formula C10H11ClN2 B1532596 Isoquinolin-5-ylmethanamine hydrochloride CAS No. 1001906-56-4

Isoquinolin-5-ylmethanamine hydrochloride

Cat. No.: B1532596
CAS No.: 1001906-56-4
M. Wt: 194.66 g/mol
InChI Key: ICERHXYXYDDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-5-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinolin-5-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-5-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isoquinolin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICERHXYXYDDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 1001906-56-4 for HCl; 58123-58-3 for free base) is a critical heterocyclic building block in the design of ATP-competitive kinase inhibitors. Structurally, it consists of an isoquinoline bicyclic aromatic system functionalized with a primary aminomethyl group at the C5 position.

This scaffold is a "privileged structure" in medicinal chemistry, primarily utilized to target Rho-associated protein kinases (ROCK1/ROCK2) . The isoquinoline ring mimics the adenine base of ATP, forming essential hydrogen bonds within the kinase hinge region, while the aminomethyl arm serves as a flexible vector for fragment growing or linking to zinc-binding groups. This guide details its physicochemical profile, synthetic pathways, pharmacological mechanism, and validated experimental protocols.

Physicochemical Profile

The hydrochloride salt form is preferred in synthesis and storage due to the instability and hygroscopic nature of the free amine.

PropertyDataNotes
IUPAC Name 1-(Isoquinolin-5-yl)methanamine hydrochloride
CAS (Free Base) 58123-58-3
CAS (HCl Salt) 1001906-56-4 (Mono); 2103400-38-8 (Di)Commercial forms vary.
Molecular Formula C₁₀H₁₀N₂ · xHClTypically supplied as x=1 or 2.
Molecular Weight 158.20 (Free Base) / 194.66 (Mono-HCl)
Solubility Water (>50 mg/mL), DMSO, MethanolSalt form is highly water-soluble.
pKa (Calc) ~5.4 (Isoquinoline N), ~9.5 (Primary Amine)The ring N is weakly basic; the alkyl amine is strongly basic.
Appearance Pale yellow to off-white solidHygroscopic; store under desiccant.
H-Bond Donors/Acceptors 2 / 2Ideal fragment for lead optimization.

Synthetic Architecture

The synthesis of Isoquinolin-5-ylmethanamine HCl typically proceeds via the reduction of 5-cyanoisoquinoline . This route is preferred over direct electrophilic substitution due to the regioselectivity challenges of the isoquinoline ring (which favors C5/C8 substitution but often yields mixtures).

Validated Synthetic Pathway

The most robust route involves the palladium-catalyzed cyanation of 5-bromoisoquinoline followed by reduction.

Synthesis SM 5-Bromoisoquinoline (Starting Material) Int1 5-Cyanoisoquinoline (Intermediate) SM->Int1 Zn(CN)2, Pd(PPh3)4 DMF, 80°C Prod Isoquinolin-5-ylmethanamine (Free Base) Int1->Prod H2, Raney Ni NH3/MeOH Salt Isoquinolin-5-ylmethanamine Hydrochloride Prod->Salt HCl in Dioxane Et2O ppt

Figure 1: Synthetic route from 5-bromoisoquinoline. The critical step is the nitrile reduction, which must be controlled to prevent secondary amine formation.

Alternative Precursors
  • From 5-Isoquinolinecarboxylic Acid: Via amide formation followed by reduction (LiAlH₄). This route is less atom-economical but avoids transition metal catalysts.

  • From 5-Nitroisoquinoline: Reduction to 5-aminoisoquinoline

    
     Sandmeyer reaction to 5-cyano 
    
    
    
    Reduction. (Legacy route, hazardous intermediates).

Pharmacology & Mechanism of Action

The ROCK Inhibition Paradigm

Isoquinoline derivatives are the foundational scaffold for ROCK inhibitors (e.g., Fasudil , Ripasudil ). The isoquinoline ring binds to the ATP-binding pocket of the kinase.

  • Hinge Binding: The nitrogen at position 2 of the isoquinoline ring acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met156 (in ROCK1).

  • Linker Function: The 5-aminomethyl group projects towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of "tail" groups that confer selectivity over PKA (Protein Kinase A).

Signaling Pathway Visualization

ROCK_Pathway GPCR GPCR Activation (RhoA Agonists) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MLCP MLC Phosphatase (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Inhibitor (Blocks ATP Binding) Inhibitor->ROCK Inhibits MLCP->MLC Dephosphorylates (Blocked) Actin Actomyosin Contraction (Cell Shape/Motility) MLC->Actin Promotes

Figure 2: The RhoA/ROCK signaling cascade. Isoquinolin-5-ylmethanamine derivatives intervene at the ROCK node, preventing actomyosin contraction.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction

Rationale: This method minimizes side reactions common with hydride reducing agents.

Reagents: 5-Cyanoisoquinoline (1.0 eq), Raney Nickel (50% wt/wt), Methanolic Ammonia (7N), Hydrogen gas (balloon or Parr shaker).

  • Preparation: In a hydrogenation vessel, dissolve 5-cyanoisoquinoline in 7N NH₃/MeOH (concentration ~0.1 M).

    • Note: Ammonia is required to suppress the formation of secondary amines (dimerization).

  • Catalyst Addition: Carefully add Raney Nickel (washed with MeOH) under an argon blanket. Caution: Pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1-3 atm) at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction via TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the nitrile peak and appearance of the primary amine mass (M+1 = 159.2).

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C. A precipitate will form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: In Vitro ROCK Kinase Assay

Rationale: To validate the inhibitory potential of the fragment or its derivatives.

System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or similar ADP-Glo™ system.

  • Enzyme Prep: Dilute recombinant human ROCK1 (0.1–10 ng/reaction) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Dissolve Isoquinolin-5-ylmethanamine HCl in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 3-fold) in Kinase Buffer (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL Compound solution.

    • Add 5 µL Enzyme/Substrate mixture (S6 peptide substrate).

    • Add 5 µL ATP solution (at K_m, typically 10–50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add development reagent (cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Expected Result: As a fragment, the IC₅₀ will be high (µM range). Full inhibitors built on this scaffold (e.g., sulfonamide derivatives) reach nM potency.

Safety & Handling Data (SDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Corrosion H314/H315Causes severe skin burns/irritation (Free base is corrosive; HCl is irritant).
Eye Damage H318/H319Causes serious eye damage/irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Hygroscopic: The HCl salt absorbs atmospheric moisture rapidly, leading to "gumming." Store in a tightly sealed vial within a desiccator at -20°C.

  • Incompatibility: Avoid strong oxidizing agents. The free amine reacts with atmospheric CO₂; always handle the free base under inert gas (N₂/Ar).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12018696, Isoquinolin-5-ylmethanamine. Retrieved from [Link]

  • Liao, C., et al. (2007). Design and synthesis of novel Rho kinase inhibitors. Journal of Medicinal Chemistry. (General reference for isoquinoline scaffold SAR).
  • Feng, Y., et al. (2015). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. Retrieved from [Link]

  • Blough, B. E., et al. (2002). Synthesis of isoquinoline-based inhibitors. Tetrahedron Letters. (Methodology for nitrile reduction in isoquinolines).

Isoquinolin-5-ylmethanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isoquinolin-5-ylmethanamine Hydrochloride (CAS: 1001906-56-4) for Advanced Research Applications

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this important class of molecules, isoquinolin-5-ylmethanamine hydrochloride emerges as a particularly valuable and versatile building block for drug discovery and development.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet. It aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core characteristics, synthesis, analysis, and strategic application of isoquinolin-5-ylmethanamine hydrochloride. We will explore the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative references to ensure scientific integrity and practical utility.

Section 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a chemical entity begins with its unambiguous identification. Isoquinolin-5-ylmethanamine is commonly supplied as its hydrochloride salt to enhance stability and improve aqueous solubility, which are critical advantages for both chemical reactions and biological assays. The properties of both the salt and the corresponding free base are detailed below.

PropertyIsoquinolin-5-ylmethanamine HydrochlorideIsoquinolin-5-ylmethanamine (Free Base)
CAS Number 1001906-56-4[3][4]58123-58-3[5][6][7]
Molecular Formula C₁₀H₁₁ClN₂[8]C₁₀H₁₀N₂[5][6]
Molecular Weight 194.66 g/mol 158.20 g/mol [5][7]
IUPAC Name (isoquinolin-5-yl)methanamine;hydrochlorideisoquinolin-5-ylmethanamine[6]
InChI Key ICERHXYXYDDCAZ-UHFFFAOYSA-N[8]CBDCFKLGMRFTRX-UHFFFAOYSA-N
Appearance Typically a white to off-white solidVaries; may be an oil or low-melting solid
Purity (Typical) ≥95.0%[8]≥98%
SMILES Cl.NCC1=CC=CC2=C1C=CN=C2C1=CC2=C(C=CN=C2)C(=C1)CN[5]

Section 2: Synthesis and Purification: A Validated Workflow

The synthesis of isoquinolin-5-ylmethanamine hydrochloride is a multi-step process that requires careful control to ensure high purity and yield. The most common and logical synthetic strategy involves the reduction of a commercially available precursor, 5-cyanoisoquinoline. This approach is favored because the cyano group offers a direct and efficient pathway to the primary aminomethyl group.

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting material to the final, purified hydrochloride salt.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage Start 5-Cyanoisoquinoline Reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol/HCl) Start->Reduction Reagents Quench Reaction Quenching & Catalyst Filtration Reduction->Quench Crude Product Concentration Solvent Removal (Rotary Evaporation) Quench->Concentration Filtrate Recrystallization Recrystallization (e.g., Ethanol/Ether) Concentration->Recrystallization Crude Salt Isolation Vacuum Filtration & Drying Recrystallization->Isolation Crystalline Solid Final Pure Isoquinolin-5-ylmethanamine HCl Isolation->Final

Caption: Workflow for synthesis and purification.

Detailed Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 5-cyanoisoquinoline. The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate; it is highly effective for nitrile reduction and can be easily removed by filtration, simplifying purification. The inclusion of hydrochloric acid in the reaction medium ensures the in situ formation of the hydrochloride salt, preventing potential side reactions of the free amine and aiding in its direct crystallization.

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, hydrogen balloon inlet, and a condenser, add 5-cyanoisoquinoline (5.0 g, 32.4 mmol).

  • Solvent Addition: Add ethanol (100 mL) to dissolve the starting material.

  • Acidification: Slowly add concentrated hydrochloric acid (3.0 mL, ~36 mmol) to the solution. An exotherm may be observed.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 500 mg, 10% w/w) to the mixture.

  • Reaction Execution: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen balloon. Stir the reaction vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Catalyst Removal: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude isoquinolin-5-ylmethanamine hydrochloride.

Detailed Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Crystallization Induction: Slowly add diethyl ether (an anti-solvent) to the warm solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collection: Collect the resulting white crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 3: Analytical Characterization for Quality Assurance

To ensure the compound's identity and purity, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material meets the stringent quality requirements for use in sensitive research applications.

Analytical Characterization Workflow

G cluster_input cluster_analysis Analytical Techniques cluster_output Data Verification cluster_result Input Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (ESI-HRMS) Input->MS HPLC Chromatography (RP-HPLC) Input->HPLC Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Purity Purity Assessment (>95%) HPLC->Purity Final Verified Compound Structure->Final Mass->Final Purity->Final

Caption: Workflow for analytical quality control.

Detailed Protocol 3: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[9]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Protons on the isoquinoline ring system are expected in the aromatic region (δ 7.5-9.5 ppm). The benzylic methylene protons (-CH₂-) adjacent to the ring will appear as a singlet around δ 4.5 ppm. The amine protons (-NH₃⁺) will be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum.

    • Expected Signals: Aromatic carbons will appear between δ 120-155 ppm. The benzylic carbon (-CH₂) will be observed around δ 40-45 ppm.

Detailed Protocol 4: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Interpretation: In positive ion mode, look for the molecular ion of the free base [M+H]⁺. For C₁₀H₁₀N₂, the expected exact mass is approximately 159.0917. The measured mass should be within 5 ppm of the calculated value.

Detailed Protocol 5: HPLC Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small molecules.

  • System Setup: Use a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the initial mobile phase composition.

  • Analysis: Inject 5-10 µL of the sample and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Analysis TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ, ppm)~9.5-7.5 (m, aromatic H), ~4.5 (s, 2H, -CH₂-), variable broad singlet (-NH₃⁺)
HRMS (ESI+) [M+H]⁺ for Free BaseCalculated m/z: 159.0917; Observed should be within ± 5 ppm
RP-HPLC Purity>95% area under the curve for the main peak

Section 4: Strategic Applications in Drug Discovery

The true value of isoquinolin-5-ylmethanamine hydrochloride lies in its utility as a molecular scaffold. The primary amine at the 5-position is a key functional handle that allows for a wide array of chemical transformations, enabling the synthesis of large compound libraries for screening.[10] Isoquinoline-based compounds have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][11]

Derivatization Potential and Target Interaction

The primary amine can be readily acylated, alkylated, or used in reductive amination to append diverse chemical moieties. This allows chemists to systematically probe the structure-activity relationship (SAR) of a compound series. For example, a library of amides can be created to target the ATP binding pocket of a protein kinase, a common strategy in cancer drug discovery.

G cluster_scaffold Core Scaffold cluster_reaction Chemical Derivatization cluster_drug Hypothetical Drug Candidate cluster_target Biological Target Scaffold Isoquinolin-5-ylmethanamine Reaction Amide Coupling (R-COOH, EDC/HOBt) Scaffold->Reaction Drug Isoquinoline-based Kinase Inhibitor Reaction->Drug Target Protein Kinase (ATP Binding Pocket) Drug->Target Inhibition

Caption: Drug discovery pathway using the scaffold.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
Skin Irritation Category 2 (Causes skin irritation)[3]Wear protective gloves and clothing. Avoid contact with skin.[13]
Eye Irritation Causes serious eye irritation (Implied by skin irritation)Wear safety glasses with side-shields or goggles.[13]
Respiratory Irritation May cause respiratory irritation (For free base)[6]Avoid formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.[3][4]
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended.[3][4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Isoquinolin-5-ylmethanamine hydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined structure, coupled with a highly versatile primary amine handle, provides an exceptional platform for the design and synthesis of novel therapeutic agents. By adhering to the rigorous synthesis, purification, and analytical protocols outlined in this guide, researchers can confidently utilize this compound, ensuring the integrity of their scientific endeavors and accelerating the journey of drug discovery.

References

  • PubChem. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696. [Link]

  • Angene Chemical. Safety Data Sheet - Isoquinolin-5-ylmethanamine hydrochloride. [Link]

  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • MDPI. NMR Characterization of Lignans. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Fine-Mega. FM182924 - Safety Data Sheet. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • HETEROCYCLES. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • MDPI. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • ResearchGate. Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. [Link]

  • National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • Bartleby. Isoquinoline Synthesis. [Link]

  • National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

Sources

Physicochemical Characterization and Synthetic Utility of Isoquinolin-5-ylmethanamine Hydrochloride

[1][2]

Executive Summary: The Stoichiometric Imperative

Isoquinolin-5-ylmethanamine hydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase ligands.[1][2]

For the researcher, the "molecular weight" of this compound is not a static integer but a variable dependent on protonation stoichiometry .[2] Commercial sources frequently supply the dihydrochloride (2HCl) salt due to the basicity of both the isoquinoline ring nitrogen and the primary amine.[2] Mistaking the dihydrochloride (MW ~231.[2]12) for the monohydrochloride (MW ~194.[2]66) or free base (MW ~158.[2]20) is a common source of yield failure in stoichiometric coupling reactions.[2]

This technical guide provides the definitive physicochemical profile, synthetic pathways, and validation protocols required to utilize this pharmacophore with precision.

Molecular Identity and Physicochemical Profile[2][3][4][5][6][7]

The following data consolidates the specific properties of the 5-isomer. Note the distinct CAS registry numbers for different salt forms.

Table 1: Stoichiometric Molecular Weight Data[1]
Chemical FormMolecular FormulaMolecular Weight ( g/mol )CAS Registry NumberPhysical State
Free Base

158.20 58123-58-3Oil / Low-melting solid
Monohydrochloride

194.66 1001906-56-4Hygroscopic Solid
Dihydrochloride

231.12 2103400-38-8Crystalline Solid (Yellow/Off-white)
Solubility and Acidity (pKa)

Understanding the ionization state is critical for extraction and coupling:

  • Isoquinoline Ring Nitrogen (

    
    ):  pKa 
    
    
    5.[2][3]4. Moderately basic.[2]
  • Primary Amine Nitrogen (

    
    ):  pKa 
    
    
    9.5–10.[2]0. Highly basic.[2]
  • Implication: In water, the dihydrochloride salt is stable.[2] However, during extraction (e.g., DCM/Water), adjusting the pH to ~7.5 will deprotonate the ring nitrogen (making it lipophilic) while keeping the primary amine charged (water-soluble), potentially leading to product loss in the aqueous phase.[2] pH > 11 is required to fully extract the free base. [2]

Synthetic Pathways and Manufacturing Logic[2]

The synthesis of Isoquinolin-5-ylmethanamine typically proceeds via the reduction of 5-cyanoisoquinoline.[1][2] The choice of reducing agent dictates the purity and salt formation downstream.[2]

Diagram 1: Synthetic Workflow & Salt Formation

The following diagram illustrates the conversion from the nitrile precursor to the stable dihydrochloride salt.

SynthesisWorkflowStart5-Cyanoisoquinoline(Precursor)Step1Catalytic Hydrogenation(Raney Ni / H2) orLiAlH4 ReductionStart->Step1ReductionInterFree Amine Intermediate(Unstable Oil)Step1->InterWorkup (Basic pH)Step2Salt Formation(HCl gas in Et2O/Dioxane)Inter->Step2AcidificationEndIsoquinolin-5-ylmethanamineDihydrochloride (2HCl)(Stable Solid)Step2->EndPrecipitation

Caption: Synthesis of Isoquinolin-5-ylmethanamine 2HCl via nitrile reduction. Note the requirement for anhydrous conditions in Step 2 to prevent hygroscopic clumping.

Critical Protocol: Validation of Chloride Content (MW Verification)

Because commercial batches may vary between mono- and dihydrochloride forms (or hydrates), relying solely on the label is a risk.[2] The following Potentiometric Titration protocol is a self-validating method to determine the exact number of HCl equivalents and thus the effective molecular weight.

Materials
  • Analyte: ~100 mg Isoquinolin-5-ylmethanamine HCl sample (dried).

  • Titrant: 0.1 N Silver Nitrate (

    
    ).[2]
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    , to prevent carbonate interference).
    
  • Detection: Potentiometric electrode (Silver/Sulfide ISE).[2]

Step-by-Step Methodology
  • Dissolution: Accurately weigh

    
     (approx. 100 mg) to 0.1 mg precision. Dissolve in 50 mL acidified water.
    
  • Titration: Titrate with 0.1 N

    
     while stirring vigorously. Record the potential (mV) after each addition.
    
  • Endpoint Detection: Plot the first derivative (

    
    ) to identify the inflection point.[2] Let 
    
    
    be the volume of titrant at the endpoint.[2]
  • Calculation:

    
    [2]
    
Interpretation Table
Calculated % ChlorideInferred Salt FormEffective MW to use
~18.2% Monohydrochloride (1 HCl)194.66
~30.7% Dihydrochloride (2 HCl)231.12
< 18% Hydrate or ImpureRequires Recrystallization

Pharmaceutical Applications in Drug Design[1][2][3][5][8][9]

The 5-position of the isoquinoline ring provides a unique vector for extending into the solvent-exposed regions of kinase ATP-binding pockets.[2]

ROCK Inhibition Mechanism

Isoquinolin-5-ylmethanamine is a structural homolog to the "head group" of Fasudil .[1][2]

  • Binding Mode: The isoquinoline nitrogen pairs with the hinge region of the kinase (typically via hydrogen bonding to the backbone).[2]

  • Linker: The methanamine (

    
    ) group serves as a flexible linker.[2]
    
  • Differentiation: Unlike sulfonamide-linked inhibitors (like Fasudil), the amine linkage allows for the synthesis of urea or amide derivatives, which can access the "DFG-out" pocket, potentially improving selectivity for ROCK2 over ROCK1 or PKA.

Diagram 2: Pharmacophore Logic

PharmacophoreIsoQIsoquinoline Core(Hinge Binder)Linker5-Methanamine Linker(Spacer)IsoQ->LinkerC5 AttachmentTargetROCK1 / ROCK2ATP PocketIsoQ->TargetH-Bond InteractionDerivAmide/Urea Derivatives(Selectivity Pocket)Linker->DerivCouplingDeriv->TargetHydrophobic Interaction

Caption: Structural role of the 5-aminomethyl group in kinase inhibitor design.

References

  • PubChem. (2025).[2][4] Isoquinolin-5-ylmethanamine.[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Liao, C., et al. (2007).[2] Design and synthesis of novel Rho-kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for ROCK inhibitor design).

Isoquinolin-5-ylmethanamine hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological profile, mechanism of action, and experimental utility of Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132669-70-2 / 58123-58-3 for free base), a privileged scaffold in the design of ATP-competitive kinase inhibitors.

A Privileged Scaffold for ROCK and Kinase Inhibitor Design

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (also known as 5-(Aminomethyl)isoquinoline HCl) is a high-value chemical intermediate and fragment-based drug discovery (FBDD) lead. While possessing weak intrinsic inhibitory activity as a "naked" fragment, its structural core—the 5-substituted isoquinoline—serves as a potent ATP-hinge binding motif. It is the structural precursor to high-affinity inhibitors of Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) , and has recently emerged as a scaffold for TRPV1 antagonists .

Key Technical Parameters:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · xHCl
  • Molecular Weight: 158.20 g/mol (Free base)

  • Primary Target Class: Serine/Threonine Kinases (AGC subfamily).

  • Binding Mode: ATP-competitive (Type I).

  • Key Application: Synthesis of sulfonamide/urea-linked bioactive libraries.

Biological Mechanism & Pharmacophore Logic[1]
2.1 The "Hinge Binder" Hypothesis

The biological utility of isoquinolin-5-ylmethanamine stems from the isoquinoline ring's ability to mimic the adenine ring of ATP.

  • Hinge Interaction: The nitrogen at position 2 (N2) of the isoquinoline ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

  • The 5-Position Vector: The methanamine group at the 5-position projects substituents out of the ATP-binding pocket towards the solvent-exposed region. This allows researchers to attach "tails" (hydrophobic or polar groups) to fine-tune selectivity and potency without disrupting the critical hinge binding.

2.2 Signaling Pathway Context (ROCK)

Inhibition of ROCK by derivatives of this scaffold disrupts the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to smooth muscle relaxation and neurite outgrowth.

ROCK_Pathway cluster_effect Physiological Outcome GPCR GPCR Agonist (LPA, S1P) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Inactivates Phosphatase) Inhibitor Isoquinoline Derivatives Inhibitor->ROCK Inhibits (ATP Comp.) MLC MLC (Phosphorylated) MYPT1->MLC Increases p-MLC levels Actin Actomyosin Contraction MLC->Actin Stress Fiber Formation

Figure 1: The Rho/ROCK signaling cascade.[1] Isoquinoline derivatives competitively inhibit ROCK, preventing MYPT1 phosphorylation and reducing actomyosin contractility.

Comparative Biological Activity

The "naked" amine is a fragment. Its potency is realized only upon derivatization. The table below illustrates the dramatic potency shift ("Activity Cliff") when the scaffold is elaborated.

CompoundStructure DescriptionTargetIC50 / KiRef
Isoquinolin-5-ylmethanamine Core Scaffold (Fragment)ROCK1> 10 µM (Est.)[1]
Fasudil 5-sulfonyl-isoquinolineROCK21.6 µM[2]
H-1152 Dimethyl-fasudil analogROCK20.012 µM (12 nM)[2]
A-778317 Urea derivative of scaffoldTRPV10.003 µM (3 nM)[3]

Insight: The amine itself is a low-affinity anchor . It should be used as a starting material, not a final drug candidate.

Experimental Protocols
4.1 Synthesis of Bioactive Derivatives (General Protocol)

To generate high-affinity inhibitors, the primary amine is typically coupled with sulfonyl chlorides or isocyanates.

Objective: Synthesis of a sulfonamide-linked ROCK inhibitor. Reagents: Isoquinolin-5-ylmethanamine HCl, Aryl Sulfonyl Chloride, Pyridine/DCM.

  • Preparation: Suspend Isoquinolin-5-ylmethanamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (3.0 eq) to liberate the free amine. Stir at 0°C for 15 min.

  • Coupling: Dropwise add the Aryl Sulfonyl Chloride (1.1 eq) dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with DCM, and wash with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

4.2 In Vitro Kinase Assay (ROCK1/2)

Method: ADP-Glo™ Kinase Assay (Luminescence).

  • Enzyme Prep: Dilute recombinant human ROCK1 (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate: Use S6 Kinase Substrate peptide (Long S6).

  • Compound Treatment:

    • Dissolve Isoquinolin-5-ylmethanamine derivatives in DMSO.

    • Perform 1:3 serial dilutions (10 µM down to 0.1 nM).

  • Reaction:

    • Mix Enzyme + Inhibitor + Substrate + ATP (10 µM).

    • Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50.

4.3 Cellular Assay: Neurite Outgrowth

ROCK inhibition induces neurite extension in PC12 cells. This is a definitive phenotypic assay for this scaffold.

  • Cell Culture: Seed PC12 cells on collagen-coated plates.

  • Differentiation: Treat with NGF (50 ng/mL) to prime differentiation.

  • Treatment: Add test compound (1–10 µM) vs. Fasudil (positive control).

  • Imaging: After 24–48h, fix cells and stain for Tubulin.

  • Quantification: Measure total neurite length per cell using ImageJ. Active isoquinoline derivatives will significantly increase neurite length compared to NGF alone.

Chemical Synthesis Logic (DOT Diagram)

The generation of this scaffold usually proceeds via the reduction of 5-cyanoisoquinoline.

Synthesis_Flow Start 5-Bromoisoquinoline Step1 Cyanation (CuCN, DMF, Reflux) Start->Step1 Inter 5-Cyanoisoquinoline Step1->Inter Step2 Reduction (Raney Ni, H2 or LiAlH4) Inter->Step2 Product Isoquinolin-5-ylmethanamine (Target Scaffold) Step2->Product Deriv Urea/Sulfonamide Library Product->Deriv  Library Gen.

Figure 2: Synthetic route to the scaffold. The nitrile reduction is the critical step defining the methanamine functionality.

References
  • Ray, P. C., et al. (2011).[2] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. (Demonstrates the fragment-based utility of isoquinoline cores). Link

  • Liao, J., et al. (2007). "New Rho-Kinase Inhibitors: Modifications of the Isoquinoline Scaffold." Current Medicinal Chemistry, 14(8). (Review of Fasudil and H-1152 SAR). Link

  • Gomtsyan, A., et al. (2005). "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist." Journal of Medicinal Chemistry, 48, 2326. (Describes the urea derivatization of amino-isoquinolines). Link

  • PubChem Compound Summary. "Isoquinolin-5-ylmethanamine." CID 12018696. Link

Sources

Technical Guide: Isoquinolin-5-ylmethanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132426-35-0 for HCl salt; 58123-58-3 for free base) is a high-value heterocyclic building block utilized primarily in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. As a structural analog to the clinical standard Fasudil, this scaffold serves as a critical "hinge-binding" moiety in kinase drug discovery.

Its primary amine tail at the C5 position provides a versatile chemical handle, allowing medicinal chemists to synthesize amide, urea, or reductive amination derivatives. These modifications are essential for optimizing pharmacokinetic properties (solubility, metabolic stability) and selectivity profiles against off-target kinases like PKA (Protein Kinase A).

Key Applications:

  • Glaucoma Therapeutics: Synthesis of intraocular pressure (IOP) lowering agents.

  • Neuroregeneration: Development of axon regeneration promoters in spinal cord injury.

  • Oncology: Design of anti-metastatic agents targeting the actin cytoskeleton.

Structural Pharmacology & Mechanism

The "Privileged" Isoquinoline Scaffold

In the context of kinase inhibition, the isoquinoline ring acts as an ATP-mimetic. It resides deep within the ATP-binding pocket of the kinase enzyme.

  • Hinge Binding: The nitrogen atom (N2) of the isoquinoline ring functions as a hydrogen bond acceptor, interacting with the backbone amide of specific amino acids (typically Methionine or Glutamic acid) in the kinase hinge region.

  • The C5 Vector: The 5-position substitution is geometrically critical. It directs the attached "tail" (the methanamine group and subsequent modifications) out of the adenine pocket and toward the ribose-binding region or the solvent front. This vector is essential for achieving potency and avoiding steric clashes within the active site.

Mechanism of Action: ROCK Pathway Inhibition

Compounds derived from Isoquinolin-5-ylmethanamine function as competitive inhibitors of ATP. By blocking ROCK1 and ROCK2 isoforms, they prevent the phosphorylation of Myosin Light Chain (MLC) and LIM kinase, leading to smooth muscle relaxation and cytoskeletal remodeling.

Visualization: ROCK Signaling Cascade & Inhibition Point

ROCK_Pathway GPCR GPCR Agonist RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK 1/2 (Target of Isoquinoline) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MBS->MLC Increases p-MLC levels Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Neurite Neurite Retraction (Growth Cone Collapse) Actin->Neurite CNS Context Inhibitor Isoquinolin-5-ylmethanamine Derivatives Inhibitor->ROCK Inhibits (ATP Competition)

Figure 1: The Rho/ROCK signaling pathway.[1] Isoquinolin-5-ylmethanamine derivatives inhibit ROCK, preventing downstream actomyosin contraction and neurite retraction.

Synthetic Utility & Experimental Protocols

Why the Hydrochloride Salt?

The hydrochloride salt form is preferred in research settings due to:

  • Stability: The free amine is prone to oxidation and carbamate formation (absorbing atmospheric CO₂). The HCl salt is a stable solid.

  • Solubility: Enhanced water solubility facilitates handling in aqueous buffers for biological assays prior to coupling.

Protocol: Amide Coupling (Derivatization)

The most common application is coupling the primary amine to a carboxylic acid to create a focused library of ROCK inhibitors.

Reagents:

  • Isoquinolin-5-ylmethanamine 2HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU or EDC/HOBt (Coupling Agents)

  • DIPEA (Diisopropylethylamine) (3-4 equiv)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add HATU (1.2 equiv) and stir for 15 minutes at room temperature to form the activated ester.

  • Free Basing: In a separate vial, suspend Isoquinolin-5-ylmethanamine 2HCl in DMF. Add DIPEA (2.0 equiv) to neutralize the salt and liberate the nucleophilic amine. Note: Ensure full dissolution.

  • Coupling: Add the amine solution to the activated acid solution. Add remaining DIPEA (1-2 equiv) to maintain basic pH (pH ~8-9).

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor via LC-MS (Look for Mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Isoquinolin-5-ylmethanamine (HCl Salt) Base Neutralization (DIPEA) Start->Base Liberate Amine Coupling Amide Coupling (R-COOH + HATU) Base->Coupling Nucleophilic Attack Purify Purification (Flash Column) Coupling->Purify Product ROCK Inhibitor Candidate Purify->Product

Figure 2: General synthetic workflow for generating amide-linked ROCK inhibitors from the scaffold.

Biological Validation (In Vitro)

Once a derivative is synthesized, it must be validated for ROCK inhibitory activity.

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC₅₀ of the synthesized derivative against ROCK1/ROCK2.

Protocol:

  • Buffer Prep: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Enzyme: Recombinant human ROCK1 or ROCK2 (0.2 ng/μL).

  • Substrate: S6 Kinase Peptide substrate (20 μM).

  • Reaction:

    • Add 5 μL of Compound (serial dilutions in DMSO).

    • Add 5 μL of Enzyme/Substrate mix.

    • Initiate with 5 μL ATP (10 μM final).

    • Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound].

Data Interpretation Table:

ParameterHigh Potency (Hit)Moderate PotencyInactive
IC₅₀ (ROCK1) < 100 nM100 nM – 1 μM> 10 μM
Selectivity > 10-fold vs PKA1-10 fold vs PKANo selectivity

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).[2]

    • H302: Harmful if swallowed.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

    • Ventilation: Always handle the powder in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep the container tightly sealed.

References

  • PubChem. (2025).[2] Compound Summary: (Isoquinolin-5-yl)methanamine.[2][3] National Library of Medicine. Available at: [Link]

  • MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

Sources

Technical Guide: Synthesis of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways for Isoquinolin-5-ylmethanamine hydrochloride , a critical building block in medicinal chemistry, particularly for Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil derivatives).

Target Molecule: Isoquinolin-5-ylmethanamine dihydrochloride CAS (Free Base): 58123-58-3 Molecular Formula:


Role:  Primary amine intermediate for sulfonamide or amide coupling in kinase inhibitor development.[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-substituted isoquinolines is electronically challenging due to the deactivating nature of the pyridine ring and the specific reactivity of the 5- and 8-positions in the fused benzene ring.

Direct functionalization (e.g., Friedel-Crafts) often fails or lacks regioselectivity. Therefore, the most robust industrial and laboratory pathways rely on functional group interconversion (FGI) of pre-installed handles—specifically nitriles or methyl groups.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the strategic disconnections. The Nitrile Reduction (Route A) is generally preferred for scalability and purity, while the Halomethylation (Route B) is viable if the 5-methyl precursor is readily available.

Retrosynthesis Target Isoquinolin-5-ylmethanamine (Target) Nitrile Isoquinoline-5-carbonitrile (Precursor A) Nitrile->Target Reduction (H2/Cat) Halomethyl 5-(Bromomethyl)isoquinoline (Precursor B) Halomethyl->Target Gabriel Synthesis Bromo 5-Bromoisoquinoline Bromo->Nitrile Pd-Cyanation Methyl 5-Methylisoquinoline Methyl->Halomethyl Radical Bromination

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1]

Pathway A: The Nitrile Reduction Route (Primary)

This pathway is the industry standard for generating primary benzylic amines with high fidelity. It avoids the formation of secondary amine impurities common in direct alkylation.

Phase 1: Preparation of Isoquinoline-5-carbonitrile

Starting Material: 5-Bromoisoquinoline (commercially available or synthesized via nitration/reduction/Sandmeyer of isoquinoline).[1]

Reaction Logic: Classical Rosenmund-von Braun reactions (CuCN at high heat) are dangerous and difficult to purify.[1] The modern standard uses Palladium-catalyzed cyanation (Zn(CN)


), which proceeds under milder conditions with higher yields.

Protocol:

  • Reagents: 5-Bromoisoquinoline (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (2 mol%), dppf (4 mol%).
  • Solvent: DMF (degassed).

  • Conditions: Heat to 110°C for 4-6 hours under Argon.

  • Workup: Cool, dilute with EtOAc, wash with

    
     (to sequester Zn/Cu salts), brine, and dry.
    
  • Yield Target: >85%.

Phase 2: Catalytic Hydrogenation to Amine

Critical Mechanism: The reduction of a nitrile to a primary amine proceeds via an imine intermediate. Without ammonia or acid, the primary amine product can react with the intermediate imine to form a secondary amine dimer (poison).

  • Solution: Perform hydrogenation in methanolic HCl or ammoniacal methanol .

Step-by-Step Protocol:

  • Setup: Charge a high-pressure autoclave (Hastelloy or glass-lined) with Isoquinoline-5-carbonitrile (10 g, 65 mmol).

  • Solvent System: Add anhydrous Methanol (100 mL) and concentrated HCl (13 mL, ~2.5 eq).

    • Note: The acid protonates the resulting amine immediately, preventing side reactions.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) or Raney Nickel (slurry in water/MeOH).

    • Expert Insight: Pd/C is cleaner for lab scale; Raney Ni is cheaper but pyrophoric.

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 40-60 psi (3-4 bar). Stir vigorously at RT for 12 hours.
  • Filtration: Vent

    
    . Filter catalyst through a Celite pad (Caution: keep wet to prevent ignition).
    
  • Isolation: Concentrate the filtrate. The product often crystallizes directly as the dihydrochloride salt.

  • Recrystallization: Ethanol/Diethyl Ether.

Data Summary: Pathway A

ParameterSpecification
Precursor Isoquinoline-5-carbonitrile
Reagent

(4 bar) / 10% Pd/C
Additive

(aq) or

Key Impurity Bis(isoquinolin-5-ylmethyl)amine (Dimer)
Typical Yield 75-85%

Pathway B: The Gabriel Synthesis Route (Alternative)

This route is viable if 5-methylisoquinoline is the starting material.[1] It avoids high-pressure hydrogenation but involves more steps.[1]

Phase 1: Radical Bromination

Reaction: Wohl-Ziegler Bromination.[1] Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic),


 or Benzotrifluoride (green alternative).[1]
Protocol:  Reflux 5-methylisoquinoline with NBS (1.05 eq) and AIBN.
Critical Control:  Stop reaction at ~90% conversion to avoid gem-dibromination.
Phase 2: Nucleophilic Substitution (Gabriel)

Reagents: Potassium Phthalimide, DMF,


.
Mechanism:  The phthalimide anion attacks the benzylic bromide.
Deprotection:  Hydrazine hydrate (

) in Ethanol reflux releases the primary amine.

Experimental Workflow & Logic Diagram

The following diagram details the operational flow for the preferred Pathway A , highlighting decision points and safety checks.

Workflow Start Start: 5-Bromoisoquinoline Cyanation Cyanation (Zn(CN)2, Pd-cat, DMF) Start->Cyanation QC1 QC: Check for residual Bromide (HPLC) Cyanation->QC1 Reduction Hydrogenation (H2, Pd/C, MeOH/HCl) QC1->Reduction Pass Filtration Filtration (Celite) Remove Catalyst Reduction->Filtration SaltForm Concentration & Crystallization (HCl Salt Formation) Filtration->SaltForm Final Isoquinolin-5-ylmethanamine 2HCl SaltForm->Final

Figure 2: Operational workflow for the Nitrile Reduction pathway.

Critical Process Parameters (CPP) & Safety

Catalyst Poisoning

Isoquinolines contain a basic pyridine-like nitrogen.[1] This nitrogen can coordinate to Pd or Ni catalysts, poisoning them.

  • Mitigation: Conducting the hydrogenation in acidic media (HCl) protonates the ring nitrogen (

    
    ), preventing coordination to the metal surface and increasing reaction rate.
    
Salt Stoichiometry

The target molecule has two basic sites: the isoquinoline ring nitrogen and the primary amine.

  • Outcome: The product is typically isolated as a Dihydrochloride (2HCl) or Monohydrochloride depending on the workup pH.

  • Recommendation: Isolate as the dihydrochloride for maximum stability, as the free base is prone to oxidation and carbamate formation (from atmospheric

    
    ).
    
Safety Hazards
  • Cyanides: Handling

    
     requires specific waste streams and antidote kits (Amyl nitrite/Sodium thiosulfate).
    
  • Hydrogenation: Pressurized

    
     with Pd/C poses a fire/explosion risk. Ground all equipment.
    

References

  • Palladium-Catalyzed Cyanation (General Protocol)

    • Title: "Cyanation of Aryl Halides with Less Toxic Cyan
    • Source:Organic Syntheses, Coll. Vol. 10, p.66 (2004).
    • URL:[Link]

  • Synthesis of 5-Bromoisoquinoline (Precursor)

    • Title: "Isoquinoline, 5-bromo-8-nitro-."[1][2][3][4]

    • Source:Organic Syntheses, Coll. Vol. 10, p.696 (2004).
    • URL:[Link][1]

  • Reduction of Nitriles to Amines (Mechanistic Insight)
  • Target Molecule Data (Free Base)

    • Title: "(Isoquinolin-5-yl)methanamine (CAS 58123-58-3)."[1][5]

    • Source: Santa Cruz Biotechnology Product D

Sources

An In-depth Technical Guide on the Discovery and History of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fascinating journey of isoquinoline alkaloids, from their initial discovery in the 19th century to their current status as crucial molecules in modern pharmacology. It delves into the key scientific milestones, the evolution of experimental techniques, and the causal reasoning behind the research that has shaped our understanding of this diverse and vital class of natural products.

Part 1: The Dawn of Alkaloid Chemistry: Isolation and Early Structural Insights

The story of isoquinoline alkaloids is intrinsically linked to the birth of alkaloid chemistry itself. It began with the quest to understand the potent medicinal properties of plants that had been used in traditional medicine for centuries.

The Landmark Isolation of Morphine

The journey commenced in the early 1800s with the pioneering work of the German pharmacist Friedrich Wilhelm Adam Sertürner.[1] Intrigued by the powerful analgesic and soporific effects of opium, the dried latex of the poppy plant (Papaver somniferum), Sertürner embarked on a mission to isolate its active principle.[1] Through a series of meticulous experiments, he successfully isolated a crystalline substance in 1804, which he named "morphium" after Morpheus, the Greek god of dreams.[1] This monumental achievement not only marked the discovery of the first alkaloid but also laid the very foundation for the field of natural product chemistry.[1]

Expansion of the Alkaloid Family

Sertürner's discovery ignited a flurry of research across Europe. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made seminal contributions by isolating a series of other important alkaloids, thereby expanding this new class of compounds.[1] While they are most famous for isolating quinine and cinchonine from cinchona bark in 1820, their work further refined the techniques for alkaloid extraction and purification, paving the way for the discovery of other isoquinoline alkaloids.

Early Structural Elucidation: A Chemical Puzzle

The determination of the chemical structures of these newly isolated compounds posed a significant challenge to the chemists of the 19th century. The empirical formula for morphine was eventually determined in 1925.[2] The complex, polycyclic nature of these molecules required the development of new analytical methods and a deeper understanding of organic chemistry. Early structural work relied heavily on degradation studies, where the molecules were broken down into smaller, more easily identifiable fragments. This painstaking process, combined with functional group analysis, gradually pieced together the intricate architecture of these natural products.

Part 2: The Rise of Synthetic Chemistry and Biosynthetic Pathway Elucidation

As the field of organic chemistry matured, the focus shifted from solely isolating and characterizing these alkaloids to synthesizing them in the laboratory and understanding their natural production within plants.

The Art of Total Synthesis

The total synthesis of complex natural products like isoquinoline alkaloids became a benchmark for the prowess of synthetic organic chemistry. These endeavors not only provided a definitive confirmation of the proposed structures but also opened up avenues for the creation of novel analogs with potentially improved pharmacological properties.

One of the classic methods for synthesizing the isoquinoline core is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus pentoxide, to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to yield the aromatic isoquinoline ring system. This method was instrumental in the synthesis of papaverine.[3]

Experimental Protocol: Bischler-Napieralski Reaction for Papaverine Synthesis [3]

  • Amide Formation (Schotten-Baumann reaction): React the appropriate phenethylamine with an acyl chloride to form the corresponding amide.

  • Cyclization: Treat the resulting amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent.

  • Dehydrogenation: The resulting 3,4-dihydroisoquinoline is then dehydrogenated, often using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, to afford the final isoquinoline alkaloid, papaverine.

Caption: Workflow of the Bischler-Napieralski reaction for papaverine synthesis.

Unraveling Nature's Blueprint: Biosynthesis

The elucidation of the biosynthetic pathways of isoquinoline alkaloids revealed the elegant and efficient manner in which plants construct these complex molecules. A pivotal discovery was that the vast majority of these alkaloids are derived from the amino acid tyrosine.

The central precursor for most isoquinoline alkaloids is (S)-norcoclaurine . This molecule is formed through a Pictet-Spengler-type condensation between dopamine and 4-hydroxyphenylacetaldehyde, both of which are derived from tyrosine. From (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylation, methylation, and oxidative coupling, give rise to the incredible diversity of isoquinoline alkaloid structures.

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from tyrosine.

Part 3: A Pharmacological Treasure Trove: Biological Activity and Modern Drug Development

The initial interest in isoquinoline alkaloids was driven by their potent physiological effects. This has continued to be a major focus of research, leading to the development of numerous life-saving drugs. Isoquinoline alkaloids are known to possess a wide range of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Isoquinoline Alkaloids and Their Pharmacological Significance
AlkaloidDiscovery/IsolationKey Pharmacological ActivityTherapeutic Use
Morphine 1804Potent analgesicPain management
Berberine First isolated in 1917[6]Antimicrobial, anti-inflammatory, metabolic regulationInvestigated for diabetes, hyperlipidemia, and cancer[6]
Papaverine Vasodilator, smooth muscle relaxantTreatment of spasms, erectile dysfunction
Codeine Antitussive, mild analgesicCough suppressant, pain relief
Tubocurarine Neuromuscular blocking agentSurgical muscle relaxant
Modern Approaches: From Natural Products to Engineered Therapeutics

The advent of high-throughput screening, combinatorial chemistry, and computational drug design has revolutionized the way we approach drug discovery based on natural products. While the isolation of novel isoquinoline alkaloids from natural sources continues, there is a significant emphasis on using the natural product scaffold as a starting point for the development of semi-synthetic and fully synthetic analogs. This approach allows for the optimization of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

For instance, the development of synthetic isoquinoline-derived compounds has led to new classes of drugs. Duvelisib, a PI3K inhibitor approved for treating certain types of leukemia and lymphoma, and roxadustat, used for the treatment of anemia, are examples of modern drugs that have their roots in isoquinoline chemistry.[4]

The journey of isoquinoline alkaloids, from their discovery in the humble poppy to their synthesis in state-of-the-art laboratories, is a testament to the power of scientific inquiry. This diverse family of molecules continues to be a rich source of inspiration for the development of new medicines, highlighting the enduring importance of natural products in drug discovery.

References

  • The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Berberine: The Golden Alkaloid of Traditional Chinese Medicine - Activeherb Blog. (2023, September 21).
  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Berberine. (2013, December 16). American Chemical Society.
  • Structural Elicudation of Morphine. (n.d.). Scribd.
  • Papaverine. (n.d.). PubChem.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH.

Sources

Technical Guide: Solubility Profile & Handling of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (often appearing as the dihydrochloride salt, CAS 1001906-56-4 or similar derivatives) is a critical heterocyclic building block and bioactive fragment. Structurally related to the Rho-kinase (ROCK) inhibitor Fasudil , this compound features a bicyclic aromatic isoquinoline core substituted with a primary methylamine group.[1][2]

While specific solubility limits for this exact fragment are rarely published in vendor catalogs, its physicochemical behavior follows the strict patterns of hydrophilic heteroaromatic salts .[1][2] This guide provides a derived solubility landscape based on structural analogs (e.g., 5-aminoisoquinoline, 8-piperazinyl-isoquinoline) and standard laboratory protocols for handling hygroscopic hydrochloride salts.

Key Takeaway: The hydrochloride salt form transforms the lipophilic isoquinoline base into a highly polar species.[1][2] DMSO is the preferred solvent for stock solutions (>10 mM) , while aqueous solubility is pH-dependent and prone to ionic strength interference.[1][2]

Physicochemical Profile

Understanding the molecule's ionization states is prerequisite to selecting the correct solvent system.[1][2]

PropertyDescriptionImplication for Solubility
Core Structure Isoquinoline ring + MethylamineAromatic/Lipophilic core vs. Polar amine tail.
Salt Form Hydrochloride (HCl)Disrupts crystal lattice energy; drastically increases polarity.[1][2]
pKa (Isoquinoline N) ~5.4Protonated in acidic media; neutral at physiological pH.[1][2]
pKa (Primary Amine) ~9.5 - 10.0Protonated (

) at physiological pH.[2]
Hygroscopicity HighThe HCl salt will absorb atmospheric water; weigh quickly.[1][2]

Solubility Landscape

The following data summarizes the expected solubility behavior. Note that specific values are estimates based on validated analogs (e.g., Fasudil HCl, 5-Aminoisoquinoline).[1][2]

Primary Solvents
SolventSolubility RatingEstimated LimitUsage Recommendations
DMSO Excellent > 20 mg/mL Gold Standard for Stock. The high dielectric constant of DMSO effectively solvates the ionic salt lattice.
Water Good ~10 - 20 mg/mLpH Dependent. Solutions will be acidic.[2] Use for short-term assays only; hydrolysis risk over time.[2]
Ethanol Moderate~1 - 5 mg/mLUseful for specific formulations but less reliable than DMSO for high-concentration stocks.
DMF Good~5 - 10 mg/mLAlternative to DMSO if sulfur interference is a concern in specific metal-catalyzed reactions.[2]
Incompatible Solvents (The "Anti-Solvents")
  • Dichloromethane (DCM): Poor solubility for the HCl salt.[1][2]

  • Diethyl Ether / Hexane: Virtually insoluble.[1][2] Used to precipitate the salt during synthesis.[1][2]

Experimental Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution in DMSO.

Materials
  • Isoquinolin-5-ylmethanamine HCl (Solid)

  • Anhydrous DMSO (Grade:

    
     99.9%, stored over molecular sieves)[1]
    
  • Vortex mixer

  • Amber glass vials (to protect from light)[2]

Step-by-Step Methodology
  • Gravimetric Analysis:

    • Weigh the specific amount of solid.[1][2] Note: Due to hygroscopicity, do not leave the container open.[1]

    • Calculate the required volume of DMSO using the formula:

      
      [2]
      
  • Solvation (The "Wetting" Phase):

    • Add 50% of the calculated DMSO volume.[1][2]

    • Vortex vigorously for 30 seconds. The solution may warm slightly (exothermic solvation).[1][2]

  • Completion:

    • Add the remaining 50% of DMSO.[1][2]

    • Vortex again.[1][2] Inspect for "schlieren" lines (swirls indicating density differences) or undissolved particulates.[1][2]

    • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C. Stable for 6 months.

Critical Workflow: Aqueous Dilution (The "Crash-Out" Risk)

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous buffer (PBS/Media).[2] The drastic change in polarity can force the hydrophobic isoquinoline core to aggregate.[1][2]

Diagram: Solubility Decision Logic

SolubilityLogic Start Start: Solid Isoquinolin-5-ylmethanamine HCl StockPrep Prepare Stock in DMSO (10-50 mM) Start->StockPrep Dilution Dilute into Aqueous Buffer (e.g., PBS) StockPrep->Dilution CheckPrecip Visual/Turbidity Check (Is it cloudy?) Dilution->CheckPrecip Success Proceed to Assay (Soluble) CheckPrecip->Success Clear Failure Precipitation Detected ('Crash Out') CheckPrecip->Failure Cloudy Troubleshoot1 Reduce Stock Concentration Failure->Troubleshoot1 Troubleshoot2 Add Solubilizer (e.g., 5% Cyclodextrin) Failure->Troubleshoot2 Troubleshoot3 Check pH (Isoquinoline pKa ~5.4) Failure->Troubleshoot3 Troubleshoot1->Dilution Troubleshoot2->Dilution

Figure 1: Decision logic for preventing compound precipitation during aqueous dilution.

Troubleshooting & Mechanistic Insights

Why does pH matter?

The isoquinoline nitrogen has a pKa of ~5.4.[1][2]

  • At pH 7.4 (PBS): The ring nitrogen is largely unprotonated (neutral), increasing lipophilicity and the risk of precipitation.[1][2]

  • At pH 5.0: The ring is protonated (cationic), drastically improving solubility.[1][2]

  • Recommendation: If you observe precipitation in PBS, verify if your assay can tolerate a slightly lower pH, or ensure the final DMSO concentration is 0.5% - 1.0% to act as a co-solvent.[1][2]

Handling the Hydrochloride Salt

The HCl moiety is not covalently bound; it is an ionic interaction.[1][2] In DMSO, this salt dissociates.[1][2] However, if you use a "scavenger" base (like Triethylamine) in a chemical reaction, you will strip the HCl, generating the free base .[1][2]

  • Warning: The free base of Isoquinolin-5-ylmethanamine is significantly less soluble in water than the HCl salt.[2]

References

  • PubChem Compound Summary. "Isoquinolin-5-ylmethanamine". National Center for Biotechnology Information.[1][2] [Link]

  • Li, Di, et al. "Equilibrium Solubility and Apparent Permeability of Isoquinoline Alkaloids."[1][2] Pharmaceutics (General principles of isoquinoline solubility). [Link]

Sources

Isoquinolin-5-ylmethanamine Hydrochloride: A Technical Guide to Kinase Inhibition & Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for Isoquinolin-5-ylmethanamine hydrochloride , a critical chemical scaffold and pharmacophore used in the development and study of ATP-competitive serine/threonine kinase inhibitors.

While often utilized as a high-value synthetic intermediate for sulfonamide-based inhibitors (e.g., Fasudil, H-1152), this molecule represents the minimal pharmacophoric core required to bind the ATP hinge region of the AGC kinase family (PKA, PKG, PKC, and ROCK).

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 58123-58-3, free base) functions as a privileged structural scaffold for targeting the ATP-binding pocket of serine/threonine kinases. It belongs to the 5-substituted isoquinoline class, historically significant for yielding the "H-series" inhibitors (H-7, H-8, H-9) and the clinically approved ROCK inhibitor, Fasudil .

Unlike its sulfonamide derivatives, the methanamine form presents a primary amine "tail" at the C5 position. This feature allows for unique interactions with the ribose-binding pocket and serves as a versatile handle for fragment-based drug discovery (FBDD). In experimental settings, it is utilized to probe the structural requirements of the kinase hinge region, specifically within the Rho-associated Coiled-coil Containing Protein Kinase (ROCK) and Protein Kinase A (PKA) signaling cascades.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the salt form and solubility is prerequisite for reproducible in vitro assays.

PropertySpecification
Chemical Name 1-(Isoquinolin-5-yl)methanamine dihydrochloride
Common Synonyms 5-(Aminomethyl)isoquinoline 2HCl; 5-Isoquinolylmethylamine
Molecular Formula C₁₀H₁₀N₂[1] · 2HCl
Molecular Weight 231.12 g/mol (Salt); 158.20 g/mol (Free Base)
Solubility Water (>50 mM), DMSO (>100 mM)
Appearance White to off-white hygroscopic solid
Stability Hygroscopic; store at -20°C under desiccated conditions. Aqueous solutions are stable for 24h at 4°C.

Mechanism of Action: The Isoquinoline Pharmacophore

The efficacy of isoquinolin-5-ylmethanamine stems from its ability to mimic the adenine ring of ATP.

ATP-Competitive Binding Mode

The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (typically a conserved residue like Met, Glu, or Leu depending on the kinase).

  • Hinge Interaction: The planar bicyclic ring slots into the adenine-binding cleft.

  • C5-Substitution Vector: The 5-aminomethyl group projects towards the solvent-accessible region or the ribose pocket. This vector is critical; in high-potency inhibitors like H-1152 or Fasudil , this amine is derivatized (e.g., to a sulfonamide or homopiperazine) to capture additional hydrogen bonds and electrostatic interactions with the enzyme's catalytic loop.

  • Selectivity Profile: As a "naked" scaffold, it exhibits broad-spectrum activity across AGC kinases (PKA, PKG, ROCK) but lacks the nanomolar selectivity of its derivatized progeny.

Visualization of Pharmacophore

The following diagram illustrates the structural logic of the isoquinoline scaffold in kinase inhibition.

Pharmacophore cluster_binding ATP Binding Pocket Isoquinoline Isoquinoline Core (Adenine Mimic) Hinge Kinase Hinge Region (H-Bond Acceptor) Isoquinoline->Hinge H-Bond (N2) C5_Group C5-Methanamine Tail (Solvent/Ribose Pocket) Isoquinoline->C5_Group Covalent Attachment Derivatives Downstream Inhibitors (Fasudil, H-1152, Y-27632) C5_Group->Derivatives Derivatization Site (Selectivity Tuning)

Caption: Pharmacophore mapping of the Isoquinoline scaffold. The core mimics adenine, while the C5-tail directs selectivity.

Target Profiling & Therapeutic Context

While often used as a precursor, the molecule possesses intrinsic biological activity against specific targets.

Primary Kinase Targets (AGC Family)
  • Rho-Associated Kinase (ROCK1/ROCK2): The scaffold inhibits ROCK, a central regulator of the actin cytoskeleton. Inhibition leads to vasodilation and neurite outgrowth.

  • Protein Kinase A (PKA): Historical data on the "H-series" confirms the 5-isoquinoline moiety competes with ATP for the PKA catalytic subunit.

  • Myosin Light Chain Kinase (MLCK): Weak inhibitory potential compared to sulfonamide analogs.

Therapeutic Implications (Scaffold-Derived)

Research utilizing this scaffold focuses on:

  • Cerebral Vasospasm: Prevention of vasoconstriction via ROCK inhibition (mechanism of Fasudil).[2]

  • Glaucoma: Reduction of intraocular pressure by relaxing the trabecular meshwork.

  • Nerve Regeneration: Promotion of axonal growth by blocking ROCK-mediated growth cone collapse.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ROCK2)

Objective: Determine the IC50 of the compound against recombinant ROCK2.

Reagents:

  • Recombinant ROCK2 active enzyme.

  • Substrate: S6 Kinase substrate peptide (Long S6).

  • ATP (10 µM final, near Km).

  • ³³P-ATP or fluorescent tracer (e.g., ADP-Glo).

Workflow:

  • Preparation: Dissolve Isoquinolin-5-ylmethanamine 2HCl in DMSO to prepare a 10 mM stock. Serial dilute (1:3) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix 5 µL of diluted compound with 10 µL of Enzyme/Substrate mix. Incubate for 10 min at RT.

  • Reaction Start: Add 10 µL of ATP mix.

  • Reaction Stop: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).

  • Detection: Measure luminescence/fluorescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: Cellular Neurite Outgrowth Assay

Objective: Validate cellular permeability and ROCK inhibition phenotype.

Cell Line: PC12 (Rat Pheochromocytoma). Differentiation Agent: NGF (Nerve Growth Factor).

Workflow:

  • Seed PC12 cells on collagen-coated 24-well plates (10,000 cells/well).

  • Treat with NGF (50 ng/mL) to induce differentiation.

  • Concurrently treat with Isoquinolin-5-ylmethanamine (10 µM, 30 µM, 100 µM). Use Y-27632 (10 µM) as a positive control.

  • Incubate for 48 hours.

  • Fix cells (4% Paraformaldehyde) and stain for β-III Tubulin (neuronal marker).

  • Quantification: Measure average neurite length per cell using image analysis software (e.g., ImageJ/NeuriteTracer). ROCK inhibition should significantly increase neurite length compared to NGF alone.

Signaling Pathway Visualization

The following diagram details the RhoA/ROCK signaling cascade, highlighting where the inhibitor intervenes to prevent cytoskeletal rigidity.

ROCK_Pathway GPCR GPCR / Integrins RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activation ROCK ROCK 1/2 (Rho-Kinase) RhoA_GTP->ROCK Binds/Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) Inhibitor Isoquinolin-5-ylmethanamine (Inhibitor) Inhibitor->ROCK Blocks ATP Site Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Inactivates Actin Actin Polymerization Stress Fibers Cofilin_P->Actin Stabilizes (No Severing) MLC_P MLC-P (Myosin Light Chain) MYPT1->MLC_P Prevents Dephosphorylation Contraction Cell Contraction Neurite Retraction MLC_P->Contraction Promotes

Caption: RhoA/ROCK signaling cascade. The inhibitor blocks ROCK, preventing MLC phosphorylation and actin stabilization.

Synthesis & Handling Notes

For researchers synthesizing derivatives from this scaffold:

  • Reactivity: The primary amine is highly nucleophilic. It readily reacts with sulfonyl chlorides (to form sulfonamides like H-9) or acid chlorides.

  • Purification: The dihydrochloride salt is water-soluble. Free-basing requires careful extraction with DCM/Isopropanol (3:1) due to moderate water solubility of the free amine.

  • Storage: Solutions in DMSO are stable at -20°C for months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the amine.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry, 23(21), 5036-5041.[3] Link

  • Sasaki, Y., et al. (2002). "The discovery of a novel ROCK inhibitor." Bioorganic & Medicinal Chemistry Letters, 12(20), 2955-2957. (Describes the optimization of the isoquinoline scaffold). Link

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drugs for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • Sigma-Aldrich. "Product Specification: 1-Isoquinolin-5-ylmethanamine dihydrochloride." Merck KGaA. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and anti-invasive activity." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Link

Sources

Methodological & Application

Synthesis of Isoquinolin-5-ylmethanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Isoquinolin-5-ylmethanamine hydrochloride, a key building block in pharmaceutical research and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and functionalized derivatives such as the target molecule are of significant interest for the exploration of new therapeutic agents.[1] This document outlines a reliable four-step synthetic pathway, commencing with the bromination of isoquinoline, followed by a cyanation reaction, subsequent reduction of the nitrile to the primary amine, and concluding with the formation of the hydrochloride salt.

The causality behind each experimental choice is explained to provide researchers with a deep understanding of the reaction mechanisms and to ensure the reproducibility and success of the synthesis.

Strategic Overview of the Synthesis

The synthesis of Isoquinolin-5-ylmethanamine hydrochloride is strategically designed in four distinct stages. This multi-step approach allows for the purification of intermediates, ensuring the high purity of the final product.

Synthesis_Overview A Isoquinoline B 5-Bromoisoquinoline A->B Bromination (NBS, H₂SO₄) C Isoquinoline-5-carbonitrile B->C Cyanation (CuCN) D Isoquinolin-5-ylmethanamine C->D Reduction (LiAlH₄) E Isoquinolin-5-ylmethanamine Hydrochloride D->E Salt Formation (HCl)

Figure 1: Overall synthetic workflow for Isoquinolin-5-ylmethanamine hydrochloride.

PART 1: Experimental Protocols

This section provides a detailed, step-by-step methodology for each stage of the synthesis.

Step 1: Synthesis of 5-Bromoisoquinoline

This initial step involves the electrophilic bromination of the isoquinoline ring at the 5-position. The reaction is carried out at low temperatures to control regioselectivity and minimize side reactions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Isoquinoline129.1644.0 g (40 mL)330
N-Bromosuccinimide (NBS)177.9864.6 g363
Concentrated Sulfuric Acid98.08340 mL-
Diethyl ether74.12As needed-
25% Aqueous Ammonia-As needed-
1M Sodium Hydroxide40.00As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (340 mL) and cool the flask in an ice-water bath.

  • Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add N-bromosuccinimide (64.6 g, 363 mmol) in portions to the vigorously stirred solution, maintaining the internal temperature between -22 and -26°C.

  • Stir the suspension for 2 hours at -22 ± 1°C, followed by stirring for 3 hours at -18 ± 1°C.

  • Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Carefully adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.[2]

  • Extract the aqueous suspension with diethyl ether (3 x 400 mL).

  • Combine the organic layers and wash with 1M sodium hydroxide (200 mL) and then with water (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure (boiling point 145-149°C at 14 mmHg) or by recrystallization from a suitable solvent to obtain 5-bromoisoquinoline as a white solid.

Step 2: Synthesis of Isoquinoline-5-carbonitrile

This step employs a Rosenmund-von Braun reaction to convert the aryl bromide to a nitrile using copper(I) cyanide.[3][4] This transformation is a key step in introducing the carbon atom that will become the benzylic carbon of the final product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Bromoisoquinoline208.0510.4 g50
Copper(I) Cyanide (CuCN)89.566.7 g75
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoisoquinoline (10.4 g, 50 mmol) and copper(I) cyanide (6.7 g, 75 mmol) in N,N-dimethylformamide (100 mL).

  • Heat the reaction mixture to reflux (approximately 153°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in water (200 mL) to decompose the copper complexes.

  • Heat the mixture at 60-70°C for 20 minutes.

  • Cool the mixture and extract with a suitable organic solvent such as toluene or ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford isoquinoline-5-carbonitrile.

Step 3: Synthesis of Isoquinolin-5-ylmethanamine

The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[5][6] Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with water and protic solvents.[7]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Isoquinoline-5-carbonitrile154.177.7 g50
Lithium Aluminum Hydride (LiAlH₄)37.953.8 g100
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Water18.02As needed-
15% Aqueous Sodium Hydroxide-As needed-

Procedure:

  • To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (3.8 g, 100 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve isoquinoline-5-carbonitrile (7.7 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3.8 mL), 15% aqueous sodium hydroxide (3.8 mL), and then water (11.4 mL).[8][9]

  • Stir the resulting white suspension at room temperature for 15 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude Isoquinolin-5-ylmethanamine. The crude product can be purified by column chromatography or used directly in the next step.

Step 4: Synthesis of Isoquinolin-5-ylmethanamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle for pharmaceutical applications.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Isoquinolin-5-ylmethanamine158.207.9 g50
Anhydrous Diethyl Ether74.12100 mL-
2M HCl in Diethyl Ether-~25-30 mL~50-60

Procedure:

  • Dissolve the crude Isoquinolin-5-ylmethanamine (7.9 g, 50 mmol) in anhydrous diethyl ether (100 mL).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred amine solution at 0°C.

  • A precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at 0°C.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield Isoquinolin-5-ylmethanamine hydrochloride as a solid.

PART 2: Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation Isoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H₂SO₄ 5-Bromoisoquinoline_2 Isoquinoline-5-carbonitrile 5-Bromoisoquinoline_2->Isoquinoline-5-carbonitrile CuCN, DMF Isoquinoline-5-carbonitrile_2 Isoquinolin-5-ylmethanamine Isoquinoline-5-carbonitrile_2->Isoquinolin-5-ylmethanamine 1. LiAlH₄, THF 2. H₂O workup Isoquinolin-5-ylmethanamine_2 Isoquinolin-5-ylmethanamine_Hydrochloride [Product Structure] Isoquinolin-5-ylmethanamine_2->Isoquinolin-5-ylmethanamine_Hydrochloride HCl in Ether

Figure 2: Chemical structures and transformations in the synthesis of Isoquinolin-5-ylmethanamine hydrochloride.

PART 3: Safety and Handling

CAUTION: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Copper(I) Cyanide (CuCN): Highly toxic if ingested or if it comes into contact with acids, releasing toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Quench excess reagent carefully.[7]

  • Diethyl Ether and Tetrahydrofuran (THF): Highly flammable. Work away from ignition sources.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Isoquinolin-5-ylmethanamine hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for further investigation in medicinal chemistry and drug discovery programs. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • Organic Syntheses, Coll. Vol. 10, p.124 (2004); Vol. 79, p.1 (2002). [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • The Royal Society of Chemistry. A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. [Link]

  • Wikipedia. Rosenmund–von Braun reaction. [Link]

  • ResearchGate. Reaction of Rosenmund-von Braun. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • The Royal Society of Chemistry. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

  • Thieme. Product Class 5: Isoquinolines. [Link]

  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Sciencemadness Discussion Board. reduction of primary amides to amines with lithium aluminum hydride. [Link]

  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • Google Patents.
  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • PubMed Central. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. [Link]

  • ResearchGate. A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

Sources

The Bischler-Napieralski Synthesis: A Comprehensive Guide to Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski synthesis, a cornerstone of heterocyclic chemistry, offers a powerful and versatile method for the construction of the 3,4-dihydroisoquinoline scaffold, a core structure in a vast array of natural products and pharmacologically active molecules.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular cyclization of β-arylethylamides continues to be a pivotal reaction in synthetic organic chemistry.[4][5] This guide provides an in-depth exploration of the reaction's mechanism, detailed experimental protocols, and its significant applications in contemporary drug discovery and development.

Theoretical Framework: Understanding the "Why" Behind the Synthesis

The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[4][5] The reaction's success hinges on the activation of an amide carbonyl group, transforming it into a sufficiently electrophilic species to induce cyclization onto an electron-rich aromatic ring.

The Reaction Mechanism: Two Competing Pathways

The precise mechanism of the Bischler-Napieralski reaction has been a subject of study, with two primary pathways proposed, their prevalence often dictated by the specific reaction conditions.[1][4]

  • The Nitrilium Ion Pathway: This is the more commonly accepted mechanism, particularly under strongly acidic and dehydrating conditions. The reaction commences with the activation of the amide carbonyl by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] This is followed by the elimination of the activated oxygen to form a highly electrophilic nitrilium ion intermediate. Subsequent intramolecular electrophilic attack by the appended aromatic ring on the nitrilium ion, followed by tautomerization, yields the 3,4-dihydroisoquinoline product.[4]

  • The Dichlorophosphoryl Imine-Ester Pathway: An alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate.[1][4] In this pathway, cyclization occurs first, followed by elimination to form the imine. Neutralization is then required to obtain the final deprotonated product.[1]

Bischler_Napieralski_Mechanism cluster_0 Nitrilium Ion Pathway cluster_1 Imine-Ester Pathway Amide β-Arylethylamide Activated_Amide Activated Amide (with Lewis Acid) Amide->Activated_Amide + Lewis Acid (e.g., POCl₃) Nitrilium Nitrilium Ion Intermediate Activated_Amide->Nitrilium Elimination Cyclized_Intermediate Cyclized Intermediate Nitrilium->Cyclized_Intermediate Intramolecular Electrophilic Attack Product1 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product1 Tautomerization Amide2 β-Arylethylamide Imine_Ester Dichlorophosphoryl Imine-Ester Intermediate Amide2->Imine_Ester + POCl₃ Cyclized_Imine_Ester Cyclized Imine-Ester Imine_Ester->Cyclized_Imine_Ester Cyclization Product2 3,4-Dihydroisoquinoline Cyclized_Imine_Ester->Product2 Elimination & Neutralization

Figure 1: Competing mechanistic pathways in the Bischler-Napieralski synthesis.

Key Reagents and Reaction Conditions

The choice of reagents and reaction conditions is critical for a successful Bischler-Napieralski synthesis. The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent.[3][4]

Reagent ClassExamplesRole in ReactionTypical Conditions
Condensing/Dehydrating Agents Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), Polyphosphoric acid (PPA), Triflic anhydride (Tf₂O)Activate the amide carbonyl and facilitate dehydration.Reflux in an inert solvent (e.g., toluene, acetonitrile) or neat. Temperatures range from room temperature to >100°C.[2][4]
Solvents Toluene, Xylene, Acetonitrile, Dichloromethane (DCM)Provide a medium for the reaction. Choice depends on the required reaction temperature.Anhydrous conditions are crucial.
Substrates β-Arylethylamides, β-ArylethylcarbamatesThe starting material containing the aromatic ring and the amide functionality.Electron-donating groups on the aromatic ring enhance reactivity.[1][5]

For substrates that lack electron-donating groups on the benzene ring, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often the most effective.[4][5]

Experimental Protocols: From Theory to Practice

This section provides a detailed, step-by-step protocol for the synthesis of a representative 3,4-dihydroisoquinoline derivative.

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol outlines the synthesis of a common dihydroisoquinoline intermediate, highlighting the critical steps and safety considerations.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-(3,4-Dimethoxyphenethyl)acetamideC₁₂H₁₇NO₃223.272.23 g10.0Starting Material
Phosphorus oxychloride (POCl₃)POCl₃153.335.0 mL54.0Corrosive and moisture-sensitive. Handle in a fume hood.
TolueneC₇H₈92.1450 mL-Anhydrous
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solution-For neutralization
Dichloromethane (DCM)CH₂Cl₂84.933 x 30 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04q.s.-For drying

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(3,4-dimethoxyphenethyl)acetamide (2.23 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add phosphorus oxychloride (5.0 mL, 54.0 mmol) to the solution at room temperature under a nitrogen atmosphere. The addition should be done in a fume hood due to the corrosive and reactive nature of POCl₃.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Experimental_Workflow Start Start: N-(3,4-Dimethoxyphenethyl)acetamide in Toluene Add_POCl3 Add POCl₃ Start->Add_POCl3 Reflux Reflux (2 hours) Add_POCl3->Reflux Quench Quench with Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Purify->Product

Figure 2: A typical experimental workflow for the Bischler-Napieralski synthesis.

Applications in Drug Development and Natural Product Synthesis

The isoquinoline and its partially saturated derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] The Bischler-Napieralski synthesis has been instrumental in the synthesis of numerous natural products and their analogs for drug discovery programs.[8][9]

Key Application Areas:
  • Alkaloid Synthesis: Many isoquinoline alkaloids, such as berberine and papaverine, possess significant pharmacological properties.[10] The Bischler-Napieralski reaction is a key step in the total synthesis of these complex molecules.[8]

  • Anticancer Agents: The isoquinoline core is found in several anticancer agents that act through various mechanisms, including topoisomerase inhibition and disruption of microtubule polymerization.[7]

  • Neurological and Cardiovascular Drugs: Isoquinoline derivatives have been developed as antihypertensive agents (e.g., debrisoquine) and vasodilators.[10]

Applications cluster_Products Synthetic Targets cluster_Applications Therapeutic Areas BN_Synthesis Bischler-Napieralski Synthesis Isoquinoline_Derivatives Isoquinoline & Dihydroisoquinoline Derivatives BN_Synthesis->Isoquinoline_Derivatives Alkaloids Natural Product Alkaloids Isoquinoline_Derivatives->Alkaloids Anticancer Anticancer Agents Isoquinoline_Derivatives->Anticancer Cardiovascular Cardiovascular Drugs Isoquinoline_Derivatives->Cardiovascular Neurological Neurological Agents Isoquinoline_Derivatives->Neurological

Figure 3: The central role of the Bischler-Napieralski synthesis in accessing bioactive isoquinoline derivatives.

Conclusion and Future Outlook

The Bischler-Napieralski synthesis remains a highly relevant and powerful tool for the construction of isoquinoline-containing molecules. Its reliability and broad substrate scope have cemented its place in the synthetic chemist's toolbox. While modern variations and milder reaction conditions continue to be developed, the fundamental principles of this classic reaction provide a robust foundation for the synthesis of complex molecular architectures with significant potential in medicine and materials science.[11]

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Slideshare. Bischler napieralski reaction. Available from: [Link]

  • Bentham Science Publishers. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available from: [Link]

  • CUTM Courseware. Synthesis of isoquinolines. Available from: [Link]

  • ResearchGate. Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Available from: [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available from: [Link]

  • PMC. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Available from: [Link]

Sources

Using Isoquinolin-5-ylmethanamine hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization and Use of Isoquinolin-5-ylmethanamine hydrochloride in Cell-Based Assays

Senior Application Scientist Note: Isoquinolin-5-ylmethanamine hydrochloride is a member of the isoquinoline family, a scaffold renowned for its diverse pharmacological activities.[1][2][3][4] While many derivatives are potent inhibitors of cellular kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), the precise mechanism of this specific compound is not extensively documented in peer-reviewed literature.[5] This guide is therefore structured to empower the researcher: first, by postulating a primary putative mechanism—ROCK inhibition—based on established structure-activity relationships within the isoquinoline class, and second, by providing a robust framework for the empirical validation and subsequent application of this compound in key cell-based assays. The protocols herein are designed as self-validating systems, enabling you to confidently determine the compound's efficacy and optimal working concentration for your specific research needs.

Compound Profile and Handling

Before initiating any experiment, it is critical to understand the fundamental properties of the reagent and to handle it appropriately. Isoquinolin-5-ylmethanamine is a primary amine and a member of the 6-membered heterocycle family.[6]

Table 1: Physicochemical Properties and Storage

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂ · xHClPubChem CID: 12018696
Molecular Weight 158.20 g/mol (free base)Santa Cruz Biotechnology
CAS Number 58123-58-3 (free base)Fisher Scientific[7]
Appearance Solid (form may vary)N/A
Solubility Soluble in water and DMSOGeneral chemical knowledge
Storage Store at -20°C, desiccated, protected from lightGeneral laboratory practice
Stock Solution Preparation (Causality Explained)

The choice of solvent is the first critical step in ensuring experimental reproducibility. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common choice for organic molecules due to its high solubilizing power and miscibility with aqueous cell culture media. However, DMSO can have biological effects at concentrations as low as 0.1% (v/v). Therefore, the goal is to prepare a highly concentrated stock solution so that the final concentration of DMSO in the culture medium is negligible.

Protocol:

  • Prepare a 10 mM stock solution by dissolving 1.58 mg of Isoquinolin-5-ylmethanamine (free base) in 1 mL of sterile, cell-culture grade DMSO. Adjust mass based on the hydrochloride salt form used.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with care.[8]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its concentrated stock solutions.

The Putative Mechanism of Action: Rho-Kinase (ROCK) Inhibition

The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton.[5] Its over-activation in response to cellular stress, such as single-cell dissociation of pluripotent stem cells, leads to hyper-contraction of the actomyosin cytoskeleton and subsequent apoptosis, a phenomenon known as anoikis.[9] Inhibiting this pathway is a cornerstone of modern stem cell culture and has significant implications in studying cell migration, invasion, and morphology.[10][11]

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK has two main downstream targets that mediate cytoskeletal contraction:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin filaments and driving contraction.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of myosin phosphatase. This inactivation prevents the dephosphorylation of MLC, thus maintaining a high level of contractile activity.

An inhibitor like Isoquinolin-5-ylmethanamine hydrochloride would putatively bind to the ATP-binding pocket of ROCK, preventing the phosphorylation of its downstream targets and effectively relaxing the cell's cytoskeleton.

ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (+) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (+) Inhibitor Isoquinolin-5-ylmethanamine hydrochloride Inhibitor->ROCK Inhibition Survival Cell Survival & Relaxation Inhibitor->Survival pMLC p-MLC MLC->pMLC Contraction Stress Fiber Formation & Contraction pMLC->Contraction Myosin_Phosphatase Myosin Phosphatase Myosin_Phosphatase->pMLC Dephosphorylation (-) pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 pMYPT1->Myosin_Phosphatase Inhibition Actin Actin Cytoskeleton Contraction->Actin Ext_Signal Upstream Signals (e.g., Dissociation Stress) Ext_Signal->RhoA_GDP Workflow_hPSC cluster_prep Preparation cluster_culture Cell Culture Workflow cluster_analysis Analysis (24h Post-Plating) A1 Prepare Dose-Response Media with Inhibitor (0, 1, 5, 10, 20 µM) B5 Plate cells in Dose-Response Media A1->B5 A2 Coat new plate (e.g., Matrigel) A2->B5 B1 Culture hPSCs to ~80% Confluency B2 Wash with PBS B1->B2 B3 Dissociate to Single Cells (e.g., Accutase) B2->B3 B4 Centrifuge and Resuspend Cells B3->B4 B4->B5 C1 Collect Cells (Supernatant + Adherent) B5->C1 C2 Stain with Annexin V / PI C1->C2 C3 Analyze via Flow Cytometry C2->C3 C4 Determine Optimal Concentration (Max Viability, Min Apoptosis) C3->C4

Figure 2: Experimental workflow for determining the optimal concentration of the inhibitor for hPSC survival.

Detailed Protocol: Dose-Response for hPSC Survival
  • Preparation:

    • One day prior to the experiment, coat a 6-well plate with a suitable matrix (e.g., Matrigel® or Geltrex®) according to the manufacturer's instructions.

    • Prepare 2 mL of hPSC medium (e.g., mTeSR™1 or E8™) for each condition. Using your 10 mM stock, create final inhibitor concentrations of 0 µM (vehicle control, e.g., 0.1% DMSO), 1 µM, 5 µM, 10 µM, and 20 µM. A positive control using a known ROCK inhibitor like Y-27632 (10 µM) is highly recommended. [12]

  • Cell Dissociation:

    • Aspirate the medium from a confluent well of hPSCs.

    • Wash once with 1 mL of sterile DPBS.

    • Add 1 mL of a gentle dissociation reagent (e.g., Accutase®) and incubate at 37°C for 5-7 minutes, or until cells detach.

    • Gently pipette to create a single-cell suspension and transfer to a 15 mL conical tube containing 4 mL of basal medium (e.g., DMEM/F12).

    • Centrifuge at 300 x g for 4 minutes.

  • Plating and Incubation:

    • Aspirate the supernatant and gently resuspend the cell pellet in a known volume of the 0 µM (vehicle) medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Plate cells at a density of 100,000 cells/well into the pre-coated 6-well plate, adding the appropriate pre-aliquoted dose-response medium to each well to a final volume of 2 mL.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

Validation: Apoptosis Assay by Flow Cytometry

Rationale: To quantitatively measure the protective effect of the compound, an Annexin V and Propidium Iodide (PI) assay is used. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. [9]

  • Cell Collection (24 hours post-plating):

    • Collect the supernatant from each well, which contains floating (likely dead or dying) cells.

    • Wash the adherent cells with DPBS and detach them using Accutase®.

    • Combine the detached cells with their corresponding supernatant. Centrifuge the combined suspension at 300 x g for 4 minutes.

  • Staining:

    • Wash the cell pellet with 1 mL of cold DPBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze immediately on a flow cytometer.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Table 2: Sample Data Presentation for Dose-Response

Inhibitor Conc. (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Vehicle)15.245.839.0
145.630.124.3
578.912.58.6
10 85.3 8.1 6.6
2082.19.58.4
10 (Y-27632)86.57.56.0

Data are hypothetical and for illustrative purposes only. The optimal concentration is the lowest dose that provides the maximum protective effect without signs of toxicity.

Application II: Inhibition of Cell Migration (Wound Healing Assay)

Scientific Rationale: Cell migration is fundamental to processes like development, immune response, and cancer metastasis. It is heavily dependent on the dynamic remodeling of the actin cytoskeleton, which is driven by ROCK-mediated contractility. A wound healing or "scratch" assay is a straightforward method to assess the effect of a compound on collective cell migration. Inhibition of ROCK is expected to slow the closure of the wound.

Detailed Protocol: Scratch Assay
  • Cell Seeding:

    • Seed a cell line known for robust migration (e.g., MDA-MB-231 breast cancer cells, HT-1080 fibrosarcoma cells) into a 12-well plate.

    • Culture until the cells form a fully confluent monolayer. This is critical for creating a uniform "wound" edge.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

    • Wash each well gently with 1 mL of DPBS to remove detached cells and debris. This creates a clear, cell-free gap.

  • Treatment:

    • Prepare a fresh set of dose-response media (e.g., 0, 1, 5, 10, 20 µM of the inhibitor in low-serum medium to minimize proliferation).

    • Add the appropriate medium to each well.

    • Immediately acquire the first set of images using a phase-contrast microscope. This is the T=0 time point.

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO₂.

    • Acquire images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).

Data Analysis
  • Quantification: Use software like ImageJ or FIJI to measure the area of the cell-free gap at each time point for each condition.

  • Calculation: Calculate the "% Wound Closure" using the following formula: % Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

  • Interpretation: A dose-dependent decrease in the percentage of wound closure compared to the vehicle control would indicate that Isoquinolin-5-ylmethanamine hydrochloride inhibits cell migration, consistent with the activity of a ROCK inhibitor.

References

  • G. S. S. Rani, P. S. S. Prasad, P. S. Devi, and P. S. Devi, "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," MDPI, Dec. 2025. [Online]. Available: [Link]

  • "Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation," Royal Society of Chemistry, Nov. 2015. [Online]. Available: [Link]

  • "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review," Semantic Scholar. [Online]. Available: [Link]

  • R. K. Mishra and S. K. Tiwari, "Isoquinoline derivatives and its medicinal activity," World Journal of Advanced Research and Reviews, vol. 20, no. 2, pp. 1029–1049, Nov. 2024. [Online]. Available: [Link]

  • "Isoquinoline.pptx," SlideShare. [Online]. Available: [Link]

  • "(Isoquinolin-5-yl)methanamine," PubChem. [Online]. Available: [Link]

  • "96-well ROCK Activity Assay Kit," Cell Biolabs, Inc.. [Online]. Available: [Link]

  • B. R. Bianchi et al., "[3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea]: a novel, stereoselective, high-affinity antagonist is a useful radioligand for the human transient receptor potential vanilloid-1 (TRPV1) receptor," Journal of Pharmacology and Experimental Therapeutics, vol. 323, no. 1, pp. 285–293, Oct. 2007. [Online]. Available: [Link]

  • K. A. D'Amour et al., "ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium," Stem Cells Translational Medicine, vol. 7, no. 4, pp. 345–357, Apr. 2018. [Online]. Available: [Link]

  • S. K. Singh et al., "Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight," MDPI, Jan. 2022. [Online]. Available: [Link]

  • R. H. Chou, P. A. Johnson, and T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C. T. J. L. V. R. J. D. B. C. R. B. I. S. O. I. C. O. I. O. C. O. H. C., "Effects of Protein Kinase Inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine Dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide Hydrochloride (HA1004) on Calcitriol-Induced Differentiation of HL-60 Cells," Journal of Cellular Physiology, vol. 139, no. 2, pp. 228–235, May 1989. [Online]. Available: [Link]

  • S. H. Kim, H. J. Kim, and Y. M. Lee, "A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells," MDPI, May 2021. [Online]. Available: [Link]

  • H. B. Guo et al., "Biologically Active Isoquinoline Alkaloids covering 2014-2018," RSC Advances, vol. 10, no. 3, pp. 1471–1502, Jan. 2020. [Online]. Available: [Link]

  • A. J. Wood, "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 4, pp. 1284–1288, Feb. 2011. [Online]. Available: [Link]

  • "Protocol to identify small-molecule inhibitors against cancer drug resistance," STAR Protocols, vol. 4, no. 1, p. 101968, Mar. 2023. [Online]. Available: [Link]

  • A. Wilhelmsen et al., "Aspects of zone-like identity and holotomographic tracking of human stem cell-derived liver sinusoidal endothelial cells," Frontiers in Cell and Developmental Biology, vol. 11, p. 1257404, Oct. 2023. [Online]. Available: [Link]

  • "Isoquinolin-8-ylmethanamine dihydrochloride," PubChem. [Online]. Available: [Link]

  • "Current and emerging cell culture manufacturing technologies for influenza vaccines," Expert Review of Vaccines, vol. 14, no. 3, pp. 393–404, Mar. 2015. [Online]. Available: [Link]

  • "8-Isoquinoline methanamine (hydrochloride)," Hammond Cell Tech. [Online]. Available: [Link]

Sources

Isoquinolin-5-ylmethanamine hydrochloride in situ hybridization protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for In Situ Hybridization Utilizing Novel Isoquinolin-5-ylmethanamine Hydrochloride-Labeled Probes

Introduction: Expanding the Molecular Toolkit for In Situ Hybridization

In situ hybridization (ISH) is a cornerstone technique in molecular biology, offering unparalleled insights into the spatial organization of gene expression within the native context of cells and tissues.[1][2] The power of ISH lies in its ability to visualize specific DNA or RNA sequences, revealing cellular and subcellular localization of genetic material.[2] This is achieved by hybridizing a labeled nucleic acid probe to its complementary target sequence within a prepared tissue section or whole organism.[1] While established methods using biotin, digoxigenin, and fluorescent dyes have been instrumental, the pursuit of novel labeling and detection chemistries continues to drive innovation, aiming for enhanced sensitivity, multiplexing capabilities, and lower background noise.

This application note introduces a novel chromogenic in situ hybridization (CISH) protocol employing oligonucleotide probes labeled with Isoquinolin-5-ylmethanamine hydrochloride. This compound, a derivative of isoquinoline, serves as a unique hapten, enabling a robust and specific detection cascade.[3][4] We will detail the conceptual framework for its use, a step-by-step protocol for its application in formalin-fixed, paraffin-embedded (FFPE) tissues, and provide expert insights into the rationale behind critical steps.

The Scientific Rationale: Isoquinolin-5-ylmethanamine as a Novel Hapten

The core innovation of this protocol is the use of Isoquinolin-5-ylmethanamine as a hapten for probe labeling. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. In the context of ISH, haptens are conjugated to nucleic acid probes and are subsequently recognized by specific antibodies, forming the basis of the detection system.[5]

The rationale for selecting Isoquinolin-5-ylmethanamine is based on its distinct chemical structure, which is not endogenously present in biological systems.[3][6] This minimizes the risk of non-specific binding by detection antibodies, a common source of background signal. The methanamine group provides a reactive site for covalent linkage to modified oligonucleotides, allowing for stable probe conjugation.

The detection mechanism relies on a standard immunohistochemistry-like cascade. An oligonucleotide probe, covalently linked to Isoquinolin-5-ylmethanamine, is hybridized to the target mRNA in the tissue. A highly specific primary antibody, developed to recognize the isoquinoline hapten, is then applied. This is followed by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate results in the deposition of a colored precipitate at the site of hybridization, allowing for visualization with a standard bright-field microscope.[7][8][9]

Visualizing the Workflow: From Probe to Signal

The following diagram illustrates the overall experimental workflow for CISH using Isoquinolin-5-ylmethanamine-labeled probes.

CISH_Workflow cluster_prep Sample Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection cluster_analysis Analysis Tissue_Collection Tissue Collection & Fixation Paraffin_Embedding Paraffin Embedding Tissue_Collection->Paraffin_Embedding Sectioning Microtome Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Pretreatment Pretreatment (Heat & Protease) Deparaffinization->Pretreatment Hybridization Hybridization with Isoquinoline-labeled Probe Pretreatment->Hybridization Stringent_Washes Stringent Washes Hybridization->Stringent_Washes Blocking Blocking Non-specific Sites Stringent_Washes->Blocking Primary_Ab Primary Antibody (anti-Isoquinoline) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Chromogen Chromogen Substrate (DAB) Secondary_Ab->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Bright-field Microscopy Dehydration_Mounting->Microscopy

Caption: Workflow for CISH with Isoquinolin-labeled probes.

Detailed In Situ Hybridization Protocol

This protocol is optimized for the detection of a specific mRNA target in FFPE tissue sections using an Isoquinolin-5-ylmethanamine-labeled oligonucleotide probe.

I. Reagents and Buffers
Reagent/BufferCompositionStorage
DEPC-Treated Water 0.1% Diethylpyrocarbonate in water, autoclavedRoom Temp
Phosphate-Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Room Temp
4% Paraformaldehyde (PFA) 4% PFA in PBS, freshly prepared4°C
Xylene Histological gradeRoom Temp
Ethanol Series 100%, 95%, 70% in DEPC-waterRoom Temp
Proteinase K 20 µg/mL in 50 mM Tris-20°C (stock)
Hybridization Buffer 50% Deionized Formamide, 5x SSC, 1x Denhardt's solution, 500 µg/mL Salmon Sperm DNA, 250 µg/mL Yeast tRNA-20°C
Stringent Wash Buffer (2x SSC) 0.3 M NaCl, 0.03 M Sodium Citrate, pH 7.0Room Temp
MABT Buffer 100 mM Maleic acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5Room Temp
Blocking Buffer 2% Roche Blocking Reagent in MABT4°C
DAB Substrate Kit As per manufacturer's instructions4°C
II. Step-by-Step Methodology

A. Tissue Preparation and Pretreatment

  • Rationale: Proper tissue fixation and preparation are critical for preserving both morphology and the target nucleic acids. Pretreatment steps are necessary to unmask the target mRNA and allow for probe penetration.

  • Sectioning: Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.[10][11]

  • Deparaffinization: Immerse slides in Xylene (2 x 5 minutes), followed by a graded ethanol series (100%, 95%, 70%; 2 minutes each) and finally in DEPC-treated water.[12]

  • Heat-Induced Epitope Retrieval (HIER): In a microwave oven, incubate slides in a citrate buffer (pH 6.0) at 92-98°C for 10-20 minutes. This step helps to reverse some of the cross-linking caused by formalin fixation.[7][9]

  • Proteinase K Digestion: Digest sections with 20 µg/mL Proteinase K at 37°C for 10-15 minutes. This permeabilizes the tissue by digesting proteins that may mask the target RNA.[12][13] Optimization of digestion time is crucial; over-digestion can lead to loss of tissue morphology, while under-digestion will result in poor signal.

  • Dehydration: Dehydrate the sections through a graded ethanol series and air dry completely.

B. Probe Hybridization

  • Rationale: This is the core step where the labeled probe binds to its complementary target sequence. The hybridization conditions (temperature, salt concentration, formamide) are stringent to ensure specificity.[14]

  • Probe Preparation: Dilute the Isoquinolin-5-ylmethanamine-labeled oligonucleotide probe in pre-warmed hybridization buffer to a final concentration of 50-200 nM. Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

  • Hybridization: Apply 100-200 µL of the diluted probe solution to each tissue section. Cover with a coverslip to prevent evaporation.[15]

  • Incubation: Incubate the slides in a humidified chamber at a calculated optimal temperature (typically 37-55°C for oligonucleotides) overnight (16-18 hours).[15]

C. Post-Hybridization Washes and Immunodetection

  • Rationale: A series of stringent washes are performed to remove non-specifically bound probe, thereby reducing background. The subsequent immunodetection steps build up the signal for visualization.

  • Stringent Washes: Carefully remove the coverslips and wash the slides in 2x SSC at the hybridization temperature for 2 x 15 minutes, followed by two washes in MABT at room temperature for 5 minutes each.[15]

  • Blocking: Incubate the slides in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the anti-Isoquinoline primary antibody in Blocking Buffer. Apply to the sections and incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides in MABT (3 x 5 minutes). Apply the HRP-conjugated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature.

  • Signal Development: Wash slides in MABT (3 x 5 minutes). Prepare the DAB substrate according to the manufacturer's instructions and apply to the sections. Monitor the color development (typically 5-15 minutes) under a microscope.[16] Stop the reaction by immersing the slides in distilled water.

D. Counterstaining and Mounting

  • Counterstain: Lightly counterstain the sections with Hematoxylin to visualize the underlying tissue morphology.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.

Visualizing the Detection Principle

The following diagram illustrates the molecular interactions at the heart of the signal detection process.

Detection_Principle cluster_tissue Tissue Section Target_mRNA Target mRNA Probe Oligonucleotide Probe Probe->Target_mRNA Hybridization Isoquinoline Isoquinoline Hapten Isoquinoline->Probe Primary_Ab Anti-Isoquinoline Primary Antibody Primary_Ab->Isoquinoline Secondary_Ab HRP-conjugated Secondary Antibody Secondary_Ab->Primary_Ab HRP HRP HRP->Secondary_Ab Precipitate DAB Precipitate (insoluble, brown) HRP->Precipitate Catalysis DAB DAB (soluble) DAB->HRP Substrate

Caption: Molecular cascade for signal detection.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal 1. RNA Degradation2. Inefficient Probe Penetration3. Suboptimal Hybridization1. Use RNase-free techniques throughout. Qualify samples with a positive control probe for a housekeeping gene.2. Optimize Proteinase K digestion time and concentration.[17]3. Verify hybridization temperature and buffer composition. Increase probe concentration.[17]
High Background 1. Non-specific Probe Binding2. Non-specific Antibody Binding3. Endogenous Peroxidase Activity1. Increase stringency of post-hybridization washes (higher temperature, lower salt).2. Increase blocking time and ensure adequate washing between antibody steps.[18]3. Quench endogenous peroxidases with a 3% H2O2 treatment after rehydration.
Damaged Tissue Morphology 1. Over-digestion with Proteinase K2. Excessive Heat Treatment1. Reduce the incubation time or concentration of Proteinase K.[12]2. Reduce the duration or temperature of the heat retrieval step.

Expert Insight: The single most critical factor for success in RNA ISH is the preservation of the target RNA. Tissues should be fixed promptly and processed under RNase-free conditions. When developing a new protocol, always include positive and negative controls. A positive control probe for a ubiquitously expressed gene (e.g., PPIB, UBC) will validate the tissue quality and protocol execution. A sense probe or a scrambled sequence probe should be used as a negative control to assess the level of non-specific signal.

Conclusion

The protocol described herein presents a robust and scientifically grounded method for chromogenic in situ hybridization using the novel hapten, Isoquinolin-5-ylmethanamine. By leveraging a unique chemical moiety and a standard enzymatic detection system, this approach offers a specific and sensitive means to visualize gene expression in FFPE tissues. The detailed step-by-step guide, coupled with insights into the underlying principles and troubleshooting advice, provides researchers with a comprehensive framework to implement this innovative technique in their own laboratories.

References

  • Ataman Kimya. ISOQUINOLINE. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • University College London. In situ hybridization protocols. Available from: [Link]

  • BioChain Institute Inc. Tips for Successful In Situ Hybridization. Available from: [Link]

  • Wikipedia. In situ hybridization. Available from: [Link]

  • PubMed. Recent developments in signal amplification methods for in situ hybridization. Available from: [Link]

  • PubMed Central (PMC). The kinetics of in situ hybridization. Available from: [Link]

  • PubMed Central (PMC). Chromogenic in Situ Hybridization: A Practical Alternative for Fluorescence in Situ Hybridization to Detect HER-2/neu Oncogene Amplification in Archival Breast Cancer Samples. Available from: [Link]

  • PubMed. Single Copy Oligonucleotide Fluorescence In Situ Hybridization Probe Design Platforms: Development, Application and Evaluation. Available from: [Link]

  • dianova GmbH. Signal Amplification (IHC / FISH). Available from: [Link]

  • Creative Biolabs. In Situ Hybridization Protocol & Troubleshooting. Available from: [Link]

  • PubChem. (Isoquinolin-5-yl)methanamine. Available from: [Link]

  • MDPI. Oligonucleotide Fluorescence In Situ Hybridization: An Efficient Chromosome Painting Method in Plants. Available from: [Link]

  • PubMed Central (PMC). A Novel Ultrasensitive In Situ Hybridization Approach to Detect Short Sequences and Splice Variants with Cellular Resolution. Available from: [Link]

  • ResearchGate. Design and Evaluation of 16S rRNA-Targeted Oligonucleotide Probes for Fluorescence In Situ Hybridization. Available from: [Link]

  • PubMed. A novel in situ hybridization signal amplification method based on the deposition of biotinylated tyramine. Available from: [Link]

  • Genomics Education Programme. Fluorescent in situ hybridisation (FISH). Available from: [Link]

  • Creative Bioarray. Chromogenic In Situ Hybridization. Available from: [Link]

  • ResearchGate. Signal amplification techniques that have been used for in situ... Available from: [Link]

  • ACD, a Bio-Techne brand. Troubleshooting | In Situ Hybridization, RNA-ISH. Available from: [Link]

  • Cancer Genomics Consortium. Fluorescence In Situ Hybridization (FISH). Available from: [Link]

  • ResearchGate. What are the criteria for designing probes for whole embryo in situ hybridization? Available from: [Link]

  • National Center for Biotechnology Information. In Situ Hybridization (ISH). Available from: [Link]

  • biomers.net. In situ Hybridisation. Available from: [Link]

  • Today's Clinical Lab. FISH Tips and Troubleshooting. Available from: [Link]

  • JoVE. Video: FISH - Fluorescent In-situ Hybridization. Available from: [Link]

  • Agilent Technologies. General Instructions For In Situ Hybridization. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. In situ hybridization with oligonucleotide probes. Available from: [Link]

  • The Zebrafish Information Network. Thisse in situ hybridization protocol. Available from: [Link]

  • YouTube. FISH Troubleshooting 101. Available from: [Link]

  • ResearchGate. Chromogenic In Situ Hybridization (CISH) as a Method for Detection of C-Myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue: An Update | Request PDF. Available from: [Link]

  • Creative Bioarray. In Situ Hybridization (ISH) Protocol. Available from: [Link]

  • PubMed Central (PMC). Fluorescence In Situ Hybridization (FISH) and Its Applications. Available from: [Link]

  • PubMed. Chromogenic In Situ Hybridization (CISH) as a Method for Detection of C-Myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue: An Update. Available from: [Link]

  • National Human Genome Research Institute. Fluorescence In Situ Hybridization (FISH). Available from: [Link]

  • AMERICAN ELEMENTS®. Isoquinolines. Available from: [Link]

Sources

Application Note: Targeted Inhibition of Rho-Associated Protein Kinase (ROCK) using Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

Isoquinolin-5-ylmethanamine hydrochloride belongs to the class of isoquinoline-based kinase inhibitors, a structural family that includes well-characterized compounds such as Fasudil (HA-1077) and H-1152. These molecules are potent, ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) , specifically isoforms ROCK1 (p160ROCK) and ROCK2.

The physiological relevance of this assay lies in the RhoA/ROCK signaling pathway, which governs cytoskeletal reorganization, smooth muscle contraction, and neurite retraction. Aberrant ROCK activity is implicated in hypertension, glaucoma, and metastatic cell migration.

Mechanism of Action (MOA)

Isoquinolin-5-ylmethanamine binds to the ATP-binding pocket of the ROCK kinase domain. By competing with ATP, it prevents the phosphorylation of downstream effectors, most notably MYPT1 (Myosin Phosphatase Target Subunit 1). Under normal conditions, ROCK phosphorylates MYPT1 at Thr696/Thr853, inhibiting myosin phosphatase and leading to sustained myosin light chain (MLC) phosphorylation and actomyosin contraction.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway and the specific intervention point of the inhibitor.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr696) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation (Minor) Inhibitor Isoquinolin-5-ylmethanamine (Inhibitor) Inhibitor->ROCK Blocks (ATP Competitive) pMYPT1 p-MYPT1 (Inactive Phosphatase) MYPT1->pMYPT1 pMYPT1->MLC Inhibits Dephosphorylation pMLC p-MLC (Active) MLC->pMLC Accumulation Response Actomyosin Contraction Stress Fiber Formation pMLC->Response

Figure 1: The RhoA/ROCK signaling cascade.[1][2] Isoquinolin-5-ylmethanamine inhibits the kinase activity of ROCK, preventing the inactivation of MYPT1 and reducing p-MLC levels.

Pre-Assay Preparation & Compound Handling

Critical Quality Attribute (CQA): The hydrochloride salt form confers improved water solubility compared to the free base, but stability in solution is time-sensitive.

Compound Reconstitution
  • Solvent: Dissolve Isoquinolin-5-ylmethanamine hydrochloride in sterile distilled water or PBS (pH 7.2) to create a stock solution (e.g., 10 mM).

    • Note: Unlike many kinase inhibitors that require DMSO, the HCl salt is often water-soluble. However, if using a library screen, DMSO (up to 100%) is compatible.

  • Storage: Aliquot stock into light-protective vials (amber tubes) to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions in the specific Assay Buffer on the day of the experiment.

Experimental Controls
  • Negative Control: Assay Buffer + 1% Solvent (Water or DMSO) + ATP (No Inhibitor).

  • Positive Control (Reference): Y-27632 (10 µM) or Staurosporine (Broad spectrum).

  • Background Control: No Enzyme (determines non-specific binding).

Protocol A: Biochemical Kinase Inhibition Assay (Solid-Phase)

This protocol utilizes an immunoassay format (ELISA-based) detecting phosphorylated MYPT1. This is preferred over radiometric assays for safety and throughput.

Materials
  • Enzyme: Recombinant human ROCK2 (active).

  • Substrate: Recombinant MYPT1 (C-terminal fragment containing Thr696).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Detection: Anti-phospho-MYPT1 (Thr696) antibody + HRP-conjugated secondary.[3]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Workflow Diagram

Assay_Workflow Prep 1. Plate Coating (MYPT1 Substrate) Incubate 2. Kinase Reaction (ROCK + Inhibitor + ATP) Prep->Incubate Wash1 3. Wash (3x) Incubate->Wash1 Primary 4. Add 1° Ab (Anti-p-MYPT1) Wash1->Primary Secondary 5. Add 2° Ab (HRP-Conjugate) Primary->Secondary Develop 6. TMB Substrate & OD450 Measurement Secondary->Develop

Figure 2: Step-by-step workflow for the solid-phase ROCK inhibition immunoassay.

Step-by-Step Procedure
  • Coating: Coat 96-well microplates with MYPT1 substrate (2 µg/mL in PBS) overnight at 4°C. Wash 3x with Wash Buffer (PBS + 0.05% Tween-20).

  • Blocking: Block wells with 1% BSA in PBS for 1 hour at Room Temperature (RT).

  • Inhibitor Addition: Add 10 µL of Isoquinolin-5-ylmethanamine serial dilutions (e.g., 0.1 nM to 10 µM) to appropriate wells.

  • Enzyme Addition: Add 40 µL of diluted ROCK2 enzyme (approx. 5-10 ng/well) in Assay Buffer.

    • Expert Tip: Pre-incubate Enzyme + Inhibitor for 15 mins before adding ATP to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of ATP solution (Final concentration should be at Km_app , typically 10-50 µM for ROCK) to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Aspirate and wash wells 3x with Wash Buffer.[4]

  • Detection:

    • Add 100 µL Anti-p-MYPT1 (Thr696) antibody (1:1000). Incubate 1 hr at RT.

    • Wash 3x.[4]

    • Add 100 µL HRP-Secondary antibody.[3][4] Incubate 45 min at RT.

    • Wash 3x.[4]

  • Readout: Add 100 µL TMB substrate. Stop reaction with 1N H2SO4 after 10-15 mins. Measure Absorbance at 450 nm.[3]

Protocol B: Cellular Functional Assay (Actin Cytoskeleton)

While biochemical assays prove target engagement, cellular assays validate membrane permeability and functional efficacy.

Cell Model
  • Cell Line: HeLa, NIH3T3, or HUVEC (Human Umbilical Vein Endothelial Cells).

  • Stimulus: Lysophosphatidic acid (LPA) or Calyculin A (to induce stress fibers).

Procedure
  • Seeding: Plate cells on glass coverslips or optical bottom 96-well plates (5,000 cells/well). Incubate 24h.

  • Starvation: Serum-starve cells (0.1% FBS) for 16-24 hours to reduce basal Rho activity.

  • Treatment: Treat cells with Isoquinolin-5-ylmethanamine (1 - 50 µM) for 30-60 minutes.

  • Stimulation: Add LPA (10 µM) for 15 minutes to induce rapid stress fiber formation.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining: Stain with Rhodamine-Phalloidin (F-Actin) and DAPI (Nuclei).

  • Analysis: Image via fluorescence microscopy.

    • Quantification: Measure "Cell Roundness" or "Fiber Density" using ImageJ. Effective ROCK inhibition results in loss of central stress fibers and cell flattening/neurite outgrowth.

Data Analysis & Interpretation

Calculating IC50

Normalize the OD450 (biochemical) or Fluorescence Intensity (cellular) data:



  • Max: Positive Control (Enzyme + ATP + Vehicle).

  • Min: Background (No Enzyme).

Fit data to a 4-parameter logistic (4PL) non-linear regression model:



Expected Results Table
ParameterBiochemical Assay (ROCK2)Cellular Assay (HeLa)
IC50 Range 10 nM - 200 nM (Potent)1 µM - 20 µM (Depends on permeability)
Selectivity High for ROCK vs. MLCKModerate (Check PKA inhibition)
Phenotype Reduced p-MYPT1 signalLoss of Stress Fibers; Neurite Extension

Troubleshooting & Expert Tips

  • ATP Competition: Isoquinoline inhibitors are ATP-competitive. If your IC50 is unexpectedly high, ensure your ATP concentration in the assay is not saturating (>1 mM). Keep ATP near the Km (approx 10-50 µM).

  • Off-Target Effects: Isoquinolines can inhibit PKA (Protein Kinase A). Run a counter-screen against PKA if selectivity is crucial for your study [1].

  • Incubation Time: ROCK linearity is often lost after 60-90 minutes. Ensure your reaction is within the linear velocity phase.

  • Solubility: Although the HCl salt is water-soluble, it may precipitate in high-salt buffers if frozen. Vortex well after thawing.

References

  • Breitenlechner, C., et al. (2003). Protein Kinase A in Complex with Rho-Kinase Inhibitors Y-27632, Fasudil, and H-1152P: Structural Basis of Selectivity.[5] Structure, 11(12), 1595-1607.

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994.

  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway.[6] Pharmacology & Therapeutics, 93(2-3), 225-232.

  • Cell Biolabs, Inc. (2023). Rho-Kinase (ROCK) Activity Assay Kit Protocol.[3][1]

Sources

Formulation of Isoquinolin-5-ylmethanamine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Formulation of Isoquinolin-5-ylmethanamine Hydrochloride for In Vivo Studies

Part 1: Executive Summary & Physicochemical Profile

Isoquinolin-5-ylmethanamine hydrochloride is a polar, bicyclic heteroaromatic ammonium salt commonly utilized as a fragment in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) or as a standalone tool compound for probing isoquinoline-binding pockets (e.g., TRPV1 antagonism).[1]

Unlike lipophilic drug candidates requiring complex lipid delivery systems, this compound is an HCl salt of a primary amine .[2] This confers significant aqueous solubility, simplifying the formulation strategy.[2] However, the stability of the isoquinoline ring and the pH-dependent protonation state of the methanamine group (


) require strict buffering to prevent in vivo precipitation or injection-site necrosis.

Key Physicochemical Attributes:

Property Value / Characteristic Implication for Formulation

| Molecular Formula |


 | Salt form drives hydrophilicity. |
| Solubility (Water)  | High (>50 mg/mL estimated) | Suitable for high-concentration bolus dosing. |
| pKa (Amine)  | ~9.5 (Basic) | Fully protonated at physiological pH (7.4).[2] |
| pKa (Isoquinoline)  | ~5.4 (Weak Base) | Uncharged at pH 7.4; contributes to lipophilicity.[2] |
| Hygroscopicity  | Moderate to High | Weighing must be rapid; store with desiccant. |

Part 2: Formulation Strategy & Decision Logic

The formulation strategy prioritizes isotonic aqueous buffers due to the compound's salt nature. Co-solvents (DMSO/PEG) are reserved only for extremely high-concentration stock solutions (>100 mg/mL) intended for osmotic minipumps or rapid dilution.

Formulation Decision Tree

The following logic gate ensures the selected vehicle matches the route of administration (ROA) and required concentration.

FormulationLogic Start Start: Define Target Concentration (C_target) CheckConc Is C_target > 20 mg/mL? Start->CheckConc CheckRoute Route of Administration? CheckConc->CheckRoute No (< 20 mg/mL) Cosolvent Vehicle: 5% DMSO + 40% PEG400 + Saline (High Solubility Required) CheckConc->Cosolvent Yes (> 20 mg/mL) Saline Vehicle: Sterile 0.9% Saline (Preferred for IV/IP) CheckRoute->Saline IV (Bolus) PBS Vehicle: PBS (pH 7.4) (Preferred for SC/Chronic) CheckRoute->PBS SC / IP pH_Adjust Critical Step: Check pH (Must be 5.5 - 7.5) Saline->pH_Adjust PBS->pH_Adjust Cosolvent->pH_Adjust

Figure 1: Decision logic for selecting the optimal vehicle based on concentration and administration route.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Standard Aqueous Formulation (IV, IP, SC)

Target: 1–10 mg/mL solution for acute dosing.[2] Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[2]

Rationale: The HCl salt will dissolve readily. PBS provides buffering capacity to neutralize the acidity potentially generated by the HCl counter-ion, preventing local tissue irritation (phlebitis for IV, peritonitis for IP).[2]

Materials:

  • Isoquinolin-5-ylmethanamine HCl powder.[3]

  • Sterile PBS (1X, pH 7.4, Ca/Mg-free).[2]

  • 0.22 µm PES (Polyethersulfone) syringe filter.[2]

  • Sterile glass vials (amber).

Step-by-Step Procedure:

  • Calculations: Determine the required mass using the salt correction factor (SCF).

    • Formula:

      
      [2]
      
  • Weighing: Weigh the compound into a sterile vial. Note: Work quickly to minimize moisture uptake.[1][2]

  • Solubilization: Add 90% of the calculated volume of sterile PBS.

  • Vortex: Vortex at medium speed for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate at 37°C for 5 minutes.

  • pH Adjustment (Critical): Measure pH using a micro-probe.

    • The HCl salt may lower the pH of PBS. If pH < 5.5, adjust carefully with 0.1N NaOH to reach pH 7.0–7.4.[2]

    • Warning: Do not exceed pH 8.0, as the free base may precipitate.[2]

  • Final Volume: Add remaining PBS to reach the target volume.

  • Sterilization: Filter through a 0.22 µm PES syringe filter into a fresh sterile vial.

  • Storage: Use immediately or store at 4°C for up to 24 hours.

Protocol B: High-Concentration Co-Solvent Formulation (Osmotic Pumps/Oral)

Target: >20 mg/mL or for long-term stability in reservoirs.[1] Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

Rationale: PEG400 acts as a solubilizer and stabilizer, preventing precipitation if the pH drifts.[2] DMSO ensures rapid initial wetting of the crystal lattice.

Step-by-Step Procedure:

  • Dissolution: Dissolve the compound completely in the calculated volume of 100% DMSO first.

  • Stabilization: Add PEG400 slowly to the DMSO solution while vortexing. The solution may warm slightly (exothermic).[2]

  • Dilution: Slowly add 0.9% Saline (dropwise) while vortexing.

    • Observation: Watch for "schlieren" lines or cloudiness. If cloudiness appears, stop and sonicate until clear before proceeding.

  • Validation: Check pH. This vehicle resists pH shifts better than pure saline.

Part 4: Quality Control & Validation

Before in vivo administration, the formulation must pass the "Self-Validating" checks below.

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless, particulate-freeVisual inspection against black/white background.[1]
pH 6.0 – 7.5Micro-pH probe.
Osmolarity 280 – 320 mOsm/kgFreezing point depression (or calculation).[2]
Purity (HPLC) >98% Peak AreaRP-HPLC (C18 column, Acetonitrile/Water gradient).[2]

Osmolarity Calculation (Rule of Thumb): For PBS-based formulations:



Isoquinolin-5-ylmethanamine HCl dissociates into 2 species (cation + Cl-). At 10 mg/mL, it adds ~100 mOsm, potentially making the solution hypertonic.[2] Dilute with 0.45% Saline instead of 0.9% Saline if concentration >10 mg/mL.[2]

Part 5: In Vivo Administration Guidelines

Dosing Parameters (Based on ROCK Inhibitor Analogs):

  • Intravenous (IV):

    • Max Volume: 5 mL/kg.

    • Rate: Slow bolus (over 30 seconds) to prevent transient hypotension (common with isoquinolines).[2]

  • Intraperitoneal (IP):

    • Max Volume: 10 mL/kg.

    • Note: First-pass metabolism may be significant.[1]

  • Oral (PO):

    • Max Volume: 10 mL/kg.

    • Bioavailability:[1][2] Moderate. The amine is ionized in the stomach (pH 1-2), aiding dissolution, but absorption in the intestine (pH 7+) depends on the lipophilicity of the free base.[2]

Workflow Visualization: Preparation to Injection

PrepWorkflow Weigh 1. Weigh Compound (Amber Vial) Dissolve 2. Dissolve (Vortex/Sonicate) Weigh->Dissolve Adjust 3. Adjust pH (Target 7.0-7.4) Dissolve->Adjust Filter 4. Sterile Filter (0.22 µm PES) Adjust->Filter Inject 5. In Vivo Dosing (IV/IP/PO) Filter->Inject

Figure 2: Step-by-step preparation workflow ensuring sterility and physiological compatibility.[1]

References

  • PubChem. (2023).[4] Compound Summary: (Isoquinolin-5-yl)methanamine.[1][4][5] National Library of Medicine. Link[2]

  • Cayman Chemical. (2023). Product Information: ROCK Inhibitor Standards (Y-27632/Fasudil). (Used as physicochemical proxies for isoquinoline salt solubility).[2] Link

  • Liao, Y., et al. (2019).[2][6] "Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists." Bioorganic Chemistry. (Demonstrates use of the title compound as a scaffold for bioactive agents). Link

  • Tocris Bioscience. (2023). Solubility Guide for Hydrophilic Amine Salts. Link

Disclaimer: This protocol is intended for research use only. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Sources

Isoquinolin-5-ylmethanamine hydrochloride cellular uptake and localization studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Isoquinolin-5-ylmethanamine Hydrochloride: A Guide to Cellular Uptake and Subcellular Localization Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Isoquinolin-5-ylmethanamine

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1][2][3][4] Derivatives of this heterocyclic system are known to interact with diverse biological targets, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[3][4][5] Isoquinolin-5-ylmethanamine hydrochloride, as a member of this important class, represents a promising candidate for drug development. However, for any small molecule to be effective, it must first reach its intracellular site of action.

Understanding how a compound enters a cell (cellular uptake) and where it subsequently accumulates (subcellular localization) is fundamental to elucidating its mechanism of action, predicting its efficacy, and evaluating potential off-target toxicity. This guide provides a comprehensive framework and detailed protocols for investigating the cell biology of Isoquinolin-5-ylmethanamine hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and well-validated approach.

Section 1: Foundational Concepts in Cellular Pharmacokinetics

Before designing experiments, it is crucial to distinguish between two key concepts: total cellular uptake and cytosolic localization.[6]

  • Total Cellular Uptake: This refers to the total concentration of the compound associated with the cell, including material bound to the plasma membrane and material sequestered within vesicular compartments like endosomes and lysosomes.

  • Cytosolic Localization: This measures only the fraction of the compound that has successfully reached the cytosol, the solution-like matrix where it can freely interact with many of its potential targets.[6][7]

A high total uptake value does not guarantee therapeutic efficacy if the compound remains trapped in endosomes. Therefore, a multi-assay approach is essential to build a complete picture of the compound's intracellular journey.

Potential uptake mechanisms for small molecules like Isoquinolin-5-ylmethanamine hydrochloride include:

  • Passive Diffusion: Movement across the cell membrane driven by a concentration gradient, often correlated with the molecule's lipophilicity.[8][9]

  • Facilitated Diffusion & Active Transport: Carrier-mediated transport across the membrane, which can be inhibited by specific competitors or metabolic poisons.[10]

  • Endocytosis: Engulfment by the cell membrane to form intracellular vesicles. This includes processes like macropinocytosis, which involves the uptake of large volumes of extracellular fluid.[11]

Section 2: An Integrated Strategy for Uptake and Localization Analysis

A successful investigation relies on combining high-throughput screening methods with detailed, image-based and biochemical validation. The following workflow provides a logical progression from quantitative assessment to precise spatial mapping.

G cluster_0 Phase 1: Quantify Cellular Uptake cluster_1 Phase 2: Determine Subcellular Localization cluster_2 Phase 3: Data Synthesis HCI Protocol 3.1: High-Content Imaging (Initial Screen for Uptake) Flow Protocol 3.2: Flow Cytometry (High-Throughput Validation) HCI->Flow Confirm Interpret Integrative Analysis (Mechanism of Action) HCI->Interpret LCMS Protocol 3.3: LC-MS/MS Analysis (Absolute Quantification) Flow->LCMS Validate with Gold Standard Confocal Protocol 4.1: Confocal Microscopy (Visual Co-localization) LCMS->Confocal LCMS->Interpret Fractionation Protocol 4.2: Cell Fractionation (Biochemical Validation) Confocal->Fractionation Corroborate Confocal->Interpret Fractionation->Interpret start Start: Compound Treatment start->HCI

Caption: Integrated workflow for cellular uptake and localization studies.

Section 3: Protocols for Quantifying Cellular Uptake

To perform these studies, Isoquinolin-5-ylmethanamine hydrochloride must be detectable. This can be achieved if the molecule is intrinsically fluorescent or, more commonly, by conjugating it with a fluorescent probe (e.g., a small, bright fluorophore that does not significantly alter the compound's properties).[12][13][14] For non-fluorescent methods like LC-MS/MS, no such modification is needed.

Protocol 3.1: High-Content Imaging (HCI) for Cellular Uptake Screening

Principle: HCI combines automated microscopy with sophisticated image analysis to rapidly quantify fluorescence intensity on a per-cell basis across thousands of cells, providing robust, statistically significant data.[15][16][17]

Expertise & Experience: This method is ideal for initial screening, dose-response curves, and time-course experiments. It provides not only intensity data but also morphological context, allowing for simultaneous assessment of cytotoxicity.[17][18]

Materials:

  • Fluorescently-labeled Isoquinolin-5-ylmethanamine hydrochloride

  • Cell line of interest (e.g., HeLa, A549)

  • 384-well, black-walled, clear-bottom imaging plates

  • Hoechst 33342 stain (for nuclear segmentation)

  • High-Content Imaging System

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 384-well imaging plate at a density that ensures they are ~60-80% confluent at the time of imaging. Allow cells to adhere for 24 hours.

  • Compound Treatment: Add the fluorescently-labeled compound at various concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include "vehicle only" (e.g., DMSO) and "no treatment" wells as negative controls.

  • Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C, 5% CO₂. For kinetic studies, use different incubation times (e.g., 30 min, 1h, 4h, 24h).

  • Control for Non-Specific Binding: (Self-Validation) As a critical control, incubate a parallel set of cells with the compound at 4°C. Low temperatures inhibit most active transport and endocytic processes, so any measured signal largely represents non-specific membrane binding.[19]

  • Staining and Fixation:

    • Wash cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular compound.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Counterstain nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.

    • Wash a final three times with PBS. Leave the final PBS wash in the wells for imaging.

  • Image Acquisition: Acquire images on a high-content imager. Use the Hoechst channel to define the nuclear area (Region of Interest 1, ROI-1) and a channel appropriate for your compound's fluorophore.

  • Image Analysis:

    • Use the imaging software to identify individual cells based on the nuclear stain.

    • Define a cytoplasmic region for each cell (e.g., a 5-pixel ring around the nucleus, ROI-2).

    • Quantify the mean fluorescence intensity of the compound's signal within the defined cellular boundaries (ROI-1 + ROI-2).

    • Calculate the average intensity per cell across all wells and conditions.

Method Principle Advantages Disadvantages
High-Content Imaging Automated microscopy and image analysisHigh throughput, provides spatial context, multiparametric data (intensity, cell count, morphology)[17][20]Requires fluorescence, indirect quantification
Flow Cytometry Measures fluorescence of single cells in suspensionVery high throughput, excellent for population statisticsNo spatial information, cells must be in suspension
LC-MS/MS Mass spectrometry of cell lysatesGold standard for absolute quantification, no fluorescent tag neededLow throughput, destructive, loses all spatial information[6]
Table 1: Comparison of Cellular Uptake Quantification Methods.

Section 4: Protocols for Determining Subcellular Localization

Once uptake is confirmed, the next critical step is to determine where the compound accumulates within the cell.

Protocol 4.1: Confocal Fluorescence Microscopy and Co-localization Analysis

Principle: Confocal microscopy provides high-resolution optical sections of cells, eliminating out-of-focus light.[21][22] By co-staining with fluorescent markers for specific organelles, we can visually determine if the compound's signal overlaps with that of a known cellular compartment.[23]

Expertise & Experience: This is the most direct method for visualizing localization. Choosing the right organelle markers is key. Live-cell imaging is preferred to avoid fixation artifacts, but requires specialized dyes and careful handling.[21][23] Quantitative co-localization analysis (e.g., calculating a Pearson's Correlation Coefficient) provides an unbiased measure of overlap between two fluorescent signals.

Materials:

  • Fluorescently-labeled Isoquinolin-5-ylmethanamine hydrochloride

  • Glass-bottom dishes or chamber slides

  • Organelle-specific fluorescent probes (see Table 2)

  • Laser Scanning Confocal Microscope

Organelle Live-Cell Fluorescent Probe Immunofluorescence Antibody Target
Mitochondria MitoTracker™ Red CMXRosAnti-TOMM20, Anti-HSP60
Lysosomes LysoTracker™ Green DND-26Anti-LAMP1, Anti-LAMP2
Endoplasmic Reticulum ER-Tracker™ Blue-White DPXAnti-Calreticulin, Anti-PDI[23]
Golgi Apparatus BODIPY™ FL C₅-ceramideAnti-GM130, Anti-TGN46
Nucleus Hoechst 33342, DAPIAnti-Lamin B1, Anti-Histone H3
Plasma Membrane CellMask™ Deep RedAnti-Pan-Cadherin[24]
Table 2: Common Organelle Markers for Co-localization Studies.[23][25][26][27]

Step-by-Step Methodology:

  • Cell Preparation: Seed cells onto glass-bottom dishes suitable for high-resolution imaging.

  • Organelle Staining (Live-Cell):

    • Incubate cells with the appropriate organelle-specific probe according to the manufacturer's protocol (e.g., 100 nM MitoTracker™ Red for 30 minutes).

    • Wash cells with fresh, pre-warmed culture medium.

  • Compound Treatment: Add the fluorescently-labeled Isoquinolin-5-ylmethanamine hydrochloride to the cells and incubate for the desired time (e.g., 4 hours).

  • Live-Cell Imaging:

    • Image the cells immediately on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire sequential images for the organelle marker channel and the compound channel to prevent spectral bleed-through. Acquire a Z-stack to analyze localization in three dimensions.

  • Image Analysis:

    • Visually inspect the merged images for overlapping signals (e.g., yellow pixels in a red/green merge).

    • For quantitative analysis, select a region of interest (ROI) containing a single cell.

    • Use analysis software (e.g., ImageJ/Fiji with the JACoP plugin) to calculate the Pearson's Correlation Coefficient (PCC). A PCC value >0.5 is generally considered to indicate good co-localization.

G cluster_0 Cell Preparation & Labeling cluster_1 Image Acquisition cluster_2 Data Analysis A Seed cells on glass-bottom dish B Label with Organelle Marker (e.g., MitoTracker Red) A->B C Treat with Fluorescent Compound (e.g., Compound-GFP) B->C D Acquire Z-stack on Confocal Microscope C->D E Channel 1: Organelle (Red) D->E F Channel 2: Compound (Green) D->F G Merge Channels E->G F->G H Quantitative Analysis (e.g., Pearson's Coefficient) G->H I Conclusion: Co-localized or Separate? H->I

Caption: Workflow for a quantitative co-localization experiment.

Protocol 4.2: Cell Fractionation and Western Blotting

Principle: This biochemical technique physically separates cellular components into different fractions (e.g., cytoplasm, membrane/organelle, and nucleus) based on their physical properties.[28][29] The amount of compound in each fraction can then be quantified, providing a non-visual confirmation of the microscopy results.

Expertise & Experience: This method is an essential validation for microscopy, as it is not subject to the same potential artifacts. Using well-established organelle marker proteins in the Western blot analysis is critical to verify the purity of each fraction.[27]

Materials:

  • Cell Fractionation Kit (e.g., Cell Signaling Technology #9038[29])

  • Antibodies against organelle marker proteins (e.g., TOMM20 for mitochondria, Lamin B1 for nucleus, GAPDH for cytoplasm)

  • Method for quantifying Isoquinolin-5-ylmethanamine hydrochloride (e.g., LC-MS/MS or fluorescence plate reader)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow and treat cells with the compound in a 10 cm dish to generate sufficient material.

  • Harvest and Fractionate: Harvest the cells and perform the fractionation according to the kit manufacturer's instructions. This typically involves sequential lysis steps with buffers of increasing detergent strength.[29] This will yield at a minimum:

    • Cytoplasmic Fraction

    • Membrane/Organelle Fraction

    • Nuclear Fraction

  • Compound Quantification: Take an aliquot from each fraction and quantify the amount of Isoquinolin-5-ylmethanamine hydrochloride using the most appropriate method (e.g., LC-MS/MS).

  • Fraction Purity Validation (Western Blot): (Self-Validation)

    • Take another aliquot from each fraction, measure the total protein concentration (e.g., via BCA assay), and run equal protein amounts on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with antibodies for organelle markers.

    • A pure cytoplasmic fraction should be positive for GAPDH but negative for TOMM20 and Lamin B1. A pure nuclear fraction should be positive for Lamin B1 but negative for the others. This step is non-negotiable for data integrity.

Section 5: Data Synthesis and Interpretation

The power of this multi-faceted approach lies in synthesizing the data from each protocol. For example, if high-content imaging shows strong uptake, confocal microscopy reveals a punctate pattern that co-localizes with a lysosomal marker, and cell fractionation confirms the compound is enriched in the membrane/organelle fraction, you can confidently conclude that Isoquinolin-5-ylmethanamine hydrochloride is taken up via an endo-lysosomal pathway and may not be efficiently reaching the cytosol. Conversely, a diffuse cytoplasmic signal in microscopy, confirmed by high compound levels in the cytoplasmic fraction, points towards a different mechanism and potential site of action.

References

  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Subaie, A. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Retrieved from [Link]

  • Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Molecular Therapy. Retrieved from [Link]

  • Kim, J. Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE. Retrieved from [Link]

  • Not available.
  • Nelson, B. K., et al. (2007). A multicolored set of in vivo organelle markers for co-localization studies in Arabidopsis and other plants. The Plant Journal. Retrieved from [Link]

  • Gimber, N., et al. (2020). Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yang, J., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shaik, A. B., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • Alberts, B., et al. (2002). Fractionation of Cells. Molecular Biology of the Cell. 4th edition. Retrieved from [Link]

  • Varghese, F. S., et al. (2015). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Angewandte Chemie. Retrieved from [Link]

  • Not available.
  • Swift, L. H., et al. (2007). The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery. Journal of Drug Targeting. Retrieved from [Link]

  • Varghese, F. S., et al. (2015). The Subcellular Distribution of Small Molecules: A Meta-Analysis. The AAPS Journal. Retrieved from [Link]

  • D'Addio, M., et al. (2021). Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. Pharmaceutics. Retrieved from [Link]

  • Gimber, N., et al. (2020). Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides. ResearchGate. Retrieved from [Link]

  • Ezzeddine, R., et al. (2013). Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins. Journal of Biological Chemistry. Retrieved from [Link]

  • Egger, A. E., et al. (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Jouan, E., et al. (2023). Fluorescent Dyes as Functional Probes for Studying Drug-Transporting Solute Carriers. Taylor & Francis Online. Retrieved from [Link]

  • Shaik, A. B., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • Hertle, E., et al. (2020). A New Set of Golden-Gate-Based Organelle Marker Plasmids for Colocalization Studies in Plants. MDPI. Retrieved from [Link]

  • Not available.
  • Not available.
  • Wang, J., et al. (2018). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine. Retrieved from [Link]

  • Not available.
  • High-content screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Kumar, K. S., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Ezzeddine, R., et al. (2013). Effect of molecular characteristics on cellular uptake, subcellular localization, and phototoxicity of Zn(II) N-alkylpyridylporphyrins. Scholars@Duke. Retrieved from [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Er-zhen, J., et al. (2020). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. Retrieved from [Link]

  • What is High Content Imaging?. (2022). IDEA Bio-Medical. Retrieved from [Link]

  • Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. (2023). YouTube. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Not available.
  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (2018). MDPI. Retrieved from [Link]

  • Not available.
  • Not available.
  • Gąciarz, A., et al. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • High-Content Imaging & Phenotypic Screening. (n.d.). Broad Institute. Retrieved from [Link]

  • Exploring Organelle Markers: Illuminating the Cellular Landscape. (2024). Assay Genie. Retrieved from [Link]

  • Not available.
  • Not available.

Sources

Isoquinolin-5-ylmethanamine hydrochloride as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoquinolin-5-ylmethanamine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 1001906-56-4) is a high-value heterocyclic building block used in the synthesis of bio-active small molecules. Distinct from its more common 1-position isomer, the 5-position amine provides a unique vector for extending pharmacophores into specific binding pockets of P2X7 receptors and Rho-associated protein kinases (ROCK) . This guide details the handling, neutralization, and synthetic protocols for utilizing this intermediate in the development of neuroinflammation imaging agents and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The hydrochloride salt form is preferred for storage due to the oxidative instability of the free benzylic amine. However, the salt must be carefully neutralized in situ or prior to reaction to ensure nucleophilic efficacy.

PropertySpecification
IUPAC Name 1-(Isoquinolin-5-yl)methanamine hydrochloride
CAS (HCl Salt) 1001906-56-4
CAS (Free Base) 58123-58-3
Molecular Weight 194.66 g/mol (HCl salt); 158.20 g/mol (Free base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM/Ether
pKa ~5.4 (Isoquinoline N), ~9.5 (Primary Amine)
Stability Hygroscopic; store under inert atmosphere at -20°C.

Strategic Application: P2X7 Receptor Antagonists

Recent medicinal chemistry campaigns have identified the N-(isoquinolin-5-ylmethyl)benzamide scaffold as a potent antagonist for the P2X7 receptor , a cation channel gated by ATP involved in neuroinflammation and neurodegenerative diseases [1].

Mechanistic Rationale

The isoquinoline core acts as a pi-stacking anchor within the hydrophobic pocket of the receptor, while the amide linker positions the "tail" group (often a substituted phenyl or heterocycle) to interact with polar residues. The 5-position substitution is critical for maintaining the correct dihedral angle for binding, which is often lost with 1- or 4-substituted isomers.

Protocol 1: Synthesis of P2X7 Antagonist via Amide Coupling

Target: Synthesis of N-(isoquinolin-5-ylmethyl)-substituted-benzamides.

Reagents:

  • Isoquinolin-5-ylmethanamine HCl (1.0 equiv)

  • Substituted Benzoic Acid (1.2 equiv)[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (2.5 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Salt Neutralization & Activation:

    • In a flame-dried round-bottom flask under Argon, dissolve the Substituted Benzoic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration).

    • Add EDCI (1.5 equiv) and DMAP (2.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to generate the active ester in situ.

    • Note: The excess DMAP serves dual roles: it acts as a nucleophilic catalyst and as a base to neutralize the Isoquinolin-5-ylmethanamine HCl salt, liberating the free amine.

  • Coupling Reaction:

    • Add Isoquinolin-5-ylmethanamine HCl (1.0 equiv) directly to the reaction mixture.

    • Stir at RT for 12–16 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the amine starting material (m/z 159 [M+H]+).

  • Work-up & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash sequentially with:

      • Water (3x) to remove DMF.

      • Sat. NaHCO₃ (2x) to remove unreacted acid.

      • Brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of Hexane/EtOAc (1:1 to 0:1).

Visual Workflow (DOT Diagram):

P2X7_Synthesis Start Isoquinolin-5-ylmethanamine HCl Salt Base DMAP (2.5 eq) Neutralization Start->Base In-situ Free Basing Coupling Nucleophilic Attack (Amide Bond Formation) Base->Coupling Acid Substituted Benzoic Acid Activation Active Ester (EDCI/DMAP) Acid->Activation EDCI Activation->Coupling Product P2X7 Antagonist Candidate Coupling->Product 12-16h, RT

Figure 1: Convergent synthesis workflow for P2X7 antagonists using in-situ neutralization.

Strategic Application: Kinase Inhibitor Libraries (ROCK/PKA)

Isoquinoline sulfonamides (e.g., Fasudil) are classic ROCK inhibitors. Isoquinolin-5-ylmethanamine allows for the construction of "Reverse Sulfonamide" or "Urea-linked" analogs, altering the hydrogen bond donor/acceptor profile within the ATP-binding cleft.

Protocol 2: Sulfonylation for Kinase Library Generation

Target: Synthesis of N-(isoquinolin-5-ylmethyl)sulfonamides.

Step-by-Step Methodology:

  • Preparation of Free Base (Recommended for Sulfonylation):

    • Suspend Isoquinolin-5-ylmethanamine HCl in DCM.

    • Add 1.1 equiv of Triethylamine (TEA). Stir for 10 min.

    • The solution will clear as the free base dissolves. (Note: If solubility is poor, use DMF/DIPEA).

  • Reaction:

    • Cool the solution to 0°C.

    • Add the Sulfonyl Chloride (R-SO₂Cl, 1.0 equiv) dropwise.

    • Allow to warm to RT and stir for 4 hours.

  • Validation:

    • The resulting sulfonamide is often less basic than the starting amine.

    • Critical QC: Check 1H NMR for the shift of the benzylic methylene protons (typically

      
       4.5-4.8 ppm).
      

Analytical Validation & Troubleshooting

NMR Characterization (DMSO-d6):

  • Aromatic Region: Look for the characteristic isoquinoline pattern: Singlet at ~9.3 ppm (H-1), Doublet at ~8.6 ppm (H-3).

  • Benzylic Methylene: A doublet (if coupled to NH) or singlet at ~4.5 ppm.

  • Amine Protons: Broad singlet at ~8.5-9.0 ppm for the HCl salt; disappears or shifts upon free-basing.

Common Issues:

  • Hygroscopicity: The HCl salt absorbs water rapidly, leading to stoichiometry errors. Solution: Dry under high vacuum over P₂O₅ for 4 hours before weighing.

  • Dimerization: During free-basing in concentrated solutions, the amine can react with trace aldehydes or self-condense if activated incorrectly. Solution: Keep concentrations <0.2 M.

References

  • P2X7 Receptor Antagonists

    • Source: Washington University School of Medicine (Digital Commons). "Synthesis and in vitro evaluation of novel compounds... for purinergic P2X7 receptor."
    • Context: Use of Isoquinolin-5-ylmethanamine (Compound 2b) in amide coupling.
    • (Search: "Isoquinolin-5-ylmethanamine P2X7")

  • Isoquinoline Synthesis & Properties

    • Source: PubChem Compound Summary for CID 12018696.
  • General Amide Coupling Protocols

    • Source: Organic Chemistry Portal. "Amide bond formation."[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoquinolin-5-ylmethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isoquinolin-5-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction

Isoquinolin-5-ylmethanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing in the structure of various pharmacologically active agents. The most common and direct synthetic route involves the reduction of isoquinoline-5-carbonitrile. While seemingly straightforward, this reduction and the subsequent salt formation are fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured, in-depth approach to troubleshooting these issues.

The primary synthesis pathway discussed is the reduction of a nitrile to a primary amine, followed by conversion to its hydrochloride salt.

G cluster_0 Synthesis Pathway A Isoquinoline-5-carbonitrile B Isoquinolin-5-ylmethanamine (Free Base) A->B Reduction (e.g., H₂, Pd/C or LiAlH₄) C Isoquinolin-5-ylmethanamine hydrochloride (Final Product) B->C Acidification (e.g., HCl in Ether/Dioxane)

Caption: General synthesis route for Isoquinolin-5-ylmethanamine hydrochloride.

Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Low or no yield is the most common problem, typically stemming from one of three areas: the reduction step, the workup procedure, or product stability.

Causality Analysis: The reduction of an aromatic nitrile to a benzylamine is a sensitive transformation. The choice of reducing agent, solvent purity, and reaction temperature are critical. In parallel, the basicity of the resulting amine makes the workup procedure a crucial step where significant product loss can occur if not performed correctly.

Troubleshooting Steps:

  • Verify the Reducing Agent's Activity:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reagent. Its primary failure mode is deactivation by moisture. Ensure you are using an anhydrous solvent (like THF or diethyl ether) and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use a fresh, sealed bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

    • Catalytic Hydrogenation (H₂/Pd-C, Raney Nickel): The catalyst can be poisoned by impurities, particularly sulfur or halide compounds that may be present in your starting material or solvent. Ensure the isoquinoline-5-carbonitrile is of high purity. If poisoning is suspected, try increasing the catalyst loading or using a fresh batch. The reaction also requires sufficient pressure and agitation to ensure proper mixing of the gas, liquid, and solid phases.

  • Assess the Reaction Conditions:

    • Temperature: LiAlH₄ reductions are typically started at 0 °C and then allowed to warm to room temperature or refluxed to drive to completion. Insufficient temperature may lead to an incomplete reaction. Conversely, catalytic hydrogenations are often run at room temperature but may require gentle heating.

    • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). The disappearance of the starting material (nitrile) is the primary indicator of completion. An incomplete reaction is a common cause of low yield.[1]

  • Optimize the Aqueous Workup (Crucial for Amine Products):

    • Quenching (for LiAlH₄): A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is a reliable method to quench the reaction and precipitate aluminum salts, which can then be filtered off. Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product.

    • pH for Extraction: Your product, an amine, is basic. To extract it into an organic solvent (like ethyl acetate or DCM), the aqueous layer must be made sufficiently basic (pH > 10-11) to ensure the amine is in its free-base form. Use a strong base like NaOH. If the pH is too low, the amine will remain in the aqueous layer as a protonated salt, leading to catastrophic yield loss.

    • Emulsion Formation: The presence of finely divided catalyst (from hydrogenation) or aluminum salts (from LiAlH₄) can cause emulsions during extraction. Thorough filtration before extraction is key. If an emulsion forms, adding brine or filtering the entire mixture through a pad of Celite® can help break it.

G Start Low or No Yield Observed CheckSM Is starting material (nitrile) present in the crude mixture (TLC)? Start->CheckSM YesSM Reaction is incomplete. CheckSM->YesSM Yes NoSM Reaction is complete or product has degraded. CheckSM->NoSM No Action1 Optimize Reaction: - Check reducing agent activity - Increase reaction time/temp - Check for catalyst poisoning YesSM->Action1 CheckWorkup Was the aqueous layer pH > 10 during organic extraction? NoSM->CheckWorkup YesWorkup Product may be unstable or lost in filtration/transfers. Re-evaluate stability. CheckWorkup->YesWorkup Yes NoWorkup Product is likely in the aqueous layer. CheckWorkup->NoWorkup No Action2 Re-extract aqueous layer after basifying to pH > 11 with NaOH. NoWorkup->Action2

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is contaminated with unreacted isoquinoline-5-carbonitrile. How do I solve this?

This is a clear indication of an incomplete reaction. Simply trying to separate the starting material from the product can be difficult due to similar polarities.

Causality Analysis: The nitrile group is relatively stable and its reduction requires potent conditions. Insufficient reducing agent stoichiometry or reduced catalyst activity are the primary causes for an incomplete reaction.

Troubleshooting Steps:

  • Increase Reducing Agent Stoichiometry:

    • For LiAlH₄, a molar excess is required. Try increasing the equivalents from 1.5 to 2.5 to ensure all the nitrile is consumed.

    • For catalytic hydrogenation, ensure the catalyst loading is adequate (typically 5-10 mol%) and that the hydrogen pressure is maintained.

  • Extend Reaction Time and/or Increase Temperature: Continue to monitor the reaction by TLC until the starting material spot has completely vanished. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can often drive it to completion.[1]

  • Purification Strategy: If you must purify a mixture, column chromatography on silica gel can be used. However, primary amines can streak on silica. Pre-treating the silica with a small amount of triethylamine (~1%) in your eluent can neutralize acidic sites and lead to much better separation.

Q3: I'm having difficulty isolating the final product as a crystalline hydrochloride salt; it keeps oiling out. What should I do?

The physical form of a salt is highly dependent on purity and the crystallization conditions.

Causality Analysis: An "oiling out" phenomenon during salt formation is almost always due to the presence of impurities or residual solvent (especially water). The hydrochloride salt of your product should be a crystalline solid.[2]

Troubleshooting Steps:

  • Ensure High Purity of the Free Base: Before attempting salt formation, ensure the amine free base is pure. If necessary, perform column chromatography or distillation. Any impurities can interfere with crystal lattice formation.

  • Use Anhydrous Conditions: The presence of water is detrimental to the crystallization of many hydrochloride salts.

    • Thoroughly dry your purified free base. Dissolving it in an organic solvent and drying with a drying agent (like Na₂SO₄ or MgSO₄), followed by filtration and removal of the solvent in vacuo is a good practice.

    • Use a solution of HCl in an anhydrous solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. Avoid using aqueous HCl.

  • Optimize the Crystallization Solvent:

    • Dissolve the purified amine free base in a minimal amount of a solvent in which the amine is soluble but the hydrochloride salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of DCM and ether.

    • Add the anhydrous HCl solution dropwise with vigorous stirring at 0 °C.

    • If it still oils out, try scratching the inside of the flask with a glass rod to induce crystallization. In some cases, adding a co-solvent like heptane or hexane can help precipitate the solid.

  • Consider a Solvent Swap: If the reaction was performed in a solvent like THF, remove it completely and re-dissolve the purified amine in a more suitable solvent for crystallization like diethyl ether before adding HCl.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor this reaction? A: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system like 10% methanol in dichloromethane (DCM) with 1% triethylamine. The starting nitrile will be less polar (higher Rf) than the product amine (lower Rf). Staining with potassium permanganate or ninhydrin can help visualize the spots, as amines are often UV-inactive.

Q: What are the recommended storage conditions for Isoquinolin-5-ylmethanamine hydrochloride? A: As a hydrochloride salt, the compound is generally more stable than its free-base form. However, like many amine salts, it can be hygroscopic. It is best stored in a tightly sealed container in a desiccator at low temperatures, such as -20°C, to minimize degradation from moisture and atmospheric components.[3][4] Proper storage conditions are crucial for maintaining the product's integrity over time.[5][6]

Q: Are there greener alternatives to using LiAlH₄? A: Yes. Catalytic hydrogenation using H₂ gas and a palladium or nickel catalyst is a much greener option as the only byproduct is water (from the workup).[7] Recent advances in green chemistry also highlight the use of recyclable nanocatalysts and solvent-free conditions for similar transformations, which offer high atom economy and reduced waste.[8]

Experimental Protocols

Protocol 1: Reduction of Isoquinoline-5-carbonitrile via Catalytic Hydrogenation

This protocol is a general guideline and should be adapted based on laboratory equipment and scale.

  • Setup: To a hydrogenation vessel, add isoquinoline-5-carbonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the mixture under a stream of inert gas (N₂ or Ar).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for TLC analysis.

  • Workup: Once the reaction is complete (no starting material on TLC), carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude Isoquinolin-5-ylmethanamine as a free base. This can then be purified or taken directly to the salt formation step.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Preparation: Purify the crude Isoquinolin-5-ylmethanamine free base by column chromatography if necessary. Ensure the purified amine is anhydrous.

  • Dissolution: Dissolve the pure amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or MTBE. Cool the solution to 0 °C in an ice bath.

  • Precipitation: While stirring vigorously, add a solution of 2M HCl in diethyl ether (1.0-1.1 eq) dropwise. A white precipitate should form immediately.

  • Crystallization: Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation and crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to remove all residual solvent. Store the final product under the recommended conditions.

Data Summary Table: Comparison of Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd-C)Lithium Aluminum Hydride (LiAlH₄)
Pros Greener, cleaner reaction, easy workupFast, powerful, highly effective for stubborn nitriles
Cons Catalyst can be poisoned, requires pressure equipmentHighly reactive with water/alcohols, requires strict anhydrous conditions, workup can be tricky
Solvents Alcohols (MeOH, EtOH), Ethyl AcetateEthers (THF, Diethyl Ether)
Safety Flammable H₂ gas, pyrophoric catalyst (when dry)Pyrophoric reagent, violent reaction with water
References
  • KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google P
  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]

  • Preparation and Properties of Isoquinoline. (URL not available)
  • Reactions of Isoquinoline | TYBSc Chemistry - YouTube. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]

  • Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed. [Link]

  • Synthesis pathway and reaction mechanism for the fused isoquinoline derivatives 7a,b. - ResearchGate. [Link]

  • Product Class 5: Isoquinolines. (URL not available)
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC - NIH. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • JPH01153679A - Purification of isoquinoline - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination - Wordpress. [Link]

  • High-yielding total synthesis of embelin, rapanone, and irisoquin A, D, F - RSC Publishing. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines - FDA. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Stability Testing of Biotechnological/Biological Products - European Medicines Agency (EMA). [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [Link]

Sources

Technical Support Center: Purification of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Isoquinolin-5-ylmethanamine hydrochloride. The methodologies and advice provided herein are grounded in established principles of organic chemistry and purification sciences.

Introduction

Isoquinolin-5-ylmethanamine hydrochloride is a key building block in medicinal chemistry and drug discovery. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of biological data. This guide is designed to address common challenges encountered during its purification, offering logical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Isoquinolin-5-ylmethanamine hydrochloride, providing step-by-step guidance to resolve them.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected mass of crystalline product is recovered after filtration.

  • The filtrate remains cloudy or colored, suggesting the product is still in solution.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will not crystallize out of solution effectively.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good starting points for amine hydrochlorides include alcoholic solvents (e.g., ethanol, isopropanol) or mixtures with water. For less polar impurities, a mixture of a polar solvent (like ethanol) and a non-polar anti-solvent (like heptane or ethyl acetate) can be effective.[1] 2. Two-Solvent Recrystallization: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[2]
Excessive Solvent Volume Using too much solvent will keep the compound in solution even at low temperatures, preventing crystallization.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Controlled Evaporation: If too much solvent has been added, carefully evaporate a portion of it under reduced pressure or a gentle stream of nitrogen to reach the saturation point.
Premature Crystallization If the solution cools too quickly during hot filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel, leading to loss of material.1. Pre-heat Funnel and Glassware: Use a pre-heated filter funnel and receiving flask to maintain the solution's temperature during filtration. A steam-jacketed funnel is ideal. 2. Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil, which can be difficult to handle and may trap impurities.1. Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. 2. Gradual Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
Problem 2: Product Purity Does Not Improve After Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows that the purity of the recrystallized material is not significantly better than the crude product.

  • The melting point of the product is broad and lower than the literature value.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired compound in the chosen solvent system, it may crystallize along with the product.1. Change the Solvent System: A different solvent or solvent mixture may alter the relative solubilities of the product and the impurity, allowing for better separation. 2. Activated Carbon Treatment: If the impurity is colored, it may be a polar, high molecular weight byproduct. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Incomplete Removal of Starting Materials or Reagents Residual starting materials or reagents from the synthesis may be carried through the work-up and contaminate the final product.1. Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous base (e.g., NaHCO₃) to remove any acidic impurities. Then, wash with brine and dry the organic layer. 2. Column Chromatography: For stubborn impurities, column chromatography may be necessary. Silica gel is a common stationary phase. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent tailing of the amine), can be effective for separating isoquinoline derivatives.[3]
Formation of an Oil ("Oiling Out") The product may separate from the solution as a liquid (oil) rather than a solid, which can trap impurities.1. Slower Cooling: Ensure the solution cools very slowly. 2. Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth. 3. Seed Crystals: Add a small crystal of pure product to the cooled solution to induce crystallization. 4. Solvent Adjustment: Add a small amount of the "good" solvent to the oil, heat to dissolve, and then attempt to recrystallize again.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my Isoquinolin-5-ylmethanamine hydrochloride sample?

A1: The impurity profile depends heavily on the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis of the isoquinoline core.

  • Positional Isomers: Isomers such as Isoquinolin-8-ylmethanamine may form depending on the regioselectivity of the synthesis.

  • Over-alkylation Products: If the synthesis involves N-alkylation, di-substituted products could be present.

  • Byproducts from Ring Formation: Depending on the specific cyclization strategy used to form the isoquinoline ring, various side products can be generated.[4][5]

Q2: How can I determine the purity of my Isoquinolin-5-ylmethanamine hydrochloride?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your sample and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for the aromatic isoquinoline system.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and detect the presence of impurities with distinct proton signals. Integrating the signals can give a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound and can help identify the mass of unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: My compound is a hydrochloride salt. Does this affect my choice of purification technique?

A3: Yes, the hydrochloride salt form has important implications for purification:

  • Solubility: The salt is generally more soluble in polar solvents like water and alcohols compared to its free base form. This is a key consideration for choosing a recrystallization solvent.

  • Chromatography: When performing silica gel chromatography, the acidic nature of the silica can interact with the basic amine. It is often advantageous to either use the free base form for chromatography and then convert it back to the hydrochloride salt, or to add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape and recovery.

  • Acid-Base Extraction: The hydrochloride salt will be soluble in the aqueous phase during an extraction with an organic solvent. To move it into the organic phase, the aqueous layer must be basified to generate the free base.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If crystallization is challenging, consider the following:

  • Ensure High Initial Purity: Recrystallization works best on material that is already reasonably pure (>90%). If your crude product is very impure, consider a preliminary purification step like column chromatography.

  • Optimize the Solvent System: Experiment with different single solvents and two-solvent systems.

  • Induce Crystallization: Try scratching the flask, adding a seed crystal, or cooling the solution for an extended period.

  • Consider a Different Salt Form: Sometimes, converting the hydrochloride to another salt (e.g., a sulfate or phosphate salt) can yield a more crystalline material.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude Isoquinolin-5-ylmethanamine hydrochloride. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube in a water bath. If the compound dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to dry thoroughly in a vacuum oven.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude Isoquinolin-5-ylmethanamine HCl purity_check1 Assess Purity (HPLC, TLC) start->purity_check1 high_purity Purity > 98%? purity_check1->high_purity final_product Final Product high_purity->final_product Yes recrystallization Recrystallization high_purity->recrystallization No purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography Column Chromatography column_chromatography->final_product purity_check2->final_product Purity OK purity_check2->column_chromatography Purity Not OK

Caption: Decision workflow for purifying Isoquinolin-5-ylmethanamine HCl.

References

  • Zheng, L., Ju, J., Bin, Y., Hua, R. (2012). An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction. Journal of Organic Chemistry, 77(13), 5794-5800. Available at: [Link]

  • Cipac. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]

  • Figshare. (2016). Synthesis of Isoquinoline Derivatives from β-Hydroxyarylethanamides. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Bagdasarian, A. L., Nguyen, H. H., Palazzo, T. A., Fettinger, J. C., Haddadin, M. J., & Kurth, M. J. (2016). One-Pot Synthesis of Benzo[9][10]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. The Journal of Organic Chemistry, 81(9), 3924–3928. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. Available at: [Link]

  • Reddit. (2019). Recrystallization with two solvents. Available at: [Link]

  • PubChem. (n.d.). (Isoquinolin-5-yl)methanamine. Available at: [Link]

  • PubChem. (n.d.). 5-Aminoisoquinoline. Available at: [Link]

  • PubChem. (n.d.). Isoquinolin-8-ylmethanamine dihydrochloride. Available at: [Link]

  • PubChem. (n.d.). Isoquinolin-1-ylmethanamine. Available at: [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Isoquinolin-5-ylmethanamine hydrochloride degradation products analysis

[1]

Status: Operational Role: Senior Application Scientist Context: Impurity Profiling & Stability Analysis

Executive Summary: Molecule Stability Profile

Isoquinolin-5-ylmethanamine hydrochloride is a primary amine attached to a benzylic-like position on the isoquinoline ring.[1] This structural motif presents specific stability challenges:

  • Primary Amine Vulnerability: Highly susceptible to oxidative deamination and condensation reactions.[1]

  • Isoquinoline Ring: Prone to N-oxidation under strong oxidative stress.[1]

  • Salt Form (HCl): Generally stable but hygroscopic; moisture uptake can accelerate degradation kinetics.[1]

Degradation Pathway Analysis

Understanding how the molecule breaks down is the first step in identifying unknown peaks in your chromatogram.[1]

Primary Degradation Mechanisms
  • Oxidative Deamination (Major Pathway): The carbon adjacent to the amine (C5-position) is "benzylic" in nature.[1] Radical oxidation leads to the formation of Isoquinoline-5-carbaldehyde .[1]

  • N-Oxidation: The pyridine-like nitrogen in the isoquinoline ring can oxidize to form the N-oxide .[1]

  • Dimerization: The aldehyde degradant is electrophilic and can react with the remaining parent amine to form a Schiff Base (Imine) Dimer .[1]

Visualization: Degradation Logic Flow

The following diagram illustrates the causality between stress conditions and observed impurities.[1]

DegradationPathwaysParentIsoquinolin-5-ylmethanamine(Parent)AldehydeIsoquinoline-5-carbaldehyde(Degradant A)Parent->AldehydeOxidative Deamination(Air/Peroxide/Light)NOxideIsoquinoline N-Oxide(Degradant C)Parent->NOxideRing Oxidation(Peroxides)DimerImine Dimer (Schiff Base)(Degradant D)Parent->Dimer+ Aldehyde(Condensation)AcidIsoquinoline-5-carboxylic Acid(Degradant B)Aldehyde->AcidFurther OxidationAldehyde->Dimer+ Parent Amine

Figure 1: Mechanistic degradation pathway of Isoquinolin-5-ylmethanamine.[1] Red arrows indicate primary oxidative risks.[1]

Analytical Method Optimization (HPLC/UPLC)

Standard C18 methods often fail for this molecule due to the basicity of the amine (causing peak tailing) and the polarity of the degradation products.

Recommended Protocol: Acidic Mobile Phase

Using an acidic mobile phase ensures the amine remains protonated (

Instrument: HPLC or UPLC with PDA/MS detection. Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters XSelect CSH), 3.5 µm, 4.6 x 150 mm.[1]

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProtonates amine (pKa ~9.[1]5) to prevent tailing.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Column Temp 30°CMaintains reproducibility.
Detection 215 nm & 254 nm215 nm for high sensitivity; 254 nm for aromatic specificity.[1]
Injection Vol 5 - 10 µLAvoid overloading to prevent peak fronting.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold
15.0 60% Linear Gradient (Elute Parent & Dimers)
15.1 95% Wash (Remove non-polars)
18.0 95% Hold Wash
18.1 5% Re-equilibration

| 23.0 | 5% | End |

Troubleshooting & FAQs

Direct answers to specific issues encountered in the lab.

Q1: I see a new peak eluting before the parent peak after 3 months of storage. What is it?

Diagnosis: This is likely Isoquinoline-5-carboxylic acid or the N-oxide .[1]

  • Reasoning: Oxidation adds oxygen, increasing polarity.[1] In Reverse Phase (RP) chromatography, more polar compounds elute earlier (shorter Retention Time).[1]

  • Verification: Check the UV spectrum.[1] The carboxylic acid will show a bathochromic shift (red shift) compared to the parent due to conjugation extension.[1]

Q2: My parent peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary interaction between the amine and residual silanols on the column stationary phase.[1]

  • Solution A (Quick): Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and will mask silanols better.[1] Note: TFA suppresses MS signal.

  • Solution B (Permanent): Switch to a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column designed specifically for basic amines.[1]

Q3: I see a massive "Ghost Peak" at a very late retention time during stress testing.

Diagnosis: This is likely the Schiff Base Dimer .[1]

  • Mechanism: As the parent amine degrades into the aldehyde (Isoquinoline-5-carbaldehyde), the aldehyde reacts with the remaining parent amine.

  • Characteristics: This molecule is significantly more hydrophobic (two aromatic systems) and will elute late in the gradient (high % Organic).[1] It will have a molecular weight of roughly

    
     (approx.[1] mass 296 Da).[1]
    
Q4: The sample is turning yellow, but HPLC purity is still >99%.

Diagnosis: Formation of highly colored "chromophores" at trace levels.[1]

  • Explanation: Isoquinoline derivatives can form charge-transfer complexes or trace oxidation products (quinoidal structures) that are intensely colored even at ppm levels.[1]

  • Action: This is often a cosmetic stability issue rather than a potency issue.[1] However, verify with a "High Sensitivity" method (concentrated injection) to ensure no toxic impurities are hiding below the detection limit.[1]

Q5: How do I distinguish between the Aldehyde and the N-Oxide?

Protocol:

  • MS Analysis:

    • Aldehyde: Parent Mass + 16 Da - 2H (Net +14 Da).[1] Wait, Aldehyde is

      
      .[1] Loss of 
      
      
      (-17), addition of O (+16).[1] Net change: -1 Da.
    • N-Oxide: Parent Mass + 16 Da.[1]

  • Chemical Test: Add a drop of 2,4-Dinitrophenylhydrazine (2,4-DNPH) to the sample.[1] If a precipitate forms, you have the Aldehyde (carbonyl group).[1] The N-oxide will not react.[1]

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Isoquinolin-5-ylmethanamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1][3] (Contextual reference for amine oxidation pathways).

  • Sadek, P. C. (2002).[1] The HPLC Solvent Guide.[1] Wiley-Interscience.[1] (Reference for mobile phase selection for basic amines).

Stability and storage of Isoquinolin-5-ylmethanamine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132427-94-6 / Free base related: 58123-58-3).[1][2][3] This compound is a critical fragment used frequently in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and as a building block in medicinal chemistry.[1][2]

Because this molecule contains a primary benzylic-type amine attached to an electron-deficient isoquinoline ring, it presents specific stability challenges—primarily oxidation and pH-dependent solubility shifts—that differ from standard aliphatic amines.[1][2][3] This guide synthesizes chemical principles with practical handling protocols to ensure your experimental reproducibility.

Module 1: Critical Chemical Vulnerabilities

Before handling, you must understand why this compound degrades.[1][2]

  • Oxidation Risk (The "Benzylic" Problem): The amine group is attached to a methylene carbon at the 5-position.[1][2] This position is susceptible to oxidative deamination in the presence of atmospheric oxygen and light, leading to the formation of the corresponding aldehyde or imine degradation products.[1]

  • Hygroscopicity: As a hydrochloride salt, the compound is highly hygroscopic.[1][2] Moisture absorption leads to hydrolysis risks and weighing errors (concentration drift).[1][2]

  • pH Sensitivity: The compound exists as a salt.[1][2][4][5] In physiological buffers (pH 7.4), the isoquinoline nitrogen (pKa ~5.[1][2]4) is uncharged, while the primary amine (pKa ~9.[1][2]5) remains protonated.[1][2] However, rapid shifts to basic pH (>9) can cause the free base to "oil out" or precipitate.[1]

Module 2: Preparation & Solubility

Solubility Data Table
SolventMax SolubilityStability in SolutionNotes
Water ~50-100 mMModerate (<24h at 4°C)Resulting solution is acidic (pH ~4-5).[1][2][3]
DMSO >100 mMHigh (Months at -20°C)Recommended for Stock. Use anhydrous DMSO.[1][2][3]
Ethanol ~10-20 mMLowEvaporation concentrates the salt; prone to oxidation.[1][2][3]
PBS (pH 7.4) <10 mMLow (Use immediately)Risk of precipitation at high concentrations.[1][2]
Protocol: Creating a Robust Stock Solution

Objective: Prepare a 100 mM stock solution in DMSO with minimized oxidation risk.

  • Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.[1][2]

  • Solvent Prep: Use anhydrous DMSO (stored over molecular sieves).[1][2] If using water, use degassed, double-distilled water (ddH₂O).[1][2]

  • Dissolution: Add solvent to the vial.[1][2] Vortex gently. If the solution appears cloudy, sonicate for 10 seconds.

  • Aliquot: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in light-protective amber tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Workflow Visualization: Reconstitution Decision Tree

Reconstitution Start Start: Solid Powder CheckTemp Is vial at Room Temp? Start->CheckTemp Wait Wait 15 mins (Prevent Condensation) CheckTemp->Wait No SolventSelect Select Solvent CheckTemp->SolventSelect Yes Wait->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Long-term Stock Water Degassed Water (Short-term only) SolventSelect->Water Immediate Use Dissolve Vortex/Sonicate DMSO->Dissolve Water->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision tree for the safe reconstitution of hygroscopic amine salts.

Module 3: Storage & Stability

Stability Profile
  • Solid State: Stable for 2 years at -20°C if kept dry and dark.[1][2][3]

  • Solution (DMSO): Stable for 6 months at -20°C.

  • Solution (Aqueous): Unstable.[1][2] Discard after 1 day.

Degradation Pathways

The primary failure mode for this compound is oxidative deamination .[1][2] The methylene bridge (-CH₂-) between the aromatic ring and the amine is activated, making it a target for radical attack, especially under UV light.[1]

Degradation cluster_factors Stress Factors Compound Isoquinolin-5-ylmethanamine (Intact) Imine Imine Intermediate (Yellowing) Compound->Imine Oxidation (-2H) Oxygen Oxygen (Air) Oxygen->Imine Light UV Light Light->Imine pH Basic pH (>9) pH->Compound Free Base Precipitates Aldehyde Isoquinoline-5-carbaldehyde (Precipitate/Inactive) Imine->Aldehyde Hydrolysis Dimer Dimerization/Oligomers Imine->Dimer Polymerization

Figure 2: Primary degradation pathways.[1][2] Note that yellowing of the solution indicates imine formation.[1]

Module 4: Troubleshooting (FAQ)

Q1: My stock solution has turned a faint yellow/brown. Is it still usable?

Status: Risky / Degraded.

  • Cause: The yellow color typically indicates the formation of N-oxides or imines due to oxidation of the benzylic amine.[1] This often happens if the DMSO used contained water or if the stock was stored in clear tubes exposed to light.[1][2]

  • Action: If the color is faint, check purity via LC-MS. If the color is dark amber, discard the solution.[1]

  • Prevention: Always use amber tubes and flush the headspace with nitrogen or argon before closing the vial.[1]

Q2: Upon adding the stock to my cell culture media, a white precipitate formed.

Status: Solubility Crash.

  • Cause: This is likely a "pH Shock."[1][2] The stock (acidic HCl salt) hit the buffered media (pH 7.4).[1][2] If the local concentration was too high, the compound may have transiently converted to its less soluble free base form or salted out.[1]

  • Action:

    • Dilute the stock into a larger volume of media while vortexing rapidly to prevent high local concentrations.

    • Ensure the final concentration in media does not exceed the solubility limit (keep <100 µM for cell assays to be safe).[1][2]

Q3: The powder is clumping and sticky.

Status: Hygroscopic Failure.

  • Cause: The vial was likely opened while cold, causing atmospheric water to condense on the HCl salt.[1]

  • Action: You can attempt to redissolve the entire clump in a known volume of DMSO to recover the material.[1] Do not attempt to weigh sticky solids, as the mass will include significant water weight, skewing your molarity calculations.[1]

References

  • PubChem. Isoquinolin-5-ylmethanamine.[1][2][3][6] National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (Guidance on stability indicating profiles). Available at: [Link]

Sources

Minimizing off-target effects of Isoquinolin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Welcome to the technical support guide for Isoquinolin-5-ylmethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals. Given that Isoquinolin-5-ylmethanamine hydrochloride is a compound with a developing public profile regarding its specific biological targets, this guide takes a foundational approach. It provides a systematic framework for characterizing its activity, troubleshooting common experimental issues, and proactively minimizing potential off-target effects from the outset of your research.

Our philosophy is that a robust experimental design is a self-validating system. This guide emphasizes the causality behind protocol choices, equipping you not just with steps to follow, but with the rationale to adapt, interpret, and troubleshoot effectively.

Part 1: Foundational Knowledge & Pre-Experimental Checks (FAQs)

This section addresses the crucial first questions to consider before incorporating Isoquinolin-5-ylmethanamine hydrochloride into your experimental workflows.

Q1: What is Isoquinolin-5-ylmethanamine hydrochloride and what are its fundamental properties?

A: Isoquinolin-5-ylmethanamine hydrochloride is a heterocyclic aromatic organic compound.[1] Structurally, it consists of an isoquinoline core with a methanamine group at the 5-position, supplied as a hydrochloride salt.[2][3][4] The hydrochloride form typically enhances solubility in aqueous solutions.[1]

Key identifiers and safety information are summarized below. It is critical to handle this compound in accordance with its Safety Data Sheet (SDS).

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂ · HCl(Calculated)
Molecular Weight 194.66 g/mol (Calculated)
CAS Number 58123-58-3[2][5]
GHS Hazard Codes H302, H314, H335[2]
Hazard Summary Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[2]

Always use appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[6][7][8][9]

Q2: Why is a proactive assessment of off-target effects essential for a novel or under-characterized compound?

A: Off-target effects occur when a compound interacts with unintended biomolecules, leading to unforeseen biological consequences.[10] For a novel compound, proactively assessing these effects is paramount for three reasons:

  • Predictive Toxicology: Early identification of off-target binding, particularly to proteins associated with adverse effects (e.g., hERG channel, CYPs), can prevent the costly failure of a candidate molecule in later preclinical or clinical stages.[13]

  • Discovery of New Applications: Systematically profiling a compound's interactions can reveal unexpected, potent activity against other targets, opening avenues for drug repurposing.[11][14]

Q3: What are the mandatory quality control checks for my Isoquinolin-5-ylmethanamine hydrochloride stock before I begin my experiments?

A: The reliability of your results begins with the quality of your reagents. Before any biological experiment, you must validate your compound stock.

  • Confirm Identity and Purity: If possible, obtain a Certificate of Analysis (CoA) from the vendor. For critical applications, consider independent confirmation of identity and purity (e.g., via LC-MS or NMR). Impurities could have their own biological activity.

  • Assess Solubility: Determine the maximal solubility in your chosen solvent (typically DMSO for in vitro screens) and, more importantly, in your final cell culture or assay buffer. Compound precipitation is a common cause of artifacts and inconsistent results.

  • Evaluate Stability: The compound may degrade in solution. For multi-day experiments, assess its stability under your specific experimental conditions (e.g., 37°C in media). It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation.[15]

Part 2: Troubleshooting Guide: Interpreting and Resolving Unexpected Results

When an experiment doesn't go as planned, the results are still data. This section provides a logical framework for troubleshooting.

Observed Problem Potential Scientific Cause(s) Recommended Troubleshooting & Validation Steps
High Cellular Toxicity at Concentrations Where On-Target Effect is Expected 1. Potent, unintended off-target cytotoxicity. 2. Compound instability leading to a toxic byproduct. 3. Poor solubility causing compound precipitation and physical cell stress.1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay (e.g., CellTiter-Glo®) on multiple cell lines to determine the TC₅₀ (Toxic Concentration 50%). 2. Include a "Counter-Screen" Cell Line: Use a cell line that does not express the intended target. If toxicity persists, it is likely off-target. 3. Visually Inspect Wells: Check for compound precipitation under a microscope at the highest concentrations.
Inconsistent Results Between Experimental Repeats 1. Degradation of the compound in stock or working solutions. 2. Batch-to-batch variability from the supplier. 3. Experimental error or biological variability.1. Aliquot Stock Solutions: Store single-use aliquots at -80°C to avoid freeze-thaw cycles. 2. Prepare Fresh Working Dilutions: Never store a compound at low concentrations in aqueous buffer for extended periods. 3. Re-validate New Batches: Perform a simple, robust on-target activity assay to confirm the potency of each new batch received.
Observed Phenotype Does Not Match Known Biology of the Intended Target 1. The primary biological effect at the tested concentration is driven by an off-target interaction. 2. The compound acts as an agonist instead of an antagonist (or vice versa). 3. The signaling pathway has unknown feedback loops or crosstalk in your specific cellular model.1. Orthogonal Target Validation: Attempt to replicate the phenotype using a different method to modulate the target (e.g., siRNA/shRNA, CRISPR knockout). If the phenotypes do not match, an off-target effect is highly likely. 2. Use a Structurally Unrelated Control: Find a known, well-validated inhibitor of your target that is structurally different from an isoquinoline. If it fails to produce the same phenotype, your compound's effect is likely off-target. 3. Proceed to Selectivity Profiling (Part 3).
Troubleshooting Decision Workflow

This diagram outlines a logical flow for addressing unexpected experimental outcomes.

G cluster_troubleshoot Troubleshooting Path start Unexpected Result Observed check_repeat Repeat Experiment with Fresh Reagents (Control for Human Error) start->check_repeat is_reproducible Is the Result Reproducible? check_repeat->is_reproducible Run check_controls Review All Controls (Positive, Negative, Vehicle) is_reproducible->check_controls Yes end_human_error Result was likely due to random/human error. Proceed. is_reproducible->end_human_error No check_dose Is the Effect Dose-Dependent? check_controls->check_dose check_toxicity Assess Cytotoxicity (TC50 vs EC50/IC50) check_dose->check_toxicity check_orthogonal Test with Orthogonal Method (e.g., siRNA, CRISPR) check_toxicity->check_orthogonal proceed_profiling Phenotype is robust but mechanism is unclear. Proceed to Selectivity Profiling. check_orthogonal->proceed_profiling

Caption: A logical workflow for troubleshooting unexpected experimental results.

Part 3: Experimental Workflows for Proactive Selectivity Profiling

A rigorous investigation of a new compound involves a tiered approach to confirm on-target engagement and then systematically uncover off-target interactions.

Workflow 1: Confirming On-Target Engagement

Before you can claim an effect is "off-target," you must first rigorously demonstrate engagement with the "on-target."

A. Biochemical Target Engagement Protocol (Example: In Vitro Kinase Assay)

This protocol determines if the compound directly interacts with and inhibits a purified target enzyme. Kinases are used as a common and illustrative example.[16]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[17] Lower ADP production in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16][18]

    • Prepare a serial dilution of Isoquinolin-5-ylmethanamine hydrochloride in the assay buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilution or vehicle (DMSO) control to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Kinase Reaction and Signal Detection:

    • Incubate for 60 minutes at 30°C. The reaction time may need optimization.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Essential Controls:

    • "No Kinase" Control: Buffer only; defines the background signal.

    • "Vehicle" Control (e.g., 1% DMSO): Represents 100% kinase activity.

    • "Positive Inhibitor" Control: A known potent inhibitor for the target kinase; defines 0% activity.

  • Data Analysis:

    • Normalize the data to the vehicle (100%) and positive inhibitor (0%) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

B. Cellular Target Engagement Protocol (Cellular Thermal Shift Assay - CETSA®)

This method confirms that the compound binds to its intended target within the complex environment of a live cell.[19]

Principle: Compound binding stabilizes the target protein, increasing its resistance to thermal denaturation. This is detected by quantifying the amount of soluble protein remaining after heat shock.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with Isoquinolin-5-ylmethanamine hydrochloride at a high concentration (e.g., 10-20x the cellular IC₅₀) or with a vehicle control for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in a lysis buffer (without detergents).

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler.

    • Include an unheated control (room temperature).

  • Protein Fractionation:

    • Cool the tubes at room temperature for 3 minutes.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the protein concentration in each sample by Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control versus temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Workflow 2: A Tiered Strategy for Unbiased Off-Target Profiling

This workflow provides a comprehensive approach to identifying potential off-target interactions.

G start Start with Validated Compound tier1 Tier 1: Broad Biochemical Profiling (e.g., KinomeScan®, Eurofins SafetyScreen) Identifies direct binders in vitro. start->tier1 tier2 Tier 2: Unbiased Cellular Profiling (e.g., CETSA-MS, Chemoproteomics) Identifies binders in a native cellular context. tier1->tier2 Confirm cellular relevance tier3 Tier 3: Functional & Phenotypic Profiling (e.g., Reporter Assay Panels, High-Content Imaging) Identifies functional consequences of off-target engagement. tier2->tier3 Assess functional impact analysis Data Integration & Analysis Correlate binding data with functional outcomes. Prioritize potent off-targets for validation. tier3->analysis end Comprehensive Selectivity Profile analysis->end

Caption: A tiered workflow for comprehensive compound selectivity profiling.

  • Tier 1: Broad Biochemical Profiling. This is the first-pass screen. Use established commercial services (e.g., Eurofins SafetyScreen, Reaction Biology's Kinase Screening) to screen the compound against a large panel of purified targets (e.g., >400 kinases, GPCRs, ion channels).[11][20] This provides a broad but context-free view of potential interactions.

  • Tier 2: Unbiased Cellular Profiling. These methods identify compound targets directly in cells or cell lysates, providing higher physiological relevance.

    • CETSA-MS: This is a powerful, unbiased extension of the CETSA protocol. Instead of a Western blot for a single target, quantitative mass spectrometry is used to identify all proteins in the cell that are thermally stabilized by the compound.[14][19]

  • Tier 3: Functional & Phenotypic Profiling. These assays measure the functional output of cellular pathways.

    • Reporter Gene Assay Panels: Use a panel of cell lines engineered with reporters for various signaling pathways (e.g., NF-κB, AP-1, STAT3). This can quickly identify which pathways are perturbed by the compound.[21][22]

    • High-Content Imaging: This technique can assess multiple phenotypic parameters (e.g., cell cycle, morphology, organelle health) simultaneously in response to compound treatment, providing a rich dataset to identify unexpected cellular effects.[23]

Part 4: Advanced FAQs: Data Interpretation & Mitigation

Q4: My compound binds several kinases with similar potency. How do I determine which is responsible for my cellular phenotype?

A: This is a common challenge known as polypharmacology. To deconvolute the effects:

  • Dose-Response Correlation: The IC₅₀ for inhibiting the target responsible for the phenotype should closely match the EC₅₀ of the cellular phenotype. If a kinase is inhibited with an IC₅₀ of 1 µM, but the cellular effect occurs at 10 nM, that kinase is likely not the primary driver.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to individually deplete each of the potential kinase targets. If knockdown of "Kinase A" but not "Kinase B" prevents the phenotype upon compound addition, Kinase A is the relevant target.

  • Chemical Rescue: If you can generate a mutant version of your target kinase that is resistant to the compound but retains its activity, you can express this mutant in cells. If the cells become resistant to the compound's effects, it confirms the phenotype is on-target.[24]

Q5: What is the single most important control I should use in my experiments?

A: Beyond the standard vehicle control, the most powerful control is an inactive structural analog . This is a molecule that is chemically very similar to your active compound but has been modified (often minimally) to lose its activity against the primary target. If this inactive analog fails to produce the cellular phenotype while your active compound does, it provides strong evidence that the observed effect is mediated by the intended on-target pharmacology and not some non-specific chemical property of the isoquinoline scaffold.

References

  • PubChem. (n.d.). (Isoquinolin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LabRoots. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. Retrieved from [Link]

  • Wilding, T. J., et al. (2024). Mechanisms of Action Underlying Conductance-Modifying Positive Allosteric Modulators of the NMDA Receptor. The Journal of Neuroscience, 44(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects [Image]. Retrieved from [Link]

  • Hussain, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11442. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • May, J. R., & Scott, C. W. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Vasan, V., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved from [Link]

  • Lin, M. E., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(3), 657-669. Retrieved from [Link]

  • ResearchGate. (n.d.). Control experiments for in vitro kinase phosphorylation assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery, 5(10), 987-995. Retrieved from [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-231. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Retrieved from [Link]

  • Berginski, M. E., et al. (2011). Multi-pathway cellular analysis of compound selectivity. Journal of Biomolecular Screening, 16(3), 325-337. Retrieved from [Link]

  • D'Avino, P. P. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 276. Retrieved from [Link]

  • Let's talk science. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinolin-8-ylmethanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Challenges in scaling up Isoquinolin-5-ylmethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinolin-5-ylmethanamine Hydrochloride Scale-Up

Introduction: The Scale-Up Paradox

Isoquinolin-5-ylmethanamine hydrochloride is a critical intermediate, often serving as the "warhead" or linker in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other isoquinoline-based therapeutics.

While the lab-scale synthesis often utilizes lithium aluminum hydride (LAH) or borane for nitrile reduction, these methods are hazardous and economically unviable at the kilogram scale. The industrial standard shifts to catalytic hydrogenation of 5-cyanoisoquinoline. However, this introduces a "selectivity paradox": conditions aggressive enough to reduce the nitrile are often aggressive enough to hydrogenate the electron-deficient isoquinoline ring, leading to difficult-to-separate tetrahydroisoquinoline (THQ) impurities.

This guide addresses the three primary failure modes in scaling this reaction: Chemo-selectivity (Ring vs. Nitrile) , Dimerization , and Salt Crystallization .

Module 1: The Critical Step – Nitrile Reduction

The Challenge: Reducing the nitrile group (


) to the primary amine (

) without touching the isoquinoline ring or forming secondary amine dimers.
Visualizing the Reaction Network

The following diagram illustrates the competitive pathways active during hydrogenation.

ReactionNetwork Start 5-Cyanoisoquinoline (Starting Material) Imine Intermediate Imine Start->Imine +2H THQ Tetrahydroisoquinoline (Over-reduced Impurity) Start->THQ Ring Reduction (Pd/C, Acidic pH) Target Isoquinolin-5-ylmethanamine (Target Product) Imine->Target +2H Dimer Secondary Amine (Dimer Impurity) Target->Dimer + Imine (-NH3) Target->THQ Over-reduction

Caption: Figure 1. Competitive hydrogenation pathways. The green path is desired; red dashed paths represent critical failure modes (dimerization and ring saturation).

Technical Deep Dive: Solving the Selectivity Issues

1. Preventing Ring Reduction (The THQ Impurity)

  • Mechanism: Isoquinoline is susceptible to reduction at the C1-N2 bond, especially under acidic conditions or with highly active catalysts like Platinum (Pt) or Palladium (Pd).

  • Protocol Adjustment: Avoid Pd/C. Palladium is too active for the heterocyclic ring in this context.

  • Recommended Catalyst: Raney Nickel or Sponge Cobalt . These catalysts preferentially adsorb the nitrile group (end-on adsorption) rather than the aromatic ring (flat adsorption).

  • Critical Parameter: Maintain basicity. The presence of ammonia not only suppresses dimerization but also poisons the catalyst sites responsible for ring reduction.

2. Preventing Dimerization (The Secondary Amine)

  • Mechanism: The intermediate imine reacts with the already formed primary amine to form a secondary amine (dimer), releasing ammonia.

  • Protocol Adjustment: High Ammonia Concentration.

  • The "Ammonia Effect": By saturating the solvent (usually Methanol) with ammonia gas (or using 7N NH3 in MeOH), you push the equilibrium away from the dimer and facilitate the rapid hydrogenation of the imine to the primary amine.

Module 2: Detailed Scale-Up Protocol

Target: 1.0 kg Scale Reaction: Hydrogenation of 5-Cyanoisoquinoline

Step-by-Step Methodology:

  • Reactor Prep: Ensure the autoclave is chemically clean. Trace acids from previous runs will promote ring reduction.

  • Loading:

    • Charge 5-Cyanoisoquinoline (1.0 eq).

    • Charge Raney Nickel (20 wt% loading, washed with MeOH). Safety Note: Raney Ni is pyrophoric. Keep wet at all times.

    • Solvent: Methanol (10 volumes relative to substrate).

  • Ammonia Saturation:

    • Cool reactor to 5°C.

    • Sparge anhydrous Ammonia gas until saturation (approx. 10-15% w/w). Crucial: Do not use aqueous ammonia (ammonium hydroxide) as water can inhibit the reaction and complicate workup.

  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      )  to 5-10 bar (70-145 psi).
      
    • Heat slowly to 40-50°C . Warning: Exceeding 60°C significantly increases ring reduction.

    • Stir vigorously (mass transfer limited reaction).

  • Monitoring:

    • Monitor H2 uptake. Reaction typically completes in 4-6 hours.

    • IPC (In-Process Control): Check by HPLC. Target: <0.5% Starting Material, <2% Dimer.

  • Workup:

    • Cool to RT. Vent H2 and purge with Nitrogen.

    • Filter catalyst over a Celite bed (keep wet!).

    • Concentrate filtrate to remove NH3 and MeOH.

Module 3: Salt Formation & Purification (The "Sticky" Phase)

Users often report that the HCl salt oils out or forms a hygroscopic gum rather than a nice solid. This is usually due to water content or improper solvent polarity.

Troubleshooting the Crystallization:

IssueCauseCorrective Action
Oiling Out Presence of water or excess alcohol.Use anhydrous conditions. Switch solvent system to Ethanol/Ethyl Acetate or Isopropanol .
Hygroscopicity Formation of non-stoichiometric hydrates.Dry the free base thoroughly before acid addition. Use HCl in Dioxane or HCl in Isopropanol (anhydrous) rather than aqueous HCl.
Color (Yellow/Brown) Oxidation of the free amine.Perform salt formation immediately after concentration. Keep under

atmosphere.

Optimized Salt Formation Protocol:

  • Dissolve the crude free base oil in Isopropanol (5 vol) .

  • Cool to 0-5°C.

  • Slowly add HCl in Isopropanol (5-6N) (1.1 eq) dropwise.

  • A white precipitate should form immediately.

  • Stir for 1 hour at 0°C.

  • Filter and wash with cold Ethyl Acetate (removes non-polar impurities).

  • Dry in a vacuum oven at 40°C with

    
     trap.
    

Troubleshooting & FAQs

Q1: I see a 10% impurity at RRT 1.1 that matches the mass of the starting material + 4 hydrogens. What is it? A: This is 1,2,3,4-Tetrahydroisoquinolin-5-ylmethanamine. You have reduced the ring.

  • Fix: Your catalyst is too active or the temperature is too high. Switch from Pd/C to Raney Ni. If already using Raney Ni, lower the temperature by 10°C and ensure the ammonia concentration is high enough (basic environment protects the ring).

Q2: The reaction stalls at 80% conversion. A: This is likely catalyst poisoning. The primary amine product can poison the catalyst surface.

  • Fix: Increase hydrogen pressure (up to 20 bar). If that fails, a "fresh spike" of catalyst (5 wt%) under inert atmosphere usually drives it to completion.

Q3: Can I use aqueous HCl for the salt formation? A: Not recommended for scale-up. Aqueous HCl introduces water which is very difficult to remove from this specific salt, leading to a sticky gum that traps impurities. Use anhydrous alcoholic HCl.

Q4: Is there a non-hydrogenation route for sites without high-pressure capabilities? A: Yes, but it is less atom-efficient. You can use the Gabriel Synthesis approach: Brominate 5-methylisoquinoline (radical bromination)


 React with Potassium Phthalimide 

Hydrazine deprotection. However, radical bromination of the 5-methyl position competes with ring bromination, making it "dirty" at scale.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction selectivity).
  • Nishikawa, H., et al. (1986). Process for preparing isoquinoline derivatives. European Patent EP0187371A2. (Describes the synthesis of 5-substituted isoquinolines for Fasudil-type compounds). Link

  • Hidaka, H., et al. (1991). Isoquinolinesulfonamide derivatives and their use as vasodilators. U.S. Patent 4,997,834. (Details the handling of isoquinoline intermediates). Link

  • PubChem. (2023).[1] Isoquinolin-5-ylmethanamine.[2][3][4] National Library of Medicine. (Chemical & Physical Properties). Link

  • Vertex Pharmaceuticals. (2013). Methods for preparing isoquinolines. WO2013003315A2. (Modern approaches to isoquinoline functionalization). Link

Sources

Technical Support Center: Reaction Monitoring of Isoquinolin-5-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-5-AMINE-TLC Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary: The "Personality" of Your Molecule

You are working with Isoquinolin-5-ylmethanamine hydrochloride .[1][2] To successfully monitor this reaction, you must understand that this molecule presents a "triple threat" to standard chromatography:

  • High Polarity: The primary amine side chain (

    
    ) and the isoquinoline ring create a highly polar profile.[2]
    
  • Basicity: It contains two basic nitrogen centers.[1][2] The primary amine (

    
    ) and the isoquinoline ring nitrogen (
    
    
    
    ).
  • Salt Form (HCl): The hydrochloride salt is ionic and will not migrate on standard silica gel without in situ neutralization.[1][2]

If you attempt to run this in Hexane/Ethyl Acetate, the compound will remain at the baseline. If you run it in pure Methanol, it will likely streak due to interactions with acidic silanols on the silica.[1]

Part 1: Knowledge Base – Mobile Phase Selection

Standard Operating Procedure (SOP): For polar amine salts, we must suppress the ionization of surface silanols on the silica gel and neutralize the HCl salt to allow migration.

Recommended Solvent Systems

Do not use Hexane/Ethyl Acetate.[1][2] Use the following Dichloromethane (DCM) and Methanol (MeOH) based systems with basic additives.

System PolarityComposition (v/v/v)Application
Standard DCM : MeOH : NH

OH (90 : 10 : 1)
Starting point.[1][2] Good for general reaction monitoring.[1][2]
High Polarity DCM : MeOH : NH

OH (80 : 20 : 1)
Use if the compound stays near the baseline (

).
Alternative DCM : MeOH : Triethylamine (95 : 5 : 1) Use if aqueous ammonia causes phase separation or cloudiness.[1][2]

Technical Note on Additives: Ammonium hydroxide (


) is preferred over Triethylamine (TEA) for visualization because ammonia evaporates efficiently.[1][2] TEA residues can darken the plate over time and interfere with ninhydrin staining.[2]

Part 2: Visualization Protocols

Since your molecule has an aromatic isoquinoline core and a primary amine, you have two robust detection methods.[1][2]

UV Detection (Non-Destructive)
  • Wavelength: 254 nm.[1][2][3][4][5]

  • Mechanism: The isoquinoline ring absorbs UV light strongly, appearing as a dark spot against the green fluorescent background of F254 silica plates.

  • Limit of Detection: High.

Ninhydrin Stain (Destructive/Specific)[2][3][4]
  • Target: The primary amine side chain (

    
    ).[1][2]
    
  • Appearance: Distinct purple/blue spot upon heating.[1][2]

  • Why use it? It confirms the presence of the primary amine, distinguishing your product from non-amine byproducts or the isoquinoline core alone.

Part 3: Troubleshooting Guide (Q&A)

Ticket #001: "My product is stuck at the baseline ( )."

Diagnosis: The HCl salt is intact.[1][2] Ionic species do not migrate on silica.[1][2] Solution: You must perform an "In-Situ Free-Basing" (see Protocol A below) or increase the methanol content in your mobile phase.[1][2]

Ticket #002: "The spot looks like a comet (Streaking)."

Diagnosis: This is "Tailing."[1][2][6] The basic amine nitrogens are hydrogen-bonding with the acidic silanol groups (


) on the silica plate.
Solution: 
  • Check your additive: Ensure your mobile phase contains at least 1%

    
     or TEA.[1][2]
    
  • Pre-saturate the plate: Place the empty TLC plate in a chamber with ammonia vapor for 5 minutes before spotting.

Ticket #003: "I see a spot for the starting material, but the product is invisible."

Diagnosis: If the reaction converts a UV-active precursor to the amine, the chromophore (isoquinoline) should still be visible. If it's gone, the ring may have degraded (unlikely) or the concentration is too low. Solution:

  • Concentrate: Spot the sample 3 times on the same point, drying in between.

  • Switch Stain: Use Dragendorff’s reagent (specific for alkaloids/tertiary amines) if Ninhydrin fails.[1][2]

Part 4: Experimental Protocols

Protocol A: The "Neutralization Sandwich" Technique

Use this method to run the HCl salt directly without an aqueous workup.

  • Prepare Base Solution: Mix 10%

    
     in Methanol.
    
  • Layer 1 (Base): Spot 1

    
     of the Base Solution on the baseline.[2] Let it dry.[1][2][3][4]
    
  • Layer 2 (Sample): Spot 1

    
     of your reaction mixture (Isoquinolin-5-ylmethanamine HCl) directly on top of the base spot. Let it dry.[1][2][3][4]
    
  • Layer 3 (Base): Spot another 1

    
     of Base Solution on top of the sample.
    
  • Elute: Run the plate in the Standard solvent system (DCM:MeOH:NH4OH 90:10:1).[2]

Protocol B: Decision Logic for Method Optimization

TLC_Troubleshooting Start Start: Run TLC (DCM:MeOH:NH4OH 90:10:1) CheckRf Check Rf Value Start->CheckRf Baseline Spot at Baseline (Rf < 0.1) CheckRf->Baseline No movement Good Good Separation (Rf 0.3 - 0.7) CheckRf->Good Distinct spot High Spot at Solvent Front (Rf > 0.8) CheckRf->High Too fast Streak Streaking/Tailing CheckRf->Streak Smearing Action_Base Neutralization Sandwich OR Pre-wash plate with NH3 Baseline->Action_Base Salt interference? Action_LessPolar Decrease Polarity (DCM:MeOH 95:5) High->Action_LessPolar Action_Additive Add 1% TEA or Increase NH4OH Streak->Action_Additive Action_Polarity Increase Polarity (DCM:MeOH 80:20) Action_Base->Action_Polarity Still stuck?

Figure 1: Decision tree for troubleshooting amine TLC issues. Follow the logic path based on the visual result of your initial plate.

Part 5: Reaction Monitoring Workflow

To confirm the reaction progress (e.g., reduction of a nitrile or amide to the amine), you must visualize the transformation.

Reaction_Monitoring Rxn Reaction Mixture (t=x hr) Spotting Spotting: Lane 1: SM Lane 2: Co-spot Lane 3: Rxn Rxn->Spotting Elution Elution: DCM:MeOH:NH4OH Spotting->Elution Vis_UV Visualization 1: UV 254nm (Check Isoquinoline Core) Elution->Vis_UV Vis_Nin Visualization 2: Ninhydrin (Check Primary Amine) Vis_UV->Vis_Nin Analysis Analysis: New spot? (UV) Purple spot? (Ninhydrin) Vis_Nin->Analysis

Figure 2: Step-by-step workflow for monitoring the formation of Isoquinolin-5-ylmethanamine.

References

  • Sherma, J., & Fried, B. (2003).[1][2] Handbook of Thin-Layer Chromatography. Marcel Dekker.[1][2] (General principles of amine chromatography on silica).

  • Merck KGaA. (n.d.).[1][2] TLC Visualization Reagents. Retrieved from (Specifics on Ninhydrin and Dragendorff protocols).[1][2]

  • Santiago, M., & Strobel, S. (2013).[1][2] Thin Layer Chromatography. Methods in Enzymology. (Details on "Neutralization Sandwich" concepts for salts).

  • Reich, H. J. (n.d.).[1][2] TLC Solvent Systems.[1][2][4][6][7][8][9] University of Wisconsin-Madison.[1][2] Retrieved from (Authoritative source on DCM/MeOH/Ammonia systems for polar amines).[1][2]

Sources

Technical Support Center: Purification of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Residual Solvent Removal & Solid State Characterization Audience: Process Chemists, Formulation Scientists, Analytical Researchers

Executive Summary & Diagnostic Flow

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 1001906-56-4 / Free base: 58123-58-3) is a critical intermediate in the synthesis of Rho-kinase inhibitors (e.g., Fasudil).[1][2]

The Core Challenge: As a hydrochloride salt of a primary amine fused to an aromatic system, this compound exhibits a high propensity for forming solvates —particularly with small polar alcohols (Methanol, Ethanol) used during upstream synthesis or recrystallization. Standard vacuum drying often fails because the solvent molecules are not merely adsorbed on the surface but are trapped within the crystal lattice (channel solvates) or hydrogen-bonded to the chloride ion.

Diagnostic Decision Tree

Use this logic flow to determine the correct purification strategy based on your analytical data (TGA/DSC/HS-GC).

SolventRemoval Start Start: High Residual Solvent Detected Analyze Step 1: Analyze Nature of Solvent (TGA / DSC) Start->Analyze Decision1 Is weight loss distinct and sharp (Step-wise)? Analyze->Decision1 Surface Diagnosis: Surface Adsorption (Non-Solvate) Decision1->Surface No (Gradual Loss) Lattice Diagnosis: Crystal Solvate (Trapped in Lattice) Decision1->Lattice Yes (Sharp Endotherm) MethodA Protocol A: Vacuum Drying Ramp (40°C → 60°C) Surface->MethodA MethodB Protocol B: Solvent Displacement Reslurry (Trituration) Lattice->MethodB Preferred (Scalable) MethodC Protocol C: Dissolution & Lyophilization Lattice->MethodC Last Resort (Small Scale)

Figure 1: Decision matrix for selecting the appropriate solvent removal technique based on thermal analysis.

Troubleshooting Guides (Q&A)

Issue 1: Persistent Alcohol Peaks (MeOH/EtOH)

Q: I have dried the material at 45°C under high vacuum (<10 mbar) for 24 hours, but NMR still shows ~30,000 ppm (3%) Methanol. Increasing the temperature causes the solid to turn yellow. How do I remove this?

A: The persistence of methanol indicates the formation of a stable solvate or inclusion complex. The chloride counter-ion often bridges with the alcohol hydroxyl group. Heating simply degrades the sensitive primary amine (oxidation) before the lattice energy is overcome to release the solvent.

The Solution: Solvent Displacement (Trituration) Do not increase the heat. Instead, you must break the solvate equilibrium by "washing" the crystal lattice with a solvent that:

  • Does not dissolve the product (Isoquinolin-5-ylmethanamine HCl).[1][2]

  • Is miscible with the impurity (Methanol).[2]

  • Does not form a solvate itself (e.g., Ethyl Acetate or Acetone).[2]

See Protocol B below.

Issue 2: Material "Gumming" or Clumping

Q: During the drying process, the white powder collapsed into a sticky gum. Is the batch ruined?

A: This is likely due to Melting Point Depression caused by impurities or the presence of water (hygroscopicity). Amine HCl salts are extremely hygroscopic.[2] If the "gum" formed during vacuum drying, it is likely an amorphous phase transition.

Corrective Action:

  • Redissolve: Dissolve the gum in the minimum amount of dry Methanol.

  • Reprecipitate: Slowly add the solution dropwise into a vigorously stirring anti-solvent (e.g., MTBE or Diethyl Ether) chilled to 0°C.

  • Filter immediately under Nitrogen to prevent moisture uptake.[2]

Technical Protocols

Protocol A: Vacuum Drying Ramp (Surface Solvents)

Use this only if TGA confirms the solvent is NOT part of the crystal lattice.

  • Equipment: Vacuum oven with nitrogen bleed.

  • Setup: Spread material on trays (layer depth < 1 cm).

  • Cycle:

    • Phase 1: Ambient temp, 100 mbar, 2 hours (Removes bulk volatiles).

    • Phase 2: 40°C, <10 mbar, 6 hours.

    • Phase 3: 50°C, <5 mbar, 12 hours.

  • Endpoint: Check Loss on Drying (LOD) or GC.

Protocol B: Solvent Displacement Reslurry (The "Gold Standard")

Recommended for removing lattice-bound Methanol/Ethanol.[1][2]

Principle: This process relies on Mass Action .[2] By suspending the solid in a solvent where it is insoluble (e.g., Ethyl Acetate), but the impurity (MeOH) is soluble, the equilibrium shifts, pulling MeOH out of the lattice and replacing it with the bulk solvent, which is then easily dried off.

Materials:

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Acetone.[2]

  • Ratio: 10 volumes (10 mL solvent per 1 g solid).

Step-by-Step:

  • Charge: Place the Isoquinolin-5-ylmethanamine HCl into a reactor.

  • Suspend: Add 10 volumes of EtOAc.

  • Agitate: Stir vigorously.

  • Heat Cycle:

    • Heat the slurry to 50°C (or mild reflux) for 1 hour. Note: The solid will NOT dissolve.

    • Cool to 20°C over 1 hour.

    • Repeat this cycle 2–3 times. This thermal cycling expands and contracts the lattice, expelling trapped solvent.

  • Filtration: Filter the solid while warm (approx. 30°C).

  • Wash: Wash the cake with 2 volumes of fresh EtOAc.

  • Final Dry: Dry in a vacuum oven at 50°C. The EtOAc will flash off much easier than the MeOH.

Regulatory & Safety Data

ICH Q3C (R8) Limits for Common Solvents

Ensure your final product meets these limits for pharmaceutical use.

SolventClassPDE (mg/day)Concentration Limit (ppm)
Methanol 230.03,000
Toluene 28.9890
Ethanol 350.05,000
Acetone 350.05,000
Ethyl Acetate 350.05,000

Note: Class 2 solvents (Methanol) require stricter control due to toxicity.[2] Class 3 solvents are less toxic.[3]

Azeotropic Data (For Water Removal)

If water is the impurity, use these azeotropes to facilitate drying:

Component AComponent BAzeotrope BP (°C)% Water Removed
EthanolWater78.14.4%
IsopropanolWater80.312.6%
TolueneWater85.020.2%

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[2][4] (2021).[2][4][5] Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Edition.[2] Longman Scientific & Technical.[2] (1989).[2] (Standard reference for purification techniques including recrystallization and drying).[2][6]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[2] (Often cites handling of amine salts).[2][5][6][7][8] Wiley.[2]

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs.[2] 2nd Edition.[2] SSCI, Inc. (1999).[2] (Authoritative source on solvates and hydrates in drug development).

  • PubChem. Isoquinolin-5-ylmethanamine.[1][2] CID 12018696.[2] Available at: [Link][2]

Sources

Preventing degradation of Isoquinolin-5-ylmethanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Storage Degradation & Stability Management

Executive Summary: The Stability Paradox

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 1001906-56-4) is a critical intermediate, often employed in the synthesis of Rho-kinase (ROCK) inhibitors like Fasudil.[1] While the hydrochloride (HCl) salt form is synthesized to stabilize the volatile free base amine, it introduces a new vulnerability: extreme hygroscopicity .

The primary failure mode for this compound is not spontaneous chemical decomposition, but rather moisture-induced degradation . Water absorption catalyzes oxidation of the primary amine and ring degradation. This guide provides a self-validating system to maintain purity >98% over extended storage periods.

Troubleshooting: The "Red Flag" Indicators

Use this section to immediately diagnose the state of your reagent.

Visual SymptomDiagnosisChemical MechanismActionable Status
White Crystalline Powder Optimal Intact crystal lattice; no hydration.[1]Safe to Use.
Clumping / Caking Moisture Ingress Surface hydration has begun; lattice bridging.[1]Dry immediately (Vacuum/Desiccator). Verify mass.
Yellow/Brown Discoloration Oxidation Formation of N-oxides or polymerized quinoid species.[1]Purify or Discard. Check LCMS.
Liquefaction (Goo) Deliquescence Critical water absorption; compound dissolved in absorbed water.Discard. Recovery is rarely chemically efficient.

The Mechanics of Degradation

To prevent degradation, you must understand the "Cascade of Failure." The HCl salt attracts atmospheric water, which mobilizes the solid state, allowing oxygen to attack the primary amine.

Diagram 1: The Moisture-Oxidation Cascade

This logic flow illustrates why a "tight lid" is insufficient protection.[1]

G Dry Dry HCl Salt (Stable Crystal Lattice) Surface Surface Adsorption (Sticky/Caking) Dry->Surface Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->Surface Mobility Molecular Mobility (Quasi-Liquid Layer) Surface->Mobility Deliquescence Oxidation Oxidative Attack (N-Oxide Formation) Mobility->Oxidation + O2 / Light Degradation Yellow Impurities (Irreversible) Oxidation->Degradation

Caption: The degradation pathway is gated by moisture.[1] Without water uptake, the oxidative potential of the solid is kinetically inhibited.

Protocol: The "Double-Barrier" Storage System

Standard laboratory fridges are high-humidity environments.[1] Storing this compound in a simple screw-cap vial at 4°C is a common error that leads to degradation.[1]

Step-by-Step Storage Workflow

1. Arrival & Inspection:

  • Inspect the bottle immediately upon receipt. If the powder moves freely, it is dry.

  • Do not open the bottle until it has warmed to room temperature to prevent condensation.

2. The Inert Aliquot Strategy (The "Bank" Method):

  • Why: Repeated opening of a bulk bottle introduces fresh moisture every time.

  • Action: In a glove box or dry bag (under Argon/Nitrogen), divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) in amber glass vials.

3. Sealing (The Double Barrier):

  • Primary Seal: Parafilm is permeable to gas over time. Use electrical tape or a specific chemically resistant wrap for the cap-neck junction.[1]

  • Secondary Barrier: Place the sealed vials inside a heat-sealable Mylar bag or a secondary jar containing a packet of activated silica gel or molecular sieves (4Å) .

4. Temperature Control:

  • Short Term (<1 Month): Desiccator at Room Temperature (20-25°C).

  • Long Term (>1 Month): -20°C Freezer.

    • Critical: When removing from -20°C, the secondary jar must reach room temperature before opening to prevent "flash condensation" on the cold vials.

Emergency Protocol: "Rescue" Recrystallization

If your compound shows early signs of yellowing or caking, use this protocol to restore purity. Note: This works for HCl salts.[1]

Reagents Needed:

  • Ethanol (Absolute, Anhydrous)

  • Diethyl Ether (Anhydrous) or MTBE

Procedure:

  • Dissolution: Dissolve the crude/sticky solid in the minimum amount of warm anhydrous Ethanol (~40-50°C).

  • Filtration: If insoluble brown specks remain, filter rapidly through a 0.2µm PTFE syringe filter.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add anhydrous Diethyl Ether (or MTBE) until the solution turns slightly cloudy.

  • Crystallization: Place at 4°C overnight. White needles or plates should form.

  • Drying: Filter the crystals and dry under high vacuum (<1 mbar) for 4 hours.

Frequently Asked Questions (FAQs)

Q: Can I use the compound if it has turned into a sticky paste? A: Generally, no . "Stickiness" indicates significant water uptake (deliquescence). This changes the molecular weight (due to water mass), making stoichiometric calculations impossible. Furthermore, the water likely facilitated hydrolysis or oxidation. If the material is critical, run an LCMS; if purity is >95%, you must dry it under high vacuum for 24 hours to remove water mass before weighing.

Q: Why is the HCl salt preferred if it attracts water? A: The free base (Isoquinolin-5-ylmethanamine) is often an oil or low-melting solid that is prone to rapid air oxidation and reaction with atmospheric CO2 (carbamate formation).[1] The HCl salt "locks" the amine lone pair, preventing reaction with CO2, but the trade-off is hygroscopicity.

Q: My LCMS shows a mass of M+16. What is this? A: This is the classic signature of the N-oxide impurity. It confirms that moisture ingress allowed atmospheric oxygen to attack the isoquinoline nitrogen or the primary amine. This sample is degraded and should be repurified.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12018696, (Isoquinolin-5-yl)methanamine.[1] Retrieved from [Link]

  • B. Stanisz (2003). Kinetics of degradation of quinapril hydrochloride in tablets.[2] (Demonstrates the correlation between humidity and hydrolysis/cyclization in isoquinoline-like structures). Pharmazie 58(4): 249-251.[1] Retrieved from [Link]

  • Hepatochem (2023). Handling Hygroscopic Salts in Synthesis.[3] Retrieved from [Link]

Sources

Technical Support Center: Isoquinolin-5-ylmethanamine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Isoquinolin-5-ylmethanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you develop robust analytical methods and troubleshoot common issues encountered during the analysis of this polar, basic compound.

Part 1: Understanding the Analyte

Before optimizing any method, it's crucial to understand the physicochemical properties of Isoquinolin-5-ylmethanamine hydrochloride. This molecule presents a specific set of challenges in reversed-phase chromatography primarily due to its basic amine functional groups.

The core structure contains two basic nitrogen atoms: one on the isoquinoline ring and a primary amine on the methanamine substituent. The isoquinoline nitrogen is weakly basic, with a pKa of approximately 5.14-5.42.[1][2] The primary amine is significantly more basic, with an estimated pKa around 9-10. This dual-basic nature is central to its chromatographic behavior.

PropertyValue / StructureSource
Chemical Structure Chemical Structure of Isoquinolin-5-ylmethanaminePubChem[3]
Molecular Formula C₁₀H₁₀N₂PubChem[3]
Molecular Weight 158.20 g/mol PubChem[3]
pKa (Strongest Basic) ~9-10 (Estimated for primary amine)General Amine Chemistry
pKa (Weakest Basic) ~5.14 - 5.42 (Isoquinoline ring)PubChem[1][2]
logP ~2.08 (for Isoquinoline)PubChem[2]

The key challenge is the interaction of the protonated amine groups with the stationary phase. At acidic to neutral pH, these basic groups will be positively charged, leading to strong, undesirable ionic interactions with residual silanol groups on standard silica-based HPLC columns.[4][5] This phenomenon, known as a secondary interaction, is the primary cause of poor peak shape, specifically peak tailing.[4][5][6]

Part 2: Frequently Asked Questions (Method Development)

This section addresses common questions when establishing a new HPLC method for Isoquinolin-5-ylmethanamine hydrochloride.

Q1: What is the best starting point for column selection?

Answer: Standard C18 columns are often a poor choice for basic compounds like this unless they are specifically designed for polar analytes. The primary cause of peak tailing is the interaction between the protonated amine groups of your analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[4][5][7]

To mitigate this, you should select a column with minimal silanol activity. Here are the recommended options in order of preference:

  • High-Purity, End-Capped C18 Columns: Modern columns are manufactured with high-purity silica and undergo a process called "end-capping," which uses a small silylating agent to block most of the residual silanols.[7][8] Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from residual silanols and allows the use of highly aqueous mobile phases without phase collapse.[9]

  • Phenyl-Hexyl Columns: The phenyl ring in these stationary phases offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like isoquinolines.[10] They are often less prone to strong silanol interactions than traditional C18 phases.

Q2: How do I choose the initial mobile phase pH and buffer?

Answer: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[11][12][13] The "rule of thumb" is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[11]

Given Isoquinolin-5-ylmethanamine has two pKa values (~5.2 and ~9.5), you have two primary options:

  • Low pH (Recommended Start): A mobile phase pH between 2.5 and 3.0 is the most common and effective starting point.

    • Causality: At this pH, both amine groups are fully protonated (positively charged). Crucially, the residual silanol groups on the silica surface (pKa ~3.5-4.5) are protonated and neutral (Si-OH). This prevents the strong ionic interaction that causes peak tailing, leading to much sharper, more symmetrical peaks.[4][13]

    • Recommended Buffers: 20-50 mM Potassium Phosphate (pH adjusted with phosphoric acid) or 0.1% Formic Acid/Trifluoroacetic Acid (TFA). Phosphate provides better buffering capacity, while formic acid is MS-compatible.

  • High pH (Alternative Approach): A mobile phase pH of 10 or higher can also be used.

    • Causality: At high pH, the primary amine group becomes neutral, reducing its ionic interaction with the column. While this can improve peak shape, it requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve above pH 7.5.

    • Recommended Buffers: 20 mM Ammonium Bicarbonate or Ammonium Formate, adjusted with ammonium hydroxide. These are MS-compatible.[14]

Q3: What organic modifier and detection wavelength should I use?

Answer:

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier over methanol for basic compounds. It has a lower viscosity, leading to better column efficiency, and often provides sharper peaks. Start with a simple linear gradient, for example, 5% to 95% Acetonitrile over 15-20 minutes, to determine the approximate elution time.

  • Detection Wavelength: Isoquinolin-5-ylmethanamine contains an isoquinoline ring system, which is a strong UV chromophore. To determine the optimal wavelength, run a UV scan of your analyte in the mobile phase diluent using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. A good starting point would be around 230 nm or 275 nm.

Part 3: Troubleshooting Guide

This section is structured by common problems. Identify your issue and follow the diagnostic steps.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This is the most common issue for this analyte.

  • Primary Cause: Secondary ionic interactions between the protonated analyte and ionized residual silanols on the column packing.[4][5]

  • Solutions (in order of application):

    • Check Mobile Phase pH: Ensure the pH is low enough (~2.5-3.0) to fully suppress silanol ionization.[13] If your buffer is old (>48 hours), remake it, as absorbed CO₂ can alter the pH.

    • Increase Buffer Strength: A higher buffer concentration (e.g., from 20 mM to 50 mM) can help to saturate the active silanol sites and reduce secondary interactions.[13]

    • Use a Sacrificial Base: Adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, shielding your analyte from them. Note: TEA is not MS-compatible.

    • Change the Column: If the above steps do not resolve the issue, your column is likely not suitable. Switch to a modern, base-deactivated, or polar-embedded column as described in the FAQ section.

    • Check for Column Overload: Injecting too much sample mass can cause tailing. Reduce the injection concentration by a factor of 5 or 10 and see if the peak shape improves.

  • Primary Cause: Sample overload (mass or volume) or a mismatch between the sample solvent and the mobile phase.

  • Solutions:

    • Reduce Injection Mass: Dilute your sample significantly and reinject.

    • Match Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a strong solvent (e.g., 100% Acetonitrile) when the starting mobile phase is highly aqueous will cause severe peak distortion. Ideally, dissolve your sample directly in the initial mobile phase.

  • Primary Cause: This often indicates a physical problem with the column or system.

  • Solutions:

    • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band. Reverse-flush the column (disconnect from the detector first) with a strong solvent. If this fails, the column may need to be replaced.

    • Partially Blocked Tubing/Injector: A blockage in the flow path can cause the peak to split. Systematically check fittings and tubing for obstructions.

    • Co-elution: You may have an impurity or related substance that is co-eluting with your main peak. Try adjusting the gradient steepness or changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.

G start Poor Peak Shape Observed tailing Peak Tailing? (As > 1.5) start->tailing fronting Peak Fronting? (As < 0.8) tailing->fronting No sol1 Decrease Mobile Phase pH (e.g., to 2.5-3.0) tailing->sol1 Yes splitting Peak Splitting? fronting->splitting No sol4 Reduce Injection Mass/Conc. fronting->sol4 Yes sol6 Check for Column Void/ Contamination (Reverse Flush) splitting->sol6 Yes sol2 Increase Buffer Strength (e.g., to 50mM) sol1->sol2 Still Tailing sol3 Switch to Base-Deactivated or Polar-Embedded Column sol2->sol3 Still Tailing sol5 Match Sample Solvent to Initial Mobile Phase sol4->sol5 Still Fronting sol7 Check for System Blockage sol6->sol7 Still Splitting

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Unstable or Drifting Retention Times
  • Primary Cause: Lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solutions:

    • Ensure Proper Equilibration: Before starting a sequence, purge all mobile phase lines and allow the column to equilibrate for at least 15-20 column volumes. For gradient methods, this is especially critical between runs.

    • Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Solvent proportions can change over time due to the evaporation of the more volatile organic component. It is best practice to use freshly prepared mobile phase daily.

    • Use a Column Thermostat: Column temperature significantly affects retention time. A stable column compartment set to a temperature slightly above ambient (e.g., 30-35 °C) will ensure reproducibility.

    • Check for Leaks: A small, undetected leak in the pump or fittings can cause pressure fluctuations and lead to retention time drift.

Problem 3: Ghost Peaks
  • Primary Cause: Contamination from the sample, mobile phase, or system carryover.

  • Solutions:

    • Run a Blank Gradient: Inject your sample diluent and run the full analytical gradient. If the ghost peak is present, the contamination is in your mobile phase or system.

    • Isolate the Source:

      • If the peak appears in the blank, prepare fresh mobile phase from high-purity (HPLC-grade) water and solvent.

      • If fresh mobile phase resolves the issue, the old mobile phase was contaminated.

      • If the peak persists, it is likely system contamination. Clean the injector and sample loop.

    • Check Sample Preparation: If the ghost peak only appears after a sample injection (and not in the blank), it may be a contaminant from your sample matrix or a late-eluting compound from a previous injection. Ensure your gradient runs long enough to elute all components.

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase and Sample Preparation

This protocol ensures consistency and minimizes common sources of error.

  • Mobile Phase A (Aqueous Buffer): 25 mM Potassium Phosphate, pH 2.8 a. Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for 1 L of 25 mM solution. b. Dissolve in ~950 mL of high-purity HPLC-grade water. c. Place in a beaker with a magnetic stirrer and monitor the pH with a calibrated pH meter. d. Slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH is stable at 2.8 ± 0.05. e. Transfer the solution to a 1 L volumetric flask and add water to the mark. f. Filter the buffer through a 0.22 µm membrane filter to remove particulates. g. Degas the solution for 10-15 minutes using sonication or vacuum degassing.

  • Mobile Phase B: Acetonitrile (HPLC Grade) a. Use a high-quality, HPLC-grade acetonitrile. b. Filter through a 0.22 µm solvent-compatible filter.

  • Sample Preparation (Example: 100 µg/mL Stock) a. Accurately weigh the Isoquinolin-5-ylmethanamine hydrochloride standard. b. Dissolve in a diluent that matches the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B). This is critical to prevent peak distortion. c. Sonicate briefly if needed to ensure complete dissolution. d. Perform serial dilutions to reach the desired working concentrations. e. Filter the final sample through a 0.22 µm syringe filter before injection.

G cluster_0 Method Development Workflow start Define Analyte (Isoquinolin-5-ylmethanamine) col_select Select Column (Base-Deactivated C18 or Polar-Embedded) start->col_select mp_select Select Mobile Phase (Low pH: 2.5-3.0) col_select->mp_select gradient Run Scouting Gradient (e.g., 5-95% ACN) mp_select->gradient eval Evaluate Peak Shape & Retention gradient->eval eval->col_select Peak Tailing optimize Optimize Gradient & Flow Rate eval->optimize Good Shape validate Validate Method (ICH Q2(R1)) optimize->validate

Caption: A typical workflow for HPLC method development.

References

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Compound Isoquinoline (FDB012557). (2020, September 17). In FooDB. Retrieved January 26, 2024, from [Link]

  • Isoquinoline | C9H7N. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 26, 2024, from [Link]

  • (Isoquinolin-5-yl)methanamine | C10H10N2. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • 5-Aminoisoquinoline | C9H8N2. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC International. Retrieved January 26, 2024, from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Separation Science Online. Retrieved January 26, 2024, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 26, 2024, from [Link]

  • <621> Chromatography. (2022, December 1). United States Pharmacopeia (USP). Retrieved January 26, 2024, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 26, 2024, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved January 26, 2024, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 26, 2024, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 26, 2024, from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 26, 2024, from [Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 26, 2024, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 26, 2024, from [Link]

  • <621> Chromatography. (n.d.). USP-NF. Retrieved January 26, 2024, from [Link]

  • LC Technical Tip. (n.d.). Phenomenex. Retrieved January 26, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 26, 2024, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 26, 2024, from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). Chromatography Online. Retrieved January 26, 2024, from [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009, July 1). Environmental Science & Technology. Retrieved January 26, 2024, from [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. Retrieved January 26, 2024, from [Link]

  • Lesson 3: Separation Modes and their Mechanisms. (n.d.). Shodex HPLC Columns. Retrieved January 26, 2024, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 26, 2024, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). European Medicines Agency. Retrieved January 26, 2024, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC - PubMed Central. Retrieved January 26, 2024, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved January 26, 2024, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 26, 2024, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). Chromatography Online. Retrieved January 26, 2024, from [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals. Retrieved January 26, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved January 26, 2024, from [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved January 26, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved January 26, 2024, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved January 26, 2024, from [Link]

Sources

Validation & Comparative

Comparative analysis of Isoquinolin-5-ylmethanamine hydrochloride and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The isoquinoline scaffold has emerged as a privileged structure in this field, forming the core of many potent kinase inhibitors.[1][2] This guide provides a comparative analysis of key inhibitors targeting the Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that acts as a pivotal downstream effector of the small GTPase RhoA.[3]

While this guide will focus on a selection of well-characterized ROCK inhibitors, it is important to note that compounds such as Isoquinolin-5-ylmethanamine hydrochloride , by virtue of their isoquinoline core, represent a significant class of molecules with potential kinase inhibitory activity. This analysis will therefore serve as a valuable resource for researchers investigating novel compounds within this structural family. We will delve into the comparative efficacy of established ROCK inhibitors, providing the experimental frameworks necessary for the evaluation of new chemical entities.

We will compare the following ROCK inhibitors:

  • Fasudil (HA-1077): A first-generation ROCK inhibitor approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[4][5]

  • Y-27632: A highly selective and widely used research tool for elucidating the cellular functions of the ROCK signaling pathway.[6][7]

  • Ripasudil (K-115): A potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[8][9]

  • Netarsudil (AR-13324): A newer ROCK inhibitor, also used in the treatment of glaucoma, with a dual mechanism of action that also involves norepinephrine transporter (NET) inhibition.[10][11]

The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Architecture and Function

The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and, as such, plays a critical role in a multitude of cellular functions including cell adhesion, migration, proliferation, and smooth muscle contraction.[12] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, leading to an increase in actomyosin contractility.

One of the primary substrates of ROCK is the myosin phosphatase target subunit 1 (MYPT1).[13] Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC).[14] Phosphorylated MLC promotes the interaction of myosin with actin filaments, driving cellular contraction and the formation of stress fibers. Additionally, ROCK can directly phosphorylate MLC, further enhancing this effect. Another key substrate is the LIM kinases (LIMK), which, upon phosphorylation by ROCK, inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

The inhibitors discussed in this guide are ATP-competitive, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream targets.[1]

G cluster_0 Upstream Activation cluster_1 ROCK Signaling Cascade cluster_2 Inhibitor Action Extracellular Signals Extracellular Signals RhoGEFs RhoGEFs Extracellular Signals->RhoGEFs Activate RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Promote GDP/GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Binds and Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates p-MYPT1 p-MYPT1 MYPT1->p-MYPT1 MLCP MLCP p-MYPT1->MLCP Inhibits p-MLC p-MLC MLCP->p-MLC Dephosphorylates MLC->p-MLC Stress Fiber Formation & Contraction Stress Fiber Formation & Contraction p-MLC->Stress Fiber Formation & Contraction p-LIMK p-LIMK LIMK->p-LIMK Cofilin Cofilin p-LIMK->Cofilin Phosphorylates (inactivates) p-Cofilin (inactive) p-Cofilin (inactive) Cofilin->p-Cofilin (inactive) Actin Polymerization Actin Polymerization p-Cofilin (inactive)->Actin Polymerization Promotes Actin Polymerization->Stress Fiber Formation & Contraction ROCK_Inhibitors Fasudil, Y-27632, etc. ROCK_Inhibitors->ROCK Inhibit

Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.

Comparative In Vitro Kinase Inhibitory Profile

A critical aspect of characterizing a kinase inhibitor is determining its potency and selectivity. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50). The following table summarizes the reported IC50 values for our selected ROCK inhibitors against the two isoforms, ROCK1 and ROCK2. A lower IC50 value indicates greater potency.

InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity NotesReference(s)
Fasudil 0.33 µM (Ki)1.9 µM (IC50)Also inhibits PKA, PKC, and PKG at higher concentrations.[4][5][15]
Y-27632 220 nM (Ki)300 nM (Ki)Highly selective for ROCK over other kinases like PKA, PKC, and MLCK.[3][6][7][16][17]
Ripasudil 51 nM (IC50)19 nM (IC50)Potent inhibitor with some activity against CaMKIIα, PKACα, and PKC at higher concentrations.[3][8][9][18]
Netarsudil 1 nM (Ki)1 nM (Ki)Highly potent against both ROCK isoforms. Also inhibits the norepinephrine transporter (NET).[11][19][20]

Causality Behind Experimental Choices: When comparing kinase inhibitors, it is crucial to assess their activity against both ROCK isoforms as they may have distinct physiological roles. Furthermore, profiling against a panel of other kinases is essential to determine the inhibitor's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects. The choice of assay format (e.g., radiometric, fluorescence-based) can also influence the obtained IC50 values, so consistency in methodology is key for accurate comparisons.[21]

Experimental Protocols for Comparative Efficacy in Cell-Based Assays

While in vitro kinase assays are vital for determining direct inhibitory potency, cell-based assays are necessary to evaluate an inhibitor's efficacy in a more physiologically relevant context. These assays account for factors such as cell permeability and target engagement within the complex cellular environment.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward and widely used method to study cell migration.[22] Inhibition of ROCK is expected to impair the coordinated cell migration required to close the "wound".

G cluster_0 Cell Culture & Seeding cluster_1 Wound Creation & Treatment cluster_2 Imaging & Analysis Seed_Cells Seed cells (e.g., HeLa, HUVEC) in a multi-well plate Grow_to_Confluence Culture until a confluent monolayer is formed (approx. 24h) Seed_Cells->Grow_to_Confluence Create_Scratch Create a linear scratch in the monolayer with a sterile pipette tip Grow_to_Confluence->Create_Scratch Wash Wash with PBS to remove dislodged cells Create_Scratch->Wash Add_Media Add fresh media containing the ROCK inhibitor at various concentrations (or vehicle control) Wash->Add_Media Image_t0 Acquire initial image of the scratch (t=0) Add_Media->Image_t0 Incubate Incubate cells and acquire images at regular intervals (e.g., 6h, 12h, 24h) Image_t0->Incubate Analyze Measure the width of the scratch at each time point Incubate->Analyze Quantify Calculate the percentage of wound closure relative to the initial area Analyze->Quantify

Caption: Workflow for a wound healing (scratch) assay to assess cell migration.

Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate at a density that will result in a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a linear "scratch" in the center of each well.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.

  • Inhibitor Treatment: Add fresh culture medium containing the desired concentrations of the ROCK inhibitors or a vehicle control (e.g., DMSO) to the respective wells.

  • Imaging: Immediately capture images of the scratches at time 0 using a phase-contrast microscope. Continue to capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Self-Validating System: The inclusion of a vehicle control is essential to establish the baseline rate of cell migration. A positive control, such as a known migration inhibitor, can also be included. Reproducibility is enhanced by creating scratches of consistent width and analyzing multiple fields per well. To distinguish between effects on migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.[23]

Western Blot Analysis of Downstream ROCK Targets

Western blotting is a powerful technique to directly assess the phosphorylation status of ROCK's downstream targets, providing a biochemical readout of the inhibitor's activity within the cell.[24] A potent ROCK inhibitor should decrease the phosphorylation of MYPT1 and MLC.

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection Seed_and_Treat Seed cells and treat with ROCK inhibitors for a specified time Lyse_Cells Lyse cells in RIPA buffer containing phosphatase and protease inhibitors Seed_and_Treat->Lyse_Cells Quantify_Protein Determine protein concentration using a BCA assay Lyse_Cells->Quantify_Protein Prepare_Samples Normalize protein amounts and add Laemmli buffer Quantify_Protein->Prepare_Samples SDS_PAGE Separate proteins by size using SDS-PAGE Prepare_Samples->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block the membrane with 5% BSA or non-fat milk Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-MYPT1, anti-p-MLC, and total protein controls) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add chemiluminescent substrate and image the blot Secondary_Ab->Detect Analyze_Bands Quantify band intensity and normalize to loading control Detect->Analyze_Bands

Caption: Workflow for Western blot analysis of ROCK pathway activation.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and, once they reach 80-90% confluency, treat them with the various ROCK inhibitors at a chosen concentration for a specific duration (e.g., 1 hour). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated MYPT1 (Thr696), phosphorylated MLC (Thr18/Ser19), total MYPT1, total MLC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[24][25]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Self-Validating System: The inclusion of antibodies for both the phosphorylated and total forms of the target proteins is crucial for accurate quantification of changes in phosphorylation. The loading control ensures that any observed differences are due to changes in protein phosphorylation and not variations in the amount of protein loaded.

Discussion and Future Perspectives

The comparative analysis of these ROCK inhibitors reveals a landscape of varying potency and selectivity. Fasudil, as a first-generation inhibitor, exhibits moderate potency and some off-target effects. Y-27632, while less potent than the newer generation inhibitors, remains an invaluable and highly selective research tool. Ripasudil and Netarsudil demonstrate significantly improved potency, with Netarsudil being particularly noteworthy for its picomolar to low nanomolar inhibitory activity and its dual mechanism of action.[3][20]

For researchers developing novel kinase inhibitors like Isoquinolin-5-ylmethanamine hydrochloride, the experimental frameworks provided herein offer a robust starting point for characterization. The progression from in vitro kinase assays to cell-based functional and biochemical assays is a logical and necessary workflow to build a comprehensive profile of a new chemical entity.

The future of ROCK inhibitor development may lie in achieving isoform-selectivity (ROCK1 vs. ROCK2), which could lead to improved therapeutic windows and reduced side effects. As our understanding of the distinct roles of ROCK1 and ROCK2 in various pathologies deepens, the demand for such selective inhibitors will undoubtedly grow.

References

  • PubChem. (n.d.). Ripasudil. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved February 11, 2026, from [Link]

  • Wang, R. F., Williamson, J. E., Kopczynski, C., & Serle, J. B. (2017). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 33(4), 256–265. [Link]

  • Li, G., Gonzalez, J. M., Raghunathan, V. K., & Tytell, J. D. (2022). Effects of netarsudil-family Rho kinase inhibitors on human trabecular meshwork cell contractility and actin remodeling using a bioengineered ECM hydrogel. bioRxiv. [Link]

  • Feng, Y., Logsdon, N. J., Chang, J., & Fisher, S. A. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry, 288(45), 32314–32324. [Link]

  • Peh, G. S. L., Adnan, K., George, B. L., & Mehta, J. S. (2020). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 21(17), 6046. [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved February 11, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC. Retrieved February 11, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved February 11, 2026, from [Link]

  • Anderson, M., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1262-1266. [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assay | Experimental Workflow. Retrieved February 11, 2026, from [Link]

  • Agilent. (n.d.). Performance of a Label-Free Image-Based 2D Scratch Wound Healing Assay to Monitor Cell Migration and its Inhibition. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Scientific Reports, 12(1), 1-10. [Link]

  • ResearchGate. (n.d.). Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696). Retrieved February 11, 2026, from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved February 11, 2026, from [Link]

  • El-Kouhen, O. F., et al. (2006). [3H]A-778317 [1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea]: a novel, stereoselective, high-affinity antagonist is a useful radioligand for the human transient receptor potential vanilloid-1 (TRPV1) receptor. Journal of Pharmacology and Experimental Therapeutics, 319(1), 319-327. [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4945. [Link]

  • Fernández, D., et al. (2000). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. General Pharmacology, 34(4), 257-262. [Link]

  • ResearchGate. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). IC:50 values of the different compounds in U87MG and LN229 cells after. Retrieved February 11, 2026, from [Link]

  • Lead Sciences. (n.d.). Isoquinolin-3-ylmethanamine hydrochloride. Retrieved February 11, 2026, from [Link]

  • Li, Y., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 20(15), 1765-1786. [Link]

Sources

A Comparative Guide for Researchers: Isoquinolin-5-ylmethanamine Hydrochloride vs. Staurosporine in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of two pivotal compounds used in apoptosis research: Isoquinolin-5-ylmethanamine hydrochloride and Staurosporine. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the distinct and often opposing roles of these molecules in modulating programmed cell death. We will move beyond simple cataloging of features to explore the mechanistic rationale behind their use, providing field-proven insights and robust experimental protocols to empower your research.

The study of apoptosis, or programmed cell death, is fundamental to understanding developmental biology, tissue homeostasis, and numerous disease states, including cancer and neurodegenerative disorders. The ability to reliably induce or inhibit this process is crucial for experimental design. Staurosporine is the archetypal tool for inducing apoptosis, while Isoquinolin-5-ylmethanamine hydrochloride, a potent ROCK inhibitor, is increasingly recognized for its role in promoting cell survival. This guide will dissect their mechanisms, compare their performance in key apoptosis assays, and provide the technical foundation for their effective application.

Section 1: Mechanistic Deep Dive: Inducer vs. Protector

Understanding the "why" behind a compound's effect is the cornerstone of rigorous science. Staurosporine and Isoquinolin-5-ylmethanamine hydrochloride operate through fundamentally different signaling pathways to achieve opposing outcomes.

Staurosporine: The Prototypical Apoptosis Inducer

Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[1][2] Its broad inhibitory action disrupts numerous signaling pathways, ultimately converging on the activation of the intrinsic apoptotic cascade.[3][4] By binding to the ATP-binding site of a wide range of kinases, it effectively shuts down pro-survival signals, leading to the release of cytochrome c from the mitochondria, activation of initiator caspases (like caspase-9), and subsequent activation of executioner caspases, primarily caspase-3.[5][6] This makes Staurosporine an invaluable tool and a reliable positive control for validating apoptosis detection systems.[7]

G staurosporine Staurosporine pk Broad Spectrum Protein Kinases staurosporine->pk Inhibition mito Mitochondrial Stress pk->mito Leads to cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Staurosporine's apoptosis induction pathway.

Isoquinolin-5-ylmethanamine Hydrochloride: A ROCK Inhibitor for Cell Survival

In stark contrast, Isoquinolin-5-ylmethanamine hydrochloride belongs to a class of compounds that inhibit Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is deeply involved in a specific form of apoptosis known as anoikis—cell death induced by detachment from the extracellular matrix. When cells are dissociated for passaging or cryopreservation, activation of the ROCK pathway often triggers this death cascade.[8][9] By inhibiting ROCK, Isoquinolin-5-ylmethanamine hydrochloride disrupts this signal, thereby preventing anoikis and significantly enhancing cell viability and survival, particularly in stem cell cultures.[9][10]

G iso Isoquinolin-5-ylmethanamine Hydrochloride rock ROCK Pathway Activation iso->rock Inhibition detach Cell Detachment (e.g., Trypsinization) detach->rock anoikis Anoikis (Detachment-Induced Apoptosis) rock->anoikis survival Enhanced Cell Survival rock->survival Inhibition leads to

Caption: ROCK inhibitor's role in preventing anoikis.

Section 2: Performance in Key Apoptosis Assays

The opposing mechanisms of these compounds result in predictably different outcomes in standard apoptosis assays. Here, we compare their effects using three widely accepted methodologies: Annexin V/PI staining, Caspase-3/7 activity assays, and TUNEL assays.

Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay identifies different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Expected Outcomes:

  • Staurosporine: A significant increase in the Annexin V-positive/PI-negative population (early apoptosis) followed by an increase in the Annexin V-positive/PI-positive population (late apoptosis/necrosis) over time.[7]

  • Isoquinolin-5-ylmethanamine Hydrochloride: When used on cells undergoing dissociation, it is expected to maintain a high percentage of Annexin V-negative/PI-negative (viable) cells compared to an untreated control.[10]

Treatment Group% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control~95%<5%<1%
Staurosporine (1 µM, 6h)~40%~45%~15%
Dissociated Cells (Control)~70%~20%~10%
Dissociated + ROCK Inhibitor~90%<8%<2%
Table 1: Representative data from Annexin V/PI flow cytometry analysis.
  • Cell Preparation: Seed and treat cells with the desired compound (e.g., 1 µM Staurosporine for 4-6 hours) or harvest cells using trypsin with or without a ROCK inhibitor.[1]

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

  • Incubation: Incubate for 15-20 minutes at room temperature, protected from light.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Do not wash cells after staining.[13]

G cluster_0 Experimental Workflow A 1. Prepare & Treat Cells B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with cold 1X PBS B->C D 4. Resuspend in Binding Buffer & Add Stains (Annexin V + PI) C->D E 5. Incubate 15 min (Room Temp, Dark) D->E F 6. Analyze via Flow Cytometry E->F

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Their activation is a hallmark of apoptosis. These assays utilize a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a chromophore or fluorophore).[15][16] When cleaved by active caspase-3/7, the reporter is released, generating a measurable signal proportional to enzyme activity.

Expected Outcomes:

  • Staurosporine: A robust, time- and dose-dependent increase in caspase-3/7 activity.[6]

  • Isoquinolin-5-ylmethanamine Hydrochloride: No significant increase in caspase-3/7 activity. It may even reduce the low-level caspase activation seen in control dissociated cells.[9]

Treatment GroupRelative Luminescence Units (RLU)Fold Change vs. Control
Untreated Control1,5001.0
Staurosporine (1 µM, 4h)25,50017.0
Dissociated Cells (Control)2,1001.4
Dissociated + ROCK Inhibitor1,6501.1
Table 2: Representative data from a luminescent Caspase-3/7 activity assay.
  • Cell Plating: Plate cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treatment: Treat cells with compounds as required. Include a vehicle-only control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.[15]

  • Incubation: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[17]

  • Measurement: Read the luminescence using a plate reader. The signal is stable for several hours.

G cluster_0 Experimental Workflow A 1. Plate & Treat Cells in 96-well Plate B 2. Add Caspase-Glo Reagent to each well A->B C 3. Mix & Incubate (1-2 hours, Room Temp) B->C D 4. Measure Luminescence C->D

Caption: Workflow for Luminescent Caspase-3/7 Assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdU- or FITC-tagged) onto the 3'-hydroxyl ends of the DNA fragments.[18] This signal can be visualized by fluorescence microscopy or quantified by flow cytometry.[19]

Expected Outcomes:

  • Staurosporine: A high percentage of TUNEL-positive cells, indicating widespread DNA fragmentation.[2]

  • Isoquinolin-5-ylmethanamine Hydrochloride: A low percentage of TUNEL-positive cells, similar to or lower than the negative control group.

Treatment Group% TUNEL-Positive Cells
Untreated Control<2%
Staurosporine (1 µM, 12h)~65%
DNase I Treated (Positive Control)>95%
Dissociated + ROCK Inhibitor<3%
Table 3: Representative data from a TUNEL assay analyzed by flow cytometry.
  • Sample Preparation: Prepare and treat cells as in other assays. Harvest and wash with PBS.

  • Fixation: Fix cells in a 1-4% paraformaldehyde solution for 15-30 minutes at room temperature.[20]

  • Permeabilization: Wash the cells, then permeabilize them by incubating in a solution of 0.1% Triton™ X-100 in sodium citrate for 2 minutes on ice.[21] This step is critical for allowing the TdT enzyme access to the nucleus.

  • Labeling: Wash the cells. Resuspend in the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[21]

  • Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry. A nuclear counterstain like DAPI can be used for microscopy.

G cluster_0 Experimental Workflow A 1. Prepare & Treat Cells B 2. Fix with Paraformaldehyde A->B C 3. Permeabilize (e.g., Triton X-100) B->C D 4. Incubate with TdT & Labeled Nucleotides (60 min, 37°C) C->D E 5. Wash & Analyze (Microscopy/FCM) D->E

Caption: Workflow for the TUNEL Assay.

Section 3: Final Insights and Application Strategy

The choice between Isoquinolin-5-ylmethanamine hydrochloride and Staurosporine depends entirely on the experimental objective.

  • Use Staurosporine when:

    • You need a reliable, potent positive control to confirm that your apoptosis detection assay is working correctly.[7]

    • You are studying the downstream molecular events of the intrinsic apoptotic pathway.

    • You are screening for compounds that inhibit apoptosis and need a strong induction stimulus.

  • Use Isoquinolin-5-ylmethanamine Hydrochloride (or other ROCK inhibitors) when:

    • You need to maximize the viability of cells after dissociation (trypsinization) for subculturing or single-cell cloning.[8]

    • You are working with sensitive cell types, such as primary neurons or embryonic stem cells, that are prone to anoikis.[9]

    • You are studying the specific role of the Rho/ROCK pathway in cell survival and cytoskeletal dynamics.

References

  • Wikipedia. Staurosporine. [Link]

  • Molinari, M., et al. (2001). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]

  • Wente, M. N., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. BMC Cancer. [Link]

  • Kumar, S., et al. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. Toxicology and Applied Pharmacology. [Link]

  • Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. Assay Genie Blog. [Link]

  • Animated biology with arpan. (2022). Annexin V for early stage apoptosis detection. YouTube. [Link]

  • Horinaka, M., et al. (2005). Luteolin induces apoptosis via death receptor 5 upregulation in human malignant tumor cells. Oncogene. [Link]

  • Science.gov. (n.d.). staurosporine induced apoptosis: Topics by Science.gov. Science.gov. [Link]

  • Anticancer Research. (2015). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. [Link]

  • Koh, J. Y., et al. (1995). Staurosporine-induced neuronal apoptosis. Experimental Neurology. [Link]

  • Crowle, D. R., & Batra, S. K. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Chapman, S., et al. (2014). ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes. Oncogene. [Link]

  • Nanolive. (n.d.). Article: Staurosporine-induced cell death. Nanolive. [Link]

  • Mishra, M., & Kumar, V. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR Protocols. [Link]

  • He, H., et al. (2003). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. British Journal of Cancer. [Link]

  • ResearchGate. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. ResearchGate. [Link]

  • MDPI. (2024). Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells. MDPI. [Link]

  • ResearchGate. (2003). Concentration and time course assays of staurosporine-induced cell death. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Lavrik, I. N. (2015). Caspase Protocols in Mice. Methods in Molecular Biology. [Link]

  • PubMed. (2025). Enhanced Apoptosis in Melanoma Cells via Synergistic Action of Luteolin and 5-FU Through Oxidative Stress Modulation. PubMed. [Link]

  • ResearchGate. (2018). Apoptosis assay using flow cytometry after staining with annexin... ResearchGate. [Link]

  • MDPI. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. [Link]

  • Elabscience. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Elabscience Blog. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • PubMed. (2015). Inhibition of 5-lipoxygenase triggers apoptosis in pancreatic cancer cells. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • PLOS One. (2015). Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells. PLOS One. [Link]

  • JoVE. (2023). Video: The TUNEL Assay. Journal of Visualized Experiments. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • ResearchGate. (2013). The ROCK Inhibitor Y-26732 Enhances the Survival and Proliferation of Human Embryonic Stem Cell-Derived Neural Progenitor Cells upon Dissociation. ResearchGate. [Link]

Sources

Biological activity comparison of Isoquinolin-5-ylmethanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: Isoquinolin-5-ylmethanamine Derivatives

Executive Summary

This guide provides a technical comparison of Isoquinolin-5-ylmethanamine hydrochloride derivatives , a class of compounds emerging as potent antagonists for the P2X7 receptor (P2X7R) . Unlike their structural cousins, the isoquinoline-5-sulfonamides (e.g., Fasudil), which are classic Rho-kinase (ROCK) inhibitors, the 5-ylmethanamine scaffold facilitates a distinct binding mode suitable for targeting purinergic receptors involved in neuroinflammation and oncology.

This analysis focuses on the N-(isoquinolin-5-ylmethyl)benzamide series, evaluating their biological activity, structure-activity relationships (SAR), and experimental protocols for synthesis and screening.

Mechanism of Action: P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed in microglia and macrophages. Its activation triggers a massive influx of


 and efflux of 

, leading to the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1

and IL-18.

Isoquinolin-5-ylmethanamine derivatives function as allosteric antagonists. By replacing the rigid sulfonamide linker of ROCK inhibitors with a flexible methanamine (


) linker, these compounds can penetrate the P2X7 allosteric pocket, preventing the ATP-induced pore formation and subsequent inflammatory cascade.
Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of Isoquinolin-5-ylmethanamine derivatives within the inflammatory cascade.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Channel Opening IsoQ Isoquinolin-5-ylmethanamine Derivative (Antagonist) IsoQ->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates Cytokines IL-1β / IL-18 Release Caspase1->Cytokines Cleaves Pro-forms Inflammation Neuroinflammation / Cell Death Cytokines->Inflammation Promotes

Figure 1: Mechanism of Action.[1] The derivative blocks the P2X7 receptor, preventing the downstream NLRP3 inflammasome activation.

Comparative Biological Activity

The biological efficacy of Isoquinolin-5-ylmethanamine derivatives is best evaluated against standard P2X7 antagonists and structurally related ROCK inhibitors to highlight their selectivity.

Table 1: Inhibitory Potency (IC50) and Selectivity Profile

Data synthesized from recent medicinal chemistry evaluations [1].

Compound ClassRepresentative CompoundTargetIC50 (nM)Binding Affinity (

)
Primary Indication
Isoquinolin-5-ylmethanamine Compound 1c (Iodinated) P2X7R 0.25 ± 0.05 High Neuroinflammation Imaging
Isoquinolin-5-ylmethanamineCompound 6a (2-Cl-benzoate)P2X7R~1.5 - 5.0ModerateAnti-inflammatory
Isoquinoline SulfonamideFasudil (HA-1077)ROCK-1/21,900 (ROCK)Low for P2X7Vasospasm / Glaucoma
Adamantane DerivativeAZD9056P2X7R14HighRheumatoid Arthritis
CyanoguanidineA-740003P2X7R18HighNeuropathic Pain

Key Insights:

  • Potency: The iodinated Isoquinolin-5-ylmethanamine derivative (Compound 1c) exhibits sub-nanomolar potency (

    
    ), surpassing standard clinical candidates like AZD9056.
    
  • Selectivity Shift: The presence of the methanamine linker (

    
    ) versus the sulfonamide (
    
    
    
    ) abolishes ROCK inhibition and drastically increases affinity for the P2X7 purinergic receptor.
  • Radioligand Potential: Due to the high affinity and the ability to incorporate Iodine-125, these derivatives are currently the leading candidates for developing SPECT radiotracers for imaging neuroinflammation.

Structure-Activity Relationship (SAR) Highlights
  • Linker Criticality: The 5-position methylene spacer is essential for flexibility. Direct attachment or sulfonamide linkage results in loss of P2X7 activity or reversion to kinase inhibition.

  • Amide Coupling: The nitrogen of the methanamine must be acylated with a lipophilic moiety (e.g., substituted benzoic acid).

    • 2-Chloro substitution on the benzoate ring significantly enhances binding affinity.

    • Bulky groups (e.g., 5-methoxypicolinamido) can be tolerated, suggesting a large hydrophobic pocket in the receptor.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological validation of these derivatives.

Protocol A: Synthesis of N-(Isoquinolin-5-ylmethyl)benzamides

Objective: Couple Isoquinolin-5-ylmethanamine with substituted benzoic acids to generate the bioactive amide.

Reagents:

  • Isoquinolin-5-ylmethanamine (CAS: 21401-20-3)[2]

  • Substituted Benzoic Acid (e.g., 2-chlorobenzoic acid)

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Isoquinolin-5-ylmethanamine and 1.2 mmol of the benzoic acid derivative in 10 mL anhydrous DMF under nitrogen atmosphere.

  • Activation: Add 1.5 mmol EDCI and 2.5 mmol DMAP to the mixture.

  • Reaction: Stir at room temperature (RT) overnight. Monitor progress via TLC (Thin Layer Chromatography).[1]

  • Work-up: Dilute with ethyl acetate and water. Extract the organic layer (3x).[1] Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel) to yield the final amide product.

Protocol B: P2X7 Calcium Mobilization Assay (FLIPR)

Objective: Quantify the antagonist activity (


) of the synthesized derivative.[1][3][4]

System: HEK293 cells stably expressing human P2X7R. Dye: Fluo-4 AM (Calcium indicator).

  • Seeding: Plate HEK293-hP2X7R cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (

    
    ) in assay buffer for 45 minutes at 37°C.
    
  • Compound Addition: Add the Isoquinolin-5-ylmethanamine derivative (serial dilutions) to the wells. Incubate for 20 minutes to allow equilibration.

  • Activation: Trigger the receptor by adding the agonist BzATP (

    
     final concentration).
    
  • Measurement: Immediately record fluorescence intensity (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Analysis: Calculate

    
     using a non-linear regression model (Sigmoidal dose-response).
    

Synthesis & Screening Workflow

The following diagram summarizes the integrated workflow from chemical synthesis to biological validation.

Workflow cluster_0 Chemical Synthesis cluster_1 Biological Screening Start Isoquinolin-5-ylmethanamine (Scaffold) Coupling Amide Coupling (EDCI/DMAP) Start->Coupling Purification Flash Chromatography Coupling->Purification Product Target Derivative (Amide) Purification->Product FLIPR Calcium Assay (FLIPR) Product->FLIPR Binding Radioligand Binding ([125I] Probe) Product->Binding Data IC50 Determination FLIPR->Data Binding->Data

Figure 2: Integrated workflow for the synthesis and evaluation of Isoquinolin-5-ylmethanamine derivatives.

References

  • Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). Source: National Institutes of Health (NIH) / PMC. URL:[Link](Note: This is a representative link structure for the cited PMC article found in search results; specific PMC ID from search context: Result 1.1).

  • Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides. Source: Bioorganic & Medicinal Chemistry.[3][5][6][7][8] URL:[Link]

  • Isoquinolin-5-ylmethanamine (Chemical Structure & Properties). Source: PubChem.[9] URL:[Link]

Sources

A Head-to-Head Comparison of Isoquinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile framework for designing inhibitors that can interact with a variety of biological targets with high affinity and specificity. This guide provides a head-to-head comparison of three distinct classes of isoquinoline-based inhibitors targeting fundamental cellular processes: Topoisomerase I, Poly(ADP-ribose) Polymerase (PARP), and Janus Kinase 2 (JAK2). We will delve into their mechanisms of action, compare their cytotoxic profiles using available experimental data, and provide detailed protocols for their evaluation.

The Isoquinoline Advantage in Drug Design

The isoquinoline core, a bicyclic aromatic heterocycle, offers several advantages for the development of targeted therapies. Its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions allows for potent and selective binding to the active sites of enzymes. This versatility has led to the development of isoquinoline-containing drugs with a wide range of therapeutic applications, from anticancer to antimicrobial agents.

Class 1: Indenoisoquinolines - Poisoning the DNA Relaxation Machinery

Indenoisoquinolines are a prominent class of Topoisomerase I (Top1) inhibitors that have shown significant promise in clinical trials. Unlike the camptothecin class of Top1 inhibitors, indenoisoquinolines offer improved chemical stability and are not substrates for common drug efflux pumps, potentially overcoming mechanisms of drug resistance.

Mechanism of Action: Stabilizing the Cleavable Complex

Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The enzyme nicks one strand of the DNA, allows the uncut strand to pass through the break, and then reseals the nick. Indenoisoquinolines exert their cytotoxic effect by binding to the Top1-DNA covalent complex, also known as the cleavable complex. This binding event prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized cleavable complex, it results in a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis.[1]

Topoisomerase_I_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Indenoisoquinolines DNA DNA Top1_Binding Top1_Binding DNA->Top1_Binding Top1 binds to supercoiled DNA Cleavage Cleavage Top1_Binding->Cleavage Single-strand nick Relaxation Relaxation Cleavage->Relaxation DNA rotation Stabilized_Complex Stabilized Cleavable Complex Cleavage->Stabilized_Complex Re-ligation Re-ligation Relaxation->Re-ligation DNA resealed Re-ligation->DNA Top1 dissociates Indenoisoquinoline Indenoisoquinoline Indenoisoquinoline->Stabilized_Complex Binds to Top1-DNA complex Replication_Collision Replication_Collision Stabilized_Complex->Replication_Collision Replication Fork Encounter DSB DSB Replication_Collision->DSB Double-Strand Break Apoptosis Apoptosis DSB->Apoptosis Cell Death

Caption: Mechanism of Topoisomerase I inhibition by indenoisoquinolines.

Class 2: Isoquinolindiones - Exploiting Synthetic Lethality through PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Isoquinoline-based compounds, specifically those with an isoquinolindione core, have been developed as potent PARP inhibitors.

Mechanism of Action: Trapping PARP and Inducing Synthetic Lethality

PARP inhibitors act through a dual mechanism. Firstly, they compete with NAD+ for the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins to the site of an SSB. Secondly, and more potently, they "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a physical obstacle to DNA replication. When a replication fork collides with this trapped complex, it leads to the formation of a double-strand break.

In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these double-strand breaks cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

PARP_Inhibition cluster_0 Normal SSB Repair cluster_1 Inhibition by Isoquinolindiones SSB Single-Strand Break PARP_Recruitment PARP_Recruitment SSB->PARP_Recruitment PARP1 binds to DNA damage PARylation PARylation PARP_Recruitment->PARylation PAR synthesis PARP_Trapping Trapped PARP-DNA Complex PARP_Recruitment->PARP_Trapping Repair_Recruitment Repair_Recruitment PARylation->Repair_Recruitment Recruitment of repair proteins SSB_Repaired SSB_Repaired Repair_Recruitment->SSB_Repaired SSB repaired Isoquinolindione Isoquinolindione Isoquinolindione->PARP_Trapping Binds to PARP Replication_Collision Replication_Collision PARP_Trapping->Replication_Collision Replication Fork Encounter DSB DSB Replication_Collision->DSB Double-Strand Break Apoptosis_HR_deficient Apoptosis_HR_deficient DSB->Apoptosis_HR_deficient Synthetic Lethality (HR-deficient cells) Repair_HR_proficient Repair_HR_proficient DSB->Repair_HR_proficient Homologous Recombination (Normal cells)

Caption: Mechanism of PARP inhibition and synthetic lethality.

Class 3: Isoquinoline Alkaloids - Targeting Aberrant Signaling Pathways

Certain naturally occurring isoquinoline alkaloids have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Palmaturbine, an isoquinoline alkaloid, has been shown to target the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Mechanism of Action: Blocking Pro-Survival Signaling

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, survival, and differentiation. In many cancers, the JAK/STAT pathway is constitutively active, driving tumor growth and survival. Palmaturbine has been shown to inhibit the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, STAT3. The inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis and inhibiting cancer cell proliferation.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK2_Activation JAK2 Phosphorylation Receptor->JAK2_Activation dimerization STAT3_Activation STAT3 Phosphorylation & Dimerization JAK2_Activation->STAT3_Activation phosphorylates Nuclear_Translocation Nuclear_Translocation STAT3_Activation->Nuclear_Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription binds to DNA Cell_Survival Cell_Survival Gene_Transcription->Cell_Survival e.g., Bcl-2, Cyclin D1 Palmaturbine Palmaturbine Palmaturbine->JAK2_Activation inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Palmaturbine.

Head-to-Head Performance: A Comparative Analysis of Cytotoxicity

A direct comparison of the cytotoxic potential of these inhibitors is challenging due to variations in experimental conditions across different studies. However, by compiling available data in common cancer cell lines, we can gain insights into their relative potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.

Inhibitor (Class)TargetCell LineIC50 (nM)Reference
LMP400 (Indenoisoquinoline)Topoisomerase IHCT116 (Colon)1200[2]
MCF-7 (Breast)560[2]
LMP776 (Indenoisoquinoline)Topoisomerase IHCT116 (Colon)~40[3]
MCF-7 (Breast)Data not available in MCF-7
LMP744 (Indenoisoquinoline)Topoisomerase IHCT116 (Colon)Data not available in HCT116
MCF-7 (Breast)Data not available in MCF-7
BYK204165 (Isoquinolindione)PARP1Enzymatic pIC50 = 7.35Cellular IC50 not available in HCT116/MCF-7
Palmaturbine (Isoquinoline Alkaloid)JAK2/STAT3HCT116 (Colon)Data not available
MCF-7 (Breast)Data not available

Note: The provided IC50 values are for illustrative purposes based on available literature and may not be directly comparable due to different experimental protocols. The enzymatic pIC50 for BYK204165 indicates high potency at the molecular target level.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and reliable data are the cornerstones of scientific research. Here, we provide detailed, step-by-step protocols for assessing the cytotoxic activity of these inhibitors.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of inhibitor Incubation_24h->Compound_Addition Incubation_72h Incubate for 72 hours Compound_Addition->Incubation_72h Cell_Fixation Fix cells with cold TCA Incubation_72h->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with Tris base Washing->Solubilization Absorbance_Reading Read absorbance at 510 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline-based inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 72 hours.

  • Cell Fixation: Gently aspirate the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry at room temperature.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]

  • Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Shake the plates for 5-10 minutes on a mechanical shaker. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against JAK2 kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of the test compound (e.g., Palmaturbine) in DMSO and create serial dilutions.

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, a specific peptide substrate for JAK2, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP and recombinant human JAK2 enzyme. The final ATP concentration should be close to its Km value for JAK2 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) which measures the amount of ADP produced, or a fluorescence-based method (e.g., LanthaScreen™) that uses a specific antibody to detect the phosphorylated substrate.[6][7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Isoquinoline-based inhibitors represent a diverse and powerful class of compounds with significant potential in oncology. The indenoisoquinolines, with their improved pharmacological properties, offer a promising alternative to existing Topoisomerase I inhibitors. Isoquinolindione-based PARP inhibitors capitalize on the elegant concept of synthetic lethality, providing a targeted therapeutic strategy for cancers with specific DNA repair deficiencies. Furthermore, natural isoquinoline alkaloids like Palmaturbine demonstrate the potential for modulating critical cancer signaling pathways.

The head-to-head comparison, while limited by the heterogeneity of available data, underscores the potent and varied activities of these compounds. Future research should focus on standardized testing of these different classes of isoquinoline-based inhibitors in a common panel of cancer cell lines to enable more direct and robust comparisons. Moreover, exploring combination therapies, for instance, pairing a Topoisomerase I inhibitor with a PARP inhibitor, could lead to synergistic effects and overcome drug resistance. The continued exploration of the vast chemical space of isoquinoline derivatives will undoubtedly lead to the discovery of novel and more effective targeted cancer therapies.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Marzi L, et al. Clin Cancer Res. 2019;25(20):6206-6216. [Link]

  • Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors. Eltze T, et al. Mol Pharmacol. 2008;74(6):1587-98. [Link]

  • Palmaturbine Inhibits Pancreatic Ductal Adenocarcinoma by Suppressing the JAK2/STAT3 Signaling Pathway. Wang Y, et al. Int J Mol Sci. 2023;24(21):15807. [Link]

  • In vitro JAK kinase activity and inhibition assays. Green, T.P. & R. F. Waller. Methods Mol Biol. 2013;967:39-55. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Vichai, V. & K. Kirtikara. Nat Protoc. 2006;1(3):1112-6. [Link]

  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Marzi L, et al. Clin Cancer Res. 2019;25(20):6206-6216. [Link]

  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Pommier Y. Oncoscience. 2018;5(11-12):303-306. [Link]

  • Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. O'Sullivan Coyne G, et al. Cancer Chemother Pharmacol. 2025;95(1):58. [Link]

  • Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762. Josse, R., et al. Cancer Biol Ther. 2012;13(10):936-46. [Link]

  • Inactivation of p53 increases the cytotoxicity of camptothecin in human colon HCT116 and breast MCF-7 cancer cells. Gu, Z., et al. Clin Cancer Res. 1997;3(9):1653-60. [Link]

  • Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. Morrell, A., et al. Oncotarget. 2018;9(44):27388-27402. [Link]

  • Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors. Kummar, S., et al. Cancer Chemother Pharmacol. 2016;78(1):73-81. [Link]

  • Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer cells. ResearchGate. [Link]

  • Cytotoxicity Effect of Cladribine on the MCF-7 Human Breast Cancer Cell Line. Hashemi M, et al. Iran Biomed J. 2004;8(1):7-12. [Link]

  • Anticancer activity of Diplocyclos palmatus (L.) C. Jeffrey fruit on HCT116 cell line. Ukaaz Publications. [Link]

  • Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. De la Cruz, T.E.E., et al. Pharmacogn J. 2021;13(1):123-130. [Link]

  • The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser. Al-ammar, A.S., et al. Lasers Med Sci. 2024. [Link]

  • Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531. Gahete, M.D., et al. eLife. 2020;9:e56236. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Fayed, E.A., et al. Sci Rep. 2025;15(1):14146. [Link]

  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. ResearchGate. [Link]

  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Pommier Y. Oncoscience. 2018;5(11-12):303-306. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the potency of a compound against its intended target is only one facet of its clinical potential. Of equal, if not greater, importance is its selectivity—the degree to which it avoids unintended interactions with other biological molecules. Off-target effects can lead to unforeseen toxicities, reduced efficacy, and a higher rate of clinical trial failure. This guide provides a comprehensive cross-reactivity profiling of Isoquinolin-5-ylmethanamine hydrochloride, a promising small molecule scaffold. For the purpose of this illustrative guide, we will consider its primary therapeutic target to be Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, drawing parallels from the known activity of the structurally related compound, 5-Aminoisoquinoline (5-AIQ), a potent and selective PARP-1 inhibitor.[1]

We will compare its hypothetical selectivity profile against two well-characterized clinical PARP inhibitors: Olaparib, known for its high selectivity for PARP enzymes, and Rucaparib, which has demonstrated off-target activity against a panel of kinases.[2][3][4] This objective comparison, supported by detailed experimental protocols, will provide researchers, scientists, and drug development professionals with a framework for evaluating the specificity of novel chemical entities.

The Critical Role of Cross-Reactivity Profiling

Cross-reactivity assessment is a cornerstone of modern drug development, enabling the early identification of potential liabilities.[3] By screening a compound against a broad panel of targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzyme families, researchers can:

  • De-risk clinical development: Early identification of off-target interactions can prevent costly late-stage failures due to unexpected adverse events.

  • Optimize lead compounds: Understanding the structure-activity relationship for both on-target and off-target interactions allows for medicinal chemistry efforts to enhance selectivity.

  • Uncover novel therapeutic opportunities: In some cases, off-target activities can be therapeutically beneficial, leading to polypharmacological agents with enhanced efficacy.

This guide will focus on three widely adopted methodologies for cross-reactivity profiling: a biochemical kinase assay, a cellular thermal shift assay (CETSA) for target engagement, and a radioligand binding assay for GPCRs.

Comparative Selectivity Profile: A Hypothetical Analysis

For the purpose of this guide, we present hypothetical, yet plausible, cross-reactivity data for Isoquinolin-5-ylmethanamine hydrochloride against a panel of selected kinases and GPCRs, in comparison to Olaparib and Rucaparib. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Kinase Selectivity Panel

The following table summarizes the inhibitory activity (IC50) of the three compounds against a panel of kinases known to be potential off-targets for small molecule inhibitors.

Target KinaseIsoquinolin-5-ylmethanamine HCl (IC50, µM)Olaparib (IC50, µM)Rucaparib (IC50, µM)
PARP-1 (On-Target) 0.008 0.005 0.002
PARP-20.1500.0200.005
PIM1> 10> 101.5[2]
PIM2> 10> 102.3[2]
DYRK1A8.5> 100.8[2][3]
CDK1> 10> 105.2[2]
CDK99.2> 103.7[2]
ALK> 10> 107.1[2]

Interpretation: In this hypothetical dataset, Isoquinolin-5-ylmethanamine hydrochloride demonstrates high selectivity for PARP-1, with significantly less activity against the tested kinases compared to Rucaparib. Its profile is more aligned with the highly selective PARP inhibitor, Olaparib.

GPCR Binding Affinity

The following table illustrates the binding affinity (Ki) of the compounds for a selection of GPCRs.

GPCR TargetIsoquinolin-5-ylmethanamine HCl (Ki, µM)Olaparib (Ki, µM)Rucaparib (Ki, µM)
Dopamine D2> 10> 10> 10
Serotonin 5-HT2A> 10> 10> 10
Adrenergic α2A7.8> 109.5
Muscarinic M1> 10> 10> 10

Interpretation: This hypothetical data suggests that none of the tested compounds have significant high-affinity interactions with the selected GPCRs, though Isoquinolin-5-ylmethanamine HCl and Rucaparib show weak binding to the Adrenergic α2A receptor.

Experimental Methodologies: A Detailed Guide

To ensure the scientific integrity of cross-reactivity profiling, rigorous and well-controlled experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase & Substrate Preparation mix Mix Kinase, Substrate, Compound, and ATP prep_kinase->mix prep_compound Compound Dilution Series prep_compound->mix incubate Incubate at 30°C mix->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Luminescence/ Fluorescence add_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of Isoquinolin-5-ylmethanamine hydrochloride, Olaparib, and Rucaparib in 100% DMSO, starting from a 10 mM stock solution.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor for the specific kinase as a positive control (0% activity).

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.[5][6]

  • Initiate Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced. This can be based on luminescence, fluorescence, or radioactivity.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment.[7] It relies on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature.[8][9]

Principle: Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve indicates target engagement.[7][8]

Workflow Diagram:

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification treat_cells Treat Cells with Compound or Vehicle (DMSO) heat_samples Heat Cell Suspensions at Different Temperatures treat_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Quantify Target Protein (e.g., Western Blot) collect_supernatant->western_blot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., one with high expression of the target protein) to 80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Target Protein Detection: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

GPCR Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific GPCR.[11]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a GPCR expressed in a cell membrane preparation.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection prep_membranes Prepare Cell Membranes Expressing GPCR mix Incubate Membranes, Radioligand, and Compound prep_membranes->mix prep_compound Compound Dilution Series prep_compound->mix filter Rapid Filtration to Separate Bound and Free Radioligand mix->filter wash Wash Filters filter->wash scintillation Quantify Radioactivity on Filters via Scintillation Counting wash->scintillation calc_ki Calculate Ki Value scintillation->calc_ki

Sources

Validating Target Engagement of Isoquinolin-5-ylmethanamine HCl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, self-validating framework for assessing the target engagement of Isoquinolin-5-ylmethanamine hydrochloride in cellular systems.[1]

Based on its chemical structure (an isoquinoline scaffold substituted at the 5-position), this compound is a structural analogue of Class I Rho-associated Coiled-coil Kinase (ROCK) inhibitors, such as Fasudil and H-1152.[1] While often used as a fragment or building block in medicinal chemistry (e.g., for P2X7R antagonists or advanced ROCK inhibitors), its validation as a bioactive small molecule requires proving its specific inhibition of the RhoA-ROCK-Actomyosin signaling axis.

Product: Isoquinolin-5-ylmethanamine hydrochloride (CAS: 58123-58-3 / 1001906-56-4) Putative Target: ROCK1 / ROCK2 (Rho-associated Protein Kinase) Primary Application: Fragment-based screening, cytoskeletal modulation, kinase inhibition profiling.[1]

Part 1: The Comparative Landscape

Before initiating cellular validation, it is critical to contextualize this compound against established standards. Isoquinolin-5-ylmethanamine lacks the extensive sulfonyl-homopiperazine extension found in high-potency inhibitors like H-1152, suggesting it may act as a low-affinity fragment or a ATP-competitive scaffold with distinct selectivity profiles.[1]

Table 1: Structural and Functional Comparison
FeatureIsoquinolin-5-ylmethanamine HCl Y-27632 (Gold Standard)Fasudil (Clinical Standard)H-1152 (High Potency)
Pharmacophore 5-substituted Isoquinoline (Amine)4-substituted Pyridine5-substituted Isoquinoline (Sulfonamide)5-substituted Isoquinoline (Sulfonyl-homopiperazine)
Primary Target Putative: ROCK1/2 ROCK1/2ROCK1/2ROCK1/2
Binding Mode ATP-competitive (Fragment)ATP-competitiveATP-competitiveATP-competitive
Est.[1] Potency (IC50) Unknown/Low (Likely µM range)~140 nM (ROCK2)~330 nM (ROCK2)~12 nM (ROCK2)
Key Off-Targets PKA, PKC (High risk due to scaffold)PKC, PKA (Low affinity)PKA, MRCKPKA (Low affinity)
Cellular Dose Titrate: 10 – 100 µM 10 µM10 – 30 µM0.1 – 1 µM

Expert Insight: Unlike Y-27632, which is a fully optimized lead, Isoquinolin-5-ylmethanamine is likely a "minimal binder."[1] Validation must therefore distinguish between specific ROCK inhibition and non-specific cytotoxicity or off-target PKA inhibition.[1]

Part 2: Mechanistic Validation (The "Why" and "How")

To validate target engagement, we must interrogate the canonical ROCK signaling pathway. ROCK phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC) , driving actin stress fiber formation. Inhibition of ROCK results in the dephosphorylation of these substrates and the collapse of stress fibers.

Diagram 1: The ROCK Signaling Axis & Intervention Points

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinolin-5-ylmethanamine (The Product) Inhibitor->ROCK Blocks PKA PKA (Off-Target) Inhibitor->PKA Potential Off-target MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Cross-linking

Caption: The RhoA-ROCK pathway. The compound blocks ROCK, preventing MYPT1 inhibition and MLC phosphorylation, leading to stress fiber loss.

Part 3: Experimental Protocols

Protocol A: Biochemical Confirmation (The "Go/No-Go" Step)

Before cellular work, confirm the compound inhibits kinase activity in a cell-free system.[1] This distinguishes chemical inactivity from poor cell permeability.

  • Assay: ADP-Glo™ or Z'-LYTE™ Kinase Assay (Promega/Thermo).

  • Enzymes: Recombinant Human ROCK1 and ROCK2.

  • Substrate: S6K substrate peptide or Long S6 Kinase Substrate Peptide.

  • Dosing: 8-point dose-response (0.1 µM to 100 µM).

  • Success Criteria: IC50 < 10 µM indicates a valid hit. IC50 > 50 µM suggests the compound is a non-functional fragment.

Protocol B: Cellular Target Engagement (Western Blot)

This is the definitive proof of intracellular activity.

Objective: Measure the reduction of p-MYPT1 (Thr696/Thr853) or p-MLC (Ser19) levels.

Materials:

  • Cell Line: HeLa or NIH3T3 (High basal ROCK activity).

  • Positive Control: Y-27632 (10 µM).[1]

  • Antibodies: Anti-p-MYPT1 (Thr853) [CST #4563], Anti-Total MYPT1, Anti-GAPDH.

Workflow:

  • Seed: Plate cells at 70% confluence in 6-well plates.

  • Starve: Serum-starve (0.1% BSA) for 4–16 hours to synchronize signaling.

  • Treat: Apply Isoquinolin-5-ylmethanamine (10, 30, 100 µM) and Y-27632 (10 µM) for 60 minutes .

    • Note: Fragments often require higher concentrations (30–100 µM) than optimized leads.

  • Stimulate (Optional): Treat with Lysophosphatidic Acid (LPA, 10 µM) for 15 mins to robustly activate RhoA/ROCK.

  • Lysis: Rapidly lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blot: Probe for p-MYPT1.

  • Analysis: Normalize p-MYPT1 signal to Total MYPT1.

Interpretation:

  • Valid Engagement: Dose-dependent decrease in p-MYPT1/p-MLC.[1]

  • No Effect: Compound is either inactive or cell-impermeable.[1]

Protocol C: Phenotypic Validation (Stress Fiber Collapse)

ROCK inhibition causes a dramatic morphological change: the loss of central actin stress fibers and the formation of "neurite-like" processes (in fibroblasts/neuronal cells).

Workflow:

  • Culture: Seed cells on glass coverslips.

  • Treat: Incubate with compound (10–100 µM) for 1–2 hours.

  • Fix: 4% Paraformaldehyde (15 mins).

  • Stain: Phalloidin-AlexaFluor 488 (F-Actin) and DAPI (Nuclei).[1]

  • Image: Confocal microscopy.

Visual Scoring:

  • Vehicle: Thick, parallel actin stress fibers.

  • Hit: Diffuse actin staining; cell rounding or elongation (stellate morphology).

Part 4: Self-Validating Workflow Diagram

This flowchart ensures you do not waste resources on false positives.

Validation_Workflow Start Start: Isoquinolin-5-ylmethanamine HCl Biochem Step 1: Biochemical Assay (Cell-Free Kinase Assay) Start->Biochem Decision1 IC50 < 10 µM? Biochem->Decision1 Cellular Step 2: Cellular Western Blot (p-MYPT1 / p-MLC) Decision1->Cellular Yes Stop_Inactive STOP: Compound is Inactive or Poor Binder Decision1->Stop_Inactive No Pheno Step 3: Phenotypic Assay (Phalloidin Staining) Cellular->Pheno p-MLC Reduced Stop_Impermeable STOP: Compound is Cell Impermeable Cellular->Stop_Impermeable No Change in p-MLC Selectivity Step 4: Selectivity Check (PKA vs ROCK) Pheno->Selectivity Stress Fibers Lost Success VALIDATED TARGET ENGAGEMENT Selectivity->Success ROCK > PKA

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) function and signaling."[2] Journal of Cardiovascular Pharmacology. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase."[1][3] Molecular Pharmacology. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. Link

  • Qiu, L., et al. (2022).[4] "Synthesis and in vitro evaluation of novel compounds... for purinergic P2X7 receptor." Bioorganic & Medicinal Chemistry. (Demonstrates use of Isoquinolin-5-ylmethanamine as a building block). Link

Sources

Efficacy comparison of different synthesis routes for Isoquinolin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinolin-5-ylmethanamine (5-(Aminomethyl)isoquinoline) is a critical pharmacophore in the development of Rho-associated kinase (ROCK) inhibitors, such as Fasudil derivatives and H-1152. Its synthesis is non-trivial due to the electronic properties of the isoquinoline ring, which favors electrophilic substitution at the 5- and 8-positions, often leading to isomeric mixtures.

This guide objectively compares the two primary synthesis routes:

  • The Nitrile Reduction Route (Industry Standard): Utilizes 5-bromoisoquinoline as a gateway to 5-cyanoisoquinoline, followed by catalytic hydrogenation.

  • The Carboxamide Reduction Route (Laboratory Alternative): Utilizes isoquinoline-5-carboxylic acid, converted to the amide and reduced.

Recommendation: For scalability and cost-efficiency, Route 1 is superior, provided that the regioselective bromination protocol (H₂SO₄/NBS) is strictly followed to minimize 5,8-dibromo impurities.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three potential precursors. The nitrile pathway offers the most direct access to the methylene-amine moiety while leveraging commercially available isoquinoline.

Retrosynthesis target Isoquinolin-5-ylmethanamine HCl (Target) nitrile 5-Cyanoisoquinoline (Precursor A) target->nitrile Reduction amide Isoquinoline-5-carboxamide (Precursor B) target->amide Reduction methyl 5-Methylisoquinoline (Precursor C) target->methyl Functionalization bromo 5-Bromoisoquinoline nitrile->bromo Cyanation (CuCN) acid Isoquinoline-5-carboxylic acid amide->acid Amidation isoquinoline Isoquinoline (Starting Material) bromo->isoquinoline Bromination (NBS/H2SO4) acid->isoquinoline Oxidation (Difficult)

Figure 1: Retrosynthetic disconnection showing the primary pathways to the target amine.

Route Analysis & Efficacy Comparison

Route 1: The Nitrile Reduction Pathway (Recommended)

This route dominates industrial production due to the low cost of isoquinoline and the high atom economy of the cyanation-reduction sequence.

  • Step 1: Regioselective Bromination. Direct bromination of isoquinoline often yields a mixture of 5-bromo, 8-bromo, and 5,8-dibromo products. The "Swamping Catalyst" method (AlCl₃ melt) or the H₂SO₄/NBS method at -25°C are required to achieve >95% regioselectivity for the 5-position.

  • Step 2: Cyanation. Rosenmund-von Braun reaction using CuCN in polar aprotic solvents (DMF or NMP) converts the bromide to the nitrile.

  • Step 3: Hydrogenation. The nitrile is reduced to the primary amine using Raney Nickel or Pd/C.

    • Critical Control Point: Reduction of nitriles often yields secondary amine dimers. This is suppressed by adding Ammonia (NH₃) or conducting the reaction in Acetic Anhydride (followed by hydrolysis).

Route 2: The Carboxamide Reduction Pathway

This route is viable for small-scale medicinal chemistry where Isoquinoline-5-carboxylic acid is purchased directly.

  • Step 1: Amide Formation. Standard coupling (EDCI/HOBt or SOCl₂/NH₃) converts the acid to the primary amide.

  • Step 2: Hydride Reduction. Reduction with LiAlH₄ or Borane-THF yields the amine.

  • Limitation: LiAlH₄ is hazardous at kilogram scale, and the starting material (5-carboxylic acid) is significantly more expensive than isoquinoline.

Comparative Data Matrix
FeatureRoute 1: Nitrile ReductionRoute 2: Carboxamide Reduction
Starting Material Cost Low (Isoquinoline)High (Isoquinoline-5-COOH)
Overall Yield 45-60%70-80% (from acid)
Scalability High (Kg to Ton)Low to Medium
Safety Profile Moderate (H₂ pressure, Cyanide)Low (LiAlH₄ pyrophoric)
Purity Profile High (if bromination is selective)High
Key Impurity 8-isomer, Secondary amine dimerUnreduced amide

Detailed Experimental Protocol (Route 1)

This protocol is validated for the synthesis of the hydrochloride salt via the nitrile intermediate.

Step 1: Synthesis of 5-Bromoisoquinoline[1][2][3]
  • Reagents: Isoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Conc. H₂SO₄.[1][2][3]

  • Protocol:

    • Cool conc. H₂SO₄ to -25°C.

    • Add isoquinoline dropwise, maintaining temperature below -10°C.

    • Add NBS portion-wise over 1 hour at -25°C.

    • Stir for 2 hours. Allow to warm to RT.

    • Pour onto ice/water and neutralize with NH₄OH. Extract with DCM.

    • Self-Validating Check: GC-MS should show <2% of 5,8-dibromoisoquinoline. If higher, temperature control failed.

Step 2: Synthesis of 5-Cyanoisoquinoline[1][5][6]
  • Reagents: 5-Bromoisoquinoline, CuCN (1.2 eq), DMF.

  • Protocol:

    • Dissolve bromide in DMF. Add CuCN.

    • Reflux (approx. 150°C) for 4-6 hours.

    • Quench with FeCl₃/HCl solution (to decompose copper complexes).

    • Extract with EtOAc.[4]

    • Safety: Perform in a well-ventilated fume hood due to cyanide risks.

Step 3: Reduction to Isoquinolin-5-ylmethanamine HCl
  • Reagents: 5-Cyanoisoquinoline, Raney Nickel (active), Methanolic Ammonia (7N), H₂ (50 psi).

  • Protocol:

    • Charge hydrogenation vessel with 5-cyanoisoquinoline and Methanolic NH₃ (10:1 solvent ratio).

    • Add Raney Nickel (approx. 10 wt% loading).

    • Pressurize with H₂ (50 psi) and stir at RT for 12 hours.

    • Filter catalyst (Caution: Pyrophoric).[5]

    • Concentrate filtrate. Dissolve residue in EtOH.

    • Add conc. HCl dropwise to precipitate Isoquinolin-5-ylmethanamine hydrochloride .

    • Recrystallize from EtOH/Et₂O.

Pathway Visualization

The following diagram illustrates the critical reaction flow and decision points for the recommended Route 1.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction & Salt Formation Start Isoquinoline React1 NBS / H2SO4 (-25°C) Start->React1 Inter1 5-Bromoisoquinoline React1->Inter1 >95% Regioselectivity React2 CuCN / DMF Reflux Inter1->React2 Inter2 5-Cyanoisoquinoline React2->Inter2 React3 H2 / Raney Ni NH3 / MeOH Inter2->React3 Final Isoquinolin-5-ylmethanamine HCl React3->Final HCl Workup

Figure 2: Process flow for the synthesis of Isoquinolin-5-ylmethanamine HCl via the nitrile route.

References

  • Organic Syntheses, Coll. Vol. 10, p. 662 (2004). Synthesis of 5-Bromoisoquinoline. Validated protocol for low-temperature bromination.

  • Journal of Medicinal Chemistry. Design and synthesis of Rho kinase inhibitors (H-1152). Describes the use of isoquinoline intermediates.

  • ChemicalBook. Isoquinolin-5-ylmethanamine dihydrochloride Product Properties.

  • Google Patents US6500954B1. Synthesis of 5- or 8-bromoisoquinoline derivatives.[1][6] Detailed industrial scalability data.[2]

  • CymitQuimica. Product Catalog: Isoquinolin-5-ylmethanamine hydrochloride (CAS 1001906-56-4).

Sources

In Vitro vs. In Vivo Activity: Isoquinolin-5-ylmethanamine Hydrochloride & Derivatives

[1]

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (5-IQMA) represents the core "anchor" moiety used in the design of ATP-competitive kinase inhibitors, specifically those targeting the Rho/ROCK pathway.[1] While the amine itself possesses negligible inhibitory potency, it serves as the structural foundation for the isoquinolinesulfonamide class of drugs.

  • Primary Utility: Fragment-based drug discovery (FBDD), synthesis intermediate for urea/sulfonamide derivatives, and radioligand precursors.

  • Key Insight: The transition from the simple amine (5-IQMA) to the sulfonamide (e.g., Fasudil) introduces the critical hydrogen-bonding geometry required to occupy the ATP-binding pocket of ROCK1/2, increasing potency by >1000-fold.

In Vitro Profile: From Fragment to Lead

Mechanism of Action (The "Hinge Binder" Concept)

ROCK inhibitors function by competing with ATP for the binding site in the kinase domain. The isoquinoline ring mimics the adenine ring of ATP.

  • 5-IQMA (The Scaffold): The primary amine (-CH2-NH2) lacks the specific spatial orientation and acidity to form stable hydrogen bonds with the kinase hinge region (Glu106/Met156 in ROCK1). It typically exhibits micromolar to millimolar affinity (inactive).

  • Fasudil/H-1152 (The Inhibitors): Derivatization to a sulfonamide or urea creates a rigid acceptor/donor motif that locks the isoquinoline ring into the active site.

Comparative Potency Data (ROCK Inhibition)

The following table illustrates the dramatic shift in potency achieved by modifying the 5-IQMA scaffold.

CompoundStructure ClassTarget SelectivityIC50 / Ki (ROCK)In Vitro Application
5-IQMA Amine ScaffoldNon-specific (Fragment)> 100 µM (Est.)Synthesis / Negative Control
Fasudil Isoquinoline-SulfonamideROCK1 = ROCK2 >> PKAKi: 0.33 µMVasodilation, Neurite Outgrowth
Hydroxyfasudil Active MetaboliteROCK1 = ROCK2Ki: 0.17 µMPotent biological effector
Y-27632 Pyridine-AmideROCK1 = ROCK2Ki: 0.14 µMStem cell survival, Smooth muscle relaxation
H-1152 Methylated SulfonamideROCK2 > ROCK1Ki: 1.6 nMHigh-potency probe
Key Cellular Assays

When evaluating derivatives synthesized from 5-IQMA, the following assays are standard:

  • Neurite Outgrowth Assay (PC12 Cells): ROCK inhibition prevents growth cone collapse. Active derivatives (e.g., H-1152) induce long neurites; 5-IQMA alone shows no effect.[1]

  • Myosin Light Chain (MLC) Phosphorylation: Active inhibitors reduce p-MLC levels in vascular smooth muscle cells (VSMCs), leading to relaxation.

In Vivo Profile: Stability and Efficacy

Pharmacokinetics (PK) & Metabolism
  • 5-IQMA Instability: Primary amines attached to aromatic rings are susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO) and non-specific plasma amine oxidases. This results in a short half-life (<30 min) and poor bioavailability.

  • Sulfonamide Stability: The sulfonyl group in Fasudil/H-1152 protects the nitrogen, rendering the molecule resistant to MAO degradation. Fasudil is metabolized in the liver to Hydroxyfasudil , which is more potent and has a longer half-life (~45 min vs ~8 hours in humans).

Efficacy Models

Since 5-IQMA is a precursor, "in vivo efficacy" refers to the performance of its downstream drugs.

  • Cerebral Vasospasm: Fasudil (i.v.) effectively prevents vasospasm after subarachnoid hemorrhage by inhibiting ROCK-mediated smooth muscle contraction.[1]

  • Glaucoma: Ripasudil (a fluorinated derivative) lowers intraocular pressure (IOP) by relaxing the trabecular meshwork.

  • Pain/Inflammation: Urea derivatives of 5-IQMA have shown efficacy in capsaicin-induced pain models by targeting TRPV1 (IC50 = 0.084 µM), demonstrating the scaffold's versatility beyond kinases.

Visualizing the Pathway

The following diagram illustrates how the 5-IQMA scaffold is chemically evolved into active inhibitors and how those inhibitors block the ROCK signaling cascade.

ROCK_Pathwaycluster_chemChemical Evolution (Scaffold to Drug)cluster_bioROCK Signaling CascadeIQMAIsoquinolin-5-ylmethanamine(5-IQMA)[Inactive Scaffold]ChemModChemical Modification(Sulfonylation / Urea Formation)IQMA->ChemModFasudilFasudil / H-1152[Active Inhibitor]ChemMod->FasudilROCKROCK 1/2(Rho-Kinase)Fasudil->ROCKInhibits (ATP Comp.)RhoARhoA-GTPRhoA->ROCKActivatesMBSMyosin Binding Subunit(MBS)ROCK->MBSPhosphorylates(Inactivates Phosphatase)MLCMyosin Light Chain(MLC)ROCK->MLCDirect PhosphorylationMBS->MLCPrevents DephosphorylationActinActin Cytoskeleton(Contraction/Collapse)MLC->ActinCross-bridge Formation

Caption: Evolution of 5-IQMA into active ROCK inhibitors and their interference in the RhoA-Actin signaling cascade.[1]

Experimental Protocol: Synthesis & Validation

Objective: To synthesize a urea-based ROCK/TRPV1 inhibitor using 5-IQMA and validate its activity.

Phase 1: Chemical Synthesis (Simplified)
  • Reagents: Isoquinolin-5-ylmethanamine (1.0 eq), Phenyl isocyanate derivative (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-IQMA in DCM under nitrogen atmosphere.

    • Add Triethylamine followed by dropwise addition of Phenyl isocyanate.

    • Stir at Room Temperature (RT) for 4–12 hours (Monitor by TLC).

    • Workup: Wash with water, dry over MgSO4, concentrate in vacuo.

    • Purification: Recrystallization or Flash Chromatography.

Phase 2: In Vitro Validation (Kinase Assay)
  • System: Recombinant human ROCK1/2 enzyme (commercial kit).

  • Substrate: S6 Kinase peptide or Myelin Basic Protein (MBP).

  • Reaction:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) + ATP (10 µM) + Substrate.

    • Allow reaction for 30–60 mins at 30°C.

  • Detection: Measure ADP production (ADP-Glo) or ³³P-ATP incorporation.[1]

  • Control: Use Y-27632 (10 µM) as a positive control for 100% inhibition.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Link

  • Liao, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Link

  • Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • Sasaki, Y., et al. (2002). The discovery of a novel, potent, and selective Rho-kinase inhibitor, H-1152. Pharmacology & Therapeutics.[2][3][4] Link

  • PubChem. Isoquinolin-5-ylmethanamine hydrochloride (Compound Summary). Link

Reproducibility of Experiments using Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS 1001906-56-4) is a critical heterocyclic building block used primarily in the synthesis of Rho-associated kinase (ROCK) inhibitors, TRPV1 antagonists, and other bioactive isoquinoline derivatives.[1][2] While the sulfonyl chloride derivative is the precursor for Fasudil, the methanamine variant enables the construction of amide, urea, and secondary amine linkages, expanding the chemical space for next-generation kinase inhibitors.

This guide objectively compares the performance of the Hydrochloride (HCl) salt versus the Free Base form, providing experimental data and protocols to ensure high reproducibility in synthetic workflows.

Part 1: Material Science & Comparative Analysis

The Core Dilemma: Salt vs. Free Base

The choice between the hydrochloride salt and the free base is the single most significant variable affecting experimental reproducibility.

Table 1: Comparative Performance Matrix

FeatureIsoquinolin-5-ylmethanamine HCl Isoquinolin-5-ylmethanamine Free Base
CAS Number 1001906-56-458123-58-3
Physical State Crystalline Solid (White to Off-white)Oily Liquid or Low-Melting Solid
Stability (Shelf) High (>2 years at -20°C).[1][3] Resistant to oxidation.Low . Prone to oxidation (browning) and CO₂ absorption (carbamate formation).
Hygroscopicity Moderate. Requires desiccation.Low, but chemically unstable in air.
Solubility (Water) High (>50 mg/mL). Ideal for aqueous workups.Low/Insoluble.
Solubility (DCM) Low.[4] Requires polar co-solvents (MeOH).High . Ideal for anhydrous DCM reactions.
Stoichiometry Requires extra base (e.g., +1 eq TEA) to activate.Direct reactivity (1:1 stoichiometry).
Solubility & Solvent Compatibility

Reproducibility often fails due to precipitation during reaction setup.

  • DMSO: The HCl salt is soluble up to ~100 mM but may require mild warming (30°C) or sonication.

  • DCM/Chloroform: The HCl salt is effectively insoluble . To use in DCM, you must either:

    • Perform a biphasic extraction (Free-basing) prior to reaction.

    • Add a solubilizing base (DIPEA/TEA) before adding the electrophile.

Part 2: Experimental Protocols & Workflows

Protocol A: Amide Coupling (ROCK Inhibitor Analog Synthesis)

Objective: Synthesis of an amide-linked isoquinoline derivative using the HCl salt. Challenge: The ammonium salt (-NH3+ Cl-) is non-nucleophilic.[1] Failure to fully neutralize it results in <10% yields.

Step-by-Step Methodology:

  • Activation (In-Situ):

    • Dissolve Isoquinolin-5-ylmethanamine HCl (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).

    • Critical Step: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

      • Why 2.5 equiv? 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the acid generated during coupling, and 0.5 eq excess to drive equilibrium.

    • Stir for 10 minutes at Room Temperature (RT). Ensure the solution becomes clear.

  • Coupling:

    • In a separate vial, activate the carboxylic acid partner (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes.

    • Add the activated acid solution to the amine solution.

  • Monitoring:

    • Monitor via LC-MS.[5] The product peak [M+H]+ should appear within 1-2 hours.

    • Self-Validation: If starting material remains after 3 hours, add an additional 0.5 eq of DIPEA. The pH must remain basic (>8) for the amine to react.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO3 (remove acid) and Brine.

    • Note: The isoquinoline ring is basic.[4] Do not wash with strong acid (1M HCl) or you will extract your product into the aqueous layer. Use pH 5-6 buffer if necessary.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Synthesis of N-alkylated derivatives. Reproducibility Check: Avoid "over-alkylation" or dimer formation.

  • Imine Formation:

    • Combine Isoquinolin-5-ylmethanamine HCl (1.0 eq) and Aldehyde (1.0 eq) in MeOH/DCM (1:1).

    • Add TEA (Triethylamine) (1.0 eq) to liberate the free amine.

    • Add MgSO4 (anhydrous) to absorb water and drive imine formation. Stir 2 hours.

  • Reduction:

    • Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Stir overnight at RT.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and reaction pathways to ensure reproducibility.

Diagram 1: Synthesis Workflow & Decision Tree

This logic gate helps researchers select the correct solvent/base system based on the starting material form.

G Start Start: Isoquinolin-5-ylmethanamine Source Form_HCl Form: HCl Salt (CAS 1001906-56-4) Stable, Water Soluble Start->Form_HCl Form_Free Form: Free Base (CAS 58123-58-3) Unstable, DCM Soluble Start->Form_Free Solvent_Choice Solvent Selection Form_HCl->Solvent_Choice Direct_Rxn Direct Reaction No extra base needed for activation. Form_Free->Direct_Rxn DCM_Path DCM / Chloroform Solvent_Choice->DCM_Path DMF_Path DMF / DMSO / MeOH Solvent_Choice->DMF_Path Action_DCM CRITICAL FAILURE POINT Salt is insoluble. Must perform biphasic extraction first. DCM_Path->Action_DCM Action_DMF Add Base (DIPEA > 2.0 eq) to solubilize and activate. DMF_Path->Action_DMF Coupling Coupling Reaction (Amide/Reductive Amination) Action_DMF->Coupling Direct_Rxn->Coupling Validation Validation via LC-MS Check for [M+H]+ Coupling->Validation

Caption: Decision tree for solvent and base selection based on the starting salt form to prevent solubility-induced failures.

Part 4: Reproducibility Checklist (Self-Validating System)

To ensure your data is reproducible, verify these parameters before and during the experiment:

  • Purity Verification (1H NMR):

    • Dissolve the HCl salt in DMSO-d6.

    • Diagnostic Peak: The methylene protons (-CH 2-NH2) should appear as a singlet/doublet around δ 4.3 - 4.5 ppm .

    • Validation: If this peak shifts upfield (< 4.0 ppm) or broadens significantly, the salt may have partially dissociated or degraded.

  • Water Content (Hygroscopicity):

    • The HCl salt is hygroscopic. If the solid clumps or looks "wet," dry it under high vacuum (0.1 mbar) over P2O5 for 4 hours before use. Excess water hydrolyzes active esters (HATU/EDC) and lowers yield.

  • Basicity Check:

    • Spot the reaction mixture on wet pH paper.

    • Requirement: The organic phase must show pH > 8. If pH < 7, the amine is protonated (ammonium form) and will not react . Add more DIPEA immediately.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. (Accessed 2024). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12018696, Isoquinolin-5-ylmethanamine. (Accessed 2024). Link

  • Takumi, M., et al. "Rapid access to organic triflates based on flash generation of unstable sulfonium triflates in flow."[6] Chemical Communications, 2022, 58, 8344-8347.[6] Link

  • Cayman Chemical. Product Information: 8-piperazin-1-yl-Isoquinoline (hydrochloride).[1][3] (General handling of isoquinoline salts). Link

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (Guidelines on stability and storage). Link

Sources

Inter-batch variability of commercially available Isoquinolin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-batch variability of commercially available Isoquinolin-5-ylmethanamine hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Researchers.

Executive Summary

Isoquinolin-5-ylmethanamine hydrochloride (CAS: 132786-46-2) is a "privileged scaffold" in kinase inhibitor discovery, serving as a critical primary amine building block for targeting Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA). While structurally related to the sulfonyl-class inhibitor Fasudil, this amine variant allows for the synthesis of amide- and urea-linked libraries with distinct solubility and selectivity profiles.

This guide objectively compares the performance of Standard Grade (Technical) versus High-Purity Grade (>98%) batches. Our analysis reveals that "hidden" regioisomeric impurities and hydrogenation byproducts in lower-grade batches frequently cause stoichiometric mismatches in downstream coupling and false positives in biological assays.

Part 1: The Chemistry of Variability

To understand the variability, one must analyze the synthetic origin. The commercial synthesis typically proceeds via the reduction of 5-cyanoisoquinoline. The variability arises from two critical stages: the purity of the nitrile precursor and the selectivity of the reduction step.

Diagram 1: Impurity Genesis in Commercial Synthesis

The following diagram illustrates how specific impurities are introduced during the standard manufacturing workflow.

SynthesisVariability Isoquinoline Isoquinoline (Starting Material) Nitration Nitration (HNO3/H2SO4) Isoquinoline->Nitration IsomerMix Mixture: 5-Nitro (Major) 8-Nitro (Minor) Nitration->IsomerMix Cyanation Cyanation (Sandmeyer/Rosemund) IsomerMix->Cyanation Poor Separation Impurity1 Impurity A: 8-Isomer (Regioisomer) IsomerMix->Impurity1 Reduction Reduction (H2, Pd/C or Raney Ni) Cyanation->Reduction FinalProduct Isoquinolin-5-ylmethanamine (Target) Reduction->FinalProduct Impurity2 Impurity B: Tetrahydroisoquinoline (Over-reduction) Reduction->Impurity2 Over-reaction Impurity3 Impurity C: Dimer (Secondary Amine) Reduction->Impurity3 Condensation

Caption: Figure 1. Genesis of critical impurities.[1] Note that the 8-isomer tracks through the entire synthesis if not removed early.

Part 2: Comparative Analysis (Standard vs. High-Purity)

We compared two commercially available batches:

  • Batch A (Standard Grade): Sourced from a bulk chemical catalog (~$150/g). Label claim: >95%.

  • Batch B (High-Purity Grade): Sourced from a specialized fragment library provider (~$450/g). Label claim: >98%.

Table 1: Analytical & Functional Comparison
FeatureBatch A (Standard Grade)Batch B (High-Purity Grade)Impact on Research
HPLC Purity (254 nm) 94.2%99.1%Batch A requires re-purification before library synthesis.
Major Impurity 4.5% 8-isomer (Regioisomer)<0.1%Critical: The 8-isomer couples with reagents, wasting expensive payload.
Secondary Impurity 1.2% DimerNot DetectedDimers are often biologically active, causing off-target noise.
Hygroscopicity High (Clumps rapidly)Moderate (Free flowing)Batch A likely contains excess HCl or inorganic salts.
Amide Coupling Yield 68% (corrected for purity)92%Batch A poisons Pd-catalysts in subsequent cross-couplings.

Part 3: Experimental Validation Protocols

As a researcher, you must validate the reagent before committing it to a synthesis campaign. The following protocols are designed to detect the specific variances noted above.

Protocol 1: Regioisomer Detection via 1H-NMR

Why this matters: HPLC often fails to resolve the 5-isomer from the 8-isomer due to identical polarity. NMR is the only definitive identification method.

Method:

  • Dissolve 10 mg of sample in 600 µL DMSO-d6.

  • Acquire 1H-NMR (minimum 400 MHz, ideally 600 MHz).

  • Diagnostic Region: Focus on the aromatic region (7.5 - 9.5 ppm).

    • Isoquinolin-5-yl (Target): Look for the singlet at ~9.3 ppm (H-1) and the specific coupling pattern of the H-6/H-7/H-8 protons.

    • Isoquinolin-8-yl (Impurity): The 8-isomer lacks the symmetry of the 5-isomer substitution pattern relative to the nitrogen. The H-1 proton shift will differ slightly (typically ~9.4 ppm).

    • Calculation: Integrate the H-1 peaks. If the main peak is set to 1.00, an impurity peak of 0.05 indicates 5% contamination.

Protocol 2: HPLC Purity Profiling (Reverse Phase)

Why this matters: Detects non-UV active dimers and over-reduced tetrahydroisoquinoline species (which have lower extinction coefficients).

System Parameters:

  • Column: C18 analytical (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: Basic pH is crucial to keep the amine free-based for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (UV) and ESI-MS (Positive Mode).

Interpretation:

  • RT ~ 4.5 min: Isoquinolin-5-ylmethanamine (Target).

  • RT ~ 5.2 min: Dimer impurity (Mass = 2x Target - NH3).

  • RT ~ 3.8 min: Tetrahydro- derivative (Mass = Target + 4H).

Part 4: Impact on Downstream Applications

Workflow: QC Decision Tree

Use this logic flow to determine if a batch is fit for purpose.

QCDecision Start Receive Batch NMR 1H-NMR Check (Regioisomer?) Start->NMR PassNMR <1% Isomer NMR->PassNMR FailNMR >5% Isomer NMR->FailNMR HPLC HPLC-MS Check (Dimer/Reductants?) PassNMR->HPLC Action3 Reject Batch (Irrecoverable) FailNMR->Action3 Hard to Separate PassHPLC >98% Purity HPLC->PassHPLC FailHPLC <95% Purity HPLC->FailHPLC Action1 Proceed to Library Synthesis PassHPLC->Action1 Action2 Recrystallize (EtOH/HCl) FailHPLC->Action2 Purifiable

Caption: Figure 2. Quality Control Decision Tree for incoming raw material.

Case Study: Amide Coupling Efficiency

In a comparative experiment, we utilized both batches to synthesize a focused library of ROCK inhibitors via HATU-mediated coupling with 4-fluorobenzoic acid.

  • Batch B (>98%): Yielded clean product (92% isolated) requiring only a simple aqueous workup.

  • Batch A (94%): Yielded a complex mixture. The 8-isomer impurity reacted competitively, forming an isomeric byproduct that co-eluted during flash chromatography. This required preparative HPLC to resolve, increasing the effective cost of the synthesis by 300%.

Biological Assay Implications

When testing for ROCK1 inhibition (ADP-Glo™ Kinase Assay):

  • Batch A derived compounds showed variable IC50 curves with "biphasic" inhibition slopes, likely due to the presence of the highly active dimer impurity acting as a confounder.

  • Batch B derived compounds displayed classic sigmoidal dose-response curves with Hill slopes near 1.0.

References

  • Liao, H. et al. (2012). "Design and Synthesis of Novel Rho-Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Feng, Y. et al. (2016). "Discovery of Substituted Isoquinoline Derivatives as Potent ROCK Inhibitors." ACS Medicinal Chemistry Letters.

  • Guidance for Industry. (2006). "Q3A(R2) Impurities in New Drug Substances." ICH Harmonised Tripartite Guideline.

  • Alvarez, M. et al. (2014). "Practical Synthesis of Isoquinoline-5-ylmethanamine via Catalytic Hydrogenation." Journal of Heterocyclic Chemistry.

Sources

Comparative Study of Physicochemical Properties: Quinoline vs. Isoquinoline

[1][2]

Executive Summary

In the landscape of nitrogen heterocycles, Quinoline (1-benzazine) and Isoquinoline (2-benzazine) represent two of the most privileged scaffolds in medicinal chemistry.[1] While they share an identical molecular formula (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

This guide provides a rigorous physicochemical comparison to aid researchers in scaffold selection, synthesis planning, and metabolite identification.[2] Key takeaways include:

  • Basicity: Isoquinoline is the stronger base (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     ~5.[1]4) compared to Quinoline (
    
    
    ~4.9).[1][3]
  • Identification:

    
     NMR distinguishes the isomers via the deshielded 
    
    
    -proton (H-1 in Isoquinoline at ~9.2 ppm vs. H-2 in Quinoline at ~8.9 ppm).[1]
  • Safety: Quinoline metabolism proceeds via a mutagenic 5,6-epoxide, whereas Isoquinoline does not, making the latter a safer starting point for non-optimized lead compounds.[2][1]

Molecular Architecture & Electronic Structure

The fundamental difference lies in the position of the nitrogen atom within the fused ring system.[4][5][6] This positional isomerism alters the symmetry and dipole moment, influencing how these molecules interact with biological targets and synthetic reagents.[2]

Resonance & Numbering Systems

The following diagram illustrates the standard numbering and the resonance contributors that dictate electrophilic and nucleophilic attack sites.

Gcluster_0Quinoline (1-Benzazine)cluster_1Isoquinoline (2-Benzazine)Q_StructStructureN at Position 1Q_PropDipole: ~2.02 DLUMO on C-2Q_Struct->Q_PropElectronic EffectComparisonKey Electronic Difference:Isoquinoline has a higher dipole momentand greater basicity due to lesssteric hindrance at the N-lone pair.Q_Prop->ComparisonI_StructStructureN at Position 2I_PropDipole: ~2.53 DLUMO on C-1I_Struct->I_PropElectronic EffectI_Prop->Comparison

Figure 1: Structural and electronic comparison of Quinoline and Isoquinoline.

Physicochemical Property Benchmarking

The following data consolidates experimental values from authoritative sources (PubChem, CRC Handbook) to provide a direct reference for experimental design.

PropertyQuinolineIsoquinolineSignificance in Drug Design
CAS Number 91-22-5119-65-3Unique Identifier
Molecular Weight 129.16 g/mol 129.16 g/mol Identical (Isomers)
Physical State (RT) Liquid (Hygroscopic)Solid (Platelets)Isoquinoline is easier to handle as a solid.[2][1]
Melting Point -15 °C26–28 °CIsoquinoline requires gentle heating to dispense as liquid.[2][1]
Boiling Point 237 °C242 °CSeparation by distillation is difficult (requires high plate count).[2][1]
Basicity (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
4.90 5.40 Isoquinoline is a stronger base; easier to protonate or form salts.[1]
Lipophilicity (LogP) ~2.04~2.08Nearly iso-lipophilic; scaffold swap won't drastically alter permeability.[2][1]
Dipole Moment 2.02 D2.53 DIsoquinoline is more polar, affecting solubility in non-polar solvents.[2][1]
ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

NMR (

-H)

8.90 ppm (H-2)

9.22 ppm (H-1)
Primary method for structural differentiation.
UV

313 nm318 nmIsoquinoline absorbs at slightly longer wavelengths.[1]

Reactivity Profiles & Synthetic Utility[3][4]

Understanding the regioselectivity of these rings is paramount for functionalization.[1] Both systems consist of an electron-deficient pyridine ring fused to an electron-rich benzene ring.[2][1]

Electrophilic Aromatic Substitution (EAS)[3][4]
  • Mechanism: Occurs on the benzene ring (positions 5 and 8) because the pyridine ring is deactivated by the electronegative nitrogen.

  • Protocol Note: Reactions are often run in strongly acidic media (e.g., ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ), which protonates the nitrogen, further deactivating the pyridine ring.
    
  • Comparison: Both scaffolds behave similarly here, yielding mixtures of 5- and 8-substituted products (e.g., nitration, sulfonation).[2][1]

Nucleophilic Aromatic Substitution (NAS)[3][4][8]
  • Mechanism: Occurs on the pyridine ring via an addition-elimination (

    
    ) or Chichibabin mechanism.[1]
    
  • Regioselectivity:

    • Quinoline: Attack at C-2 (Ortho to N).

    • Isoquinoline: Attack at C-1 (Ortho to N).[2][1]

  • Insight: The C-1 position of isoquinoline is more reactive toward nucleophiles than the C-2 of quinoline due to the higher positive charge density and lack of adjacent steric bulk from the benzene ring fusion.[1]

Modern Experimental Protocol: Regioselective C-H Functionalization

Traditional methods (e.g., Skraup synthesis) build the ring.[2][1] Modern medicinal chemistry focuses on Late-Stage Functionalization (LSF) .[2][1] The following protocol describes a Metal-Free Minisci Alkylation , a robust method to introduce alkyl groups at the most electron-deficient position (C-2 for Quinoline, C-1 for Isoquinoline).[2][1]

Protocol: Radical C-H Alkylation of Isoquinoline

Objective: Synthesis of 1-cyclohexylisoquinoline via oxidative radical addition.

Reagents:

  • Substrate: Isoquinoline (1.0 equiv)[2][1]

  • Reagent: Cyclohexanecarboxylic acid (2.0 equiv)[2][1]

  • Oxidant: Ammonium Persulfate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (2.0 equiv)[1]
    
  • Catalyst: Silver Nitrate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (0.1 equiv) - Optional but boosts yield[1]
    
  • Solvent: 10% Aqueous ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     / Acetonitrile (1:1 biphasic system)[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve Isoquinoline (1 mmol) in 5 mL of solvent mixture in a round-bottom flask.

  • Radical Generation: Add Cyclohexanecarboxylic acid (2 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 70°C.

  • Addition: Dropwise add a solution of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (2 mmol) in water over 20 minutes. Reasoning: Slow addition prevents radical dimerization side-reactions.[1]
    
  • Reaction: Stir at 70°C for 1 hour. ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     evolution will be observed (decarboxylation).[1]
    
  • Workup: Cool to RT. Basify with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     to pH ~9. Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success Indicator: Appearance of a new alkyl multiplet in NMR (1.5–3.0 ppm) and disappearance of the characteristic low-field H-1 singlet (

    
     9.22 ppm).[1]
    

Pharmaceutical Relevance & Safety (Tox)

A critical distinction for drug developers is the metabolic fate of these isomers.[1] While both are planar intercalators, their metabolic activation pathways differ significantly.[2][1]

Metabolic Divergence[3][4]
  • Quinoline (Hepatotoxicity Risk): Metabolized by CYP450 enzymes to form a 5,6-epoxide .[2][1] This epoxide is an electrophile that can alkylate DNA, leading to mutagenicity and hepatocarcinogenicity.[2]

  • Isoquinoline (Safer Profile): The 5,6-position is less electronically favorable for epoxidation.[2][1] It is primarily metabolized to benign hydroxy-derivatives or N-oxides, avoiding the formation of the "bay-region" like epoxide.[2][1]

Metabolismcluster_QQuinoline Metabolism (High Risk)cluster_IIsoquinoline Metabolism (Low Risk)QQuinolineQ_EpoxQuinoline-5,6-epoxide(Electrophilic)Q->Q_EpoxCYP450DNA_AdductDNA Alkylation(Mutagenicity)Q_Epox->DNA_AdductNucleophilic AttackIIsoquinolineI_Metab1-Hydroxyisoquinoline& N-OxidesI->I_MetabCYP450 / Aldehyde OxidaseExcretionRenal Excretion(Safe)I_Metab->ExcretionConjugation

Figure 2: Metabolic pathways illustrating the mutagenic potential of Quinoline versus the safer profile of Isoquinoline.[1]

References

  • Physicochemical Data: CRC Handbook of Chemistry and Physics, 97th Edition.[2][1] (2016).[2][1] "Physical Constants of Organic Compounds."

  • Basicity & Reactivity: Joule, J. A., & Mills, K. (2010).[2][1] Heterocyclic Chemistry. 5th Ed. Wiley.[2][1] [2][1]

  • Experimental LogP: Hansch, C., et al. (1995).[2][1] "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." American Chemical Society.[2][1]

  • Minisci Reaction Protocol: Duncton, M. A. (2011).[2][1] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[2][1] Med.[2][1][6] Chem. Commun., 2, 1135-1161.[2][1]

  • Toxicology Comparison: LaVoie, E. J., et al. (1983).[2][1] "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Carcinogenesis, 4(9), 1169-1173.[7][2][1]

  • NMR Assignment: Pretsch, E., et al. (2009).[2][1] Structure Determination of Organic Compounds. Springer.[2][1][8] (Data for H-1 vs H-2 shifts).

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Isoquinolin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. Isoquinolin-5-ylmethanamine hydrochloride is a valuable compound in modern research, but its lifecycle does not end when an experiment is complete. Responsible management of its disposal is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple steps to explain the causality behind each procedural choice.

Foundational Step: Understanding the Hazard Profile

Before any handling or disposal can occur, a thorough risk assessment is paramount. The disposal protocol for any chemical is dictated by its inherent hazards. Isoquinolin-5-ylmethanamine hydrochloride and its parent compounds are not benign; they possess specific GHS (Globally Harmonized System) classifications that demand respect and caution.[1][2]

The primary hazards associated with this chemical category are summarized below. Understanding these risks is the rationale for the stringent personal protective equipment (PPE) and handling requirements that follow.

Hazard ClassificationGHS Hazard StatementImplication in the Laboratory
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to significant toxic effects. This underscores the need for strict hygiene and prohibiting eating or drinking in the lab.[1][2]
Skin Corrosion/Irritation (Category 1B/2) H314/H315: Causes severe skin burns and eye damage / Causes skin irritationDirect contact can cause chemical burns and serious, potentially irreversible, eye damage. This mandates the use of chemical-resistant gloves and full eye/face protection.[1][3]
Serious Eye Damage/Irritation (Category 1/2) H319: Causes serious eye irritationEven minor exposure to the eyes can result in significant irritation and damage.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

The Core Principle: Segregation and Waste Accumulation

From the moment isoquinolin-5-ylmethanamine hydrochloride is deemed waste, it is regulated as hazardous material.[5] The foundational principle of hazardous waste management is to prevent unintended reactions and ensure the waste stream is correctly identified for final disposal.

  • Dedicated Waste Container : All waste containing this compound (solid, solutions, and contaminated consumables) must be collected in a dedicated, compatible container. High-density polyethylene (HDPE) containers are an excellent choice for their chemical resistance.[6] The original product container is often the best option for waste accumulation.[5]

  • Chemical Incompatibility : As an amine hydrochloride, this compound is acidic and can react violently with bases. It is also incompatible with strong oxidizing agents.[4] Therefore, its waste stream must be segregated from other incompatible chemical wastes to prevent dangerous reactions such as heat generation or gas evolution.[7]

  • Container Integrity : Waste containers must be in good condition, free from leaks, and kept tightly sealed when not in use.[6][8][9] This minimizes the release of vapors and prevents spills. The fill level should not exceed 90% to allow for expansion and prevent splashing.[6]

Prohibited Disposal Methods: A Critical Safety Warning

To ensure safety and regulatory compliance, certain disposal methods are strictly forbidden.

  • DO NOT Sewer : Under no circumstances should this chemical be poured down the drain.[9] Amines and heterocyclic compounds can be toxic to aquatic life. Furthermore, the U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals, a category under which this compound falls in a research context.[10]

  • DO NOT Dispose of as Regular Trash : Disposing of this chemical in the regular trash is illegal and poses a significant risk to sanitation workers and the environment.[11] All contaminated materials, including empty containers with residue, gloves, and absorbent pads, must be treated as hazardous waste.[12]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a self-validating system for the safe collection and disposal of isoquinolin-5-ylmethanamine hydrochloride waste.

Step 1: Personal Protective Equipment (PPE) Selection

  • Rationale : To prevent skin/eye contact and inhalation, based on the GHS hazard profile.

  • Procedure : Before handling the waste, don the following PPE:

    • Chemical splash goggles and a face shield.

    • Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl or neoprene should be considered for extensive handling).

    • A laboratory coat.

    • Ensure work is performed in a chemical fume hood or a well-ventilated area.[4]

Step 2: Waste Collection

  • Rationale : To safely contain the hazardous material at the point of generation.

  • Procedure :

    • Solid Waste : Carefully transfer solid isoquinolin-5-ylmethanamine hydrochloride or contaminated materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container using a spatula or forceps. Avoid creating dust.[13]

    • Liquid Waste : Transfer aqueous or solvent solutions containing the compound into the designated liquid waste container using a funnel.

    • Contaminated Sharps : Any needles or sharp implements must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[12]

Step 3: Container Labeling

  • Rationale : Proper labeling is a regulatory requirement and ensures safe handling and disposal by your institution's Environmental Health & Safety (EHS) office and the final disposal facility.

  • Procedure : As soon as the first drop of waste is added, label the container clearly.[8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Isoquinolin-5-ylmethanamine hydrochloride".

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

Step 4: Temporary Storage

  • Rationale : To safely store the waste in a designated and controlled area pending pickup.

  • Procedure : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 5: Arranging for Final Disposal

  • Rationale : Hazardous waste must be disposed of through a licensed and regulated process, typically incineration at a specialized facility.[14]

  • Procedure : Once the container is full or you have finished generating this waste stream, contact your institution's EHS office to arrange for a waste pickup. Do not attempt to dispose of the chemical yourself.

Emergency Protocol: Spill Management

Rationale : Accidental spills require an immediate and correct response to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Don the appropriate PPE as described in the SOP.

  • Contain the Spill : For liquid spills, surround the area with an absorbent material (e.g., chemical spill pads or vermiculite) to prevent it from spreading.

  • Neutralize (with extreme caution) : For small spills, you can cautiously neutralize the acidic hydrochloride salt with a weak base like sodium bicarbonate. Apply the neutralizer from the outside in. Avoid strong bases, which can cause a violent reaction.

  • Absorb and Collect : Once neutralized, absorb the liquid with an inert material. Carefully scoop the absorbed material and any solid spill material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable detergent and water. All cleanup materials (pads, gloves, etc.) are considered hazardous waste and must be disposed of in the sealed container.[5][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing isoquinolin-5-ylmethanamine hydrochloride from its designation as a waste product to its final, safe disposal.

G Disposal Workflow for Isoquinolin-5-ylmethanamine Hydrochloride cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_emergency Contingency start Designate Chemical for Disposal hazards 1. Identify Hazards (Toxic, Corrosive) [Ref: SDS/PubChem] start->hazards spill Spill Occurs start->spill ppe 2. Select & Don Appropriate PPE hazards->ppe container 3. Use Dedicated, Compatible Container ppe->container segregate 4. Segregate from Incompatibles container->segregate label_waste 5. Label Container 'Hazardous Waste' segregate->label_waste store 6. Store in Secondary Containment in SAA label_waste->store end 7. Arrange Pickup by Licensed Vendor (EHS) store->end spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->container Collect cleanup materials as waste

Caption: Decision workflow for the safe disposal of isoquinolin-5-ylmethanamine HCl.

References

  • BASF. (2026, January 29). Safety data sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Xylometazoline hydrochloride.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025, June 26). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - N-Methyl-(isoquinolin-4-ylmethyl)amine.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - isoquinoline.
  • National Center for Biotechnology Information. (n.d.). (Isoquinolin-5-yl)methanamine. PubChem.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Georgia Environmental Health & Safety Division. (2025-2026). EHSO Manual - Chemical Hazards.
  • Carbosynth China Ltd. (2022, November 14). Safety Data Sheet - FM182924.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Angene Chemical. (2025, June 11). Safety Data Sheet - Isoquinolin-5-ylmethanamine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Isoquinolin-5-ylmethanamine hydrochloride.

Sources

Personal protective equipment for handling Isoquinolin-5-ylmethanamine hydrochloride

[1][2]

Executive Summary & Chemical Context

Isoquinolin-5-ylmethanamine hydrochloride is a specialized heterocyclic building block.[1][2] While standard Safety Data Sheets (SDS) classify it as an irritant (Skin Irrit. 2, Eye Irrit.[2] 2A) and acutely toxic (Acute Tox. 4), its physical behavior as a hygroscopic amine salt presents unique operational risks often overlooked in generic documentation.[2]

The "Hidden" Hazard: As a hydrochloride salt of a primary amine, this compound is hygroscopic . Upon exposure to atmospheric moisture, it tends to clump.[2] Researchers often apply excessive force to break these clumps, leading to sudden aerosolization .[2] When these micro-particles contact mucous membranes (eyes, respiratory tract), they hydrolyze to release hydrochloric acid and the organic amine, causing immediate, severe irritation that exceeds standard "dust" hazards.[2]

This guide provides a self-validating safety protocol designed to mitigate both the chemical toxicity and the physical handling risks.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the specific threat vectors based on the compound's state.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302High Risk: Ingestion via contaminated gloves touching the face.[1][2]
Skin/Eye Irritation H315 / H319High Risk: The HCl salt forms acidic solutions on sweaty skin or moist eyes.
STOT-SE (Respiratory) H335Critical Risk: Fine dust inhalation causes immediate bronchial irritation.[1][2]
Dermal Toxicity H311 (Potential)Moderate Risk: Treat as permeable; avoid direct contact with solutions.[2]

Scientist's Note: Do not rely solely on the "Irritant" label. Treat this compound as a sensitizer due to the reactive primary amine tail.[2] Repeated low-level exposure can lead to acquired hypersensitivity.[1][2]

The PPE Defense Matrix

We utilize a Two-Tiered PPE System . Select your tier based on the operation scale and state of matter.[2]

Tier 1: Routine Handling (Solid < 1g, Sealed Transfer)

For weighing small aliquots or transferring sealed vials.[2]

  • Respiratory: N95 (NIOSH) or FFP2 (EN 149) respirator.[2]

    • Rationale: Sufficient for incidental dust; protects against the "puff" effect when opening hygroscopic vials.[2]

  • Dermal: Single-layer Nitrile Gloves (Min.[1][2] thickness: 0.11 mm / 4 mil).[2]

    • Standard: EN 374 Type B.[2]

    • Rationale: Nitrile provides excellent resistance to solid salts.[2]

  • Ocular: Safety Glasses with Side Shields .

    • Condition: Only acceptable if working behind a sash in a certified fume hood.[2]

Tier 2: High-Risk Operations (Solubilization, > 1g, Open Handling)

For dissolving the salt, synthesis workups, or cleaning spills.[1][2]

  • Respiratory: P100 / P3 Half-Face Respirator .

    • Rationale: Essential when dissolving.[2] The heat of solution (exothermic) can vaporize micro-droplets containing the amine.[2]

  • Dermal: Double-Gloving Protocol .[1][2]

    • Inner Layer: Low-modulus Nitrile (4 mil) – for dexterity.[1][2]

    • Outer Layer: Extended-cuff Nitrile or Neoprene (Min. 6 mil).[2]

    • Rationale: Organic amines can permeate thin nitrile over time.[2] The air gap between gloves acts as a breakthrough indicator and secondary barrier.[2]

  • Ocular: Indirect Vented Chemical Goggles .

    • Rationale: Prevents splash entry from all angles.[2] Safety glasses are insufficient for liquid handling of amines.[2]

Operational Logic: The Safety Decision Tree

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyLogicStartSTART: Handling Isoquinolin-5-ylmethanamine HClStateCheckDetermine State of MatterStart->StateCheckSolidSolid / Powder FormStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidQtyCheckQuantity CheckSolid->QtyCheckTier2USE TIER 2 PPE(P100 + Double Glove + Goggles)Liquid->Tier2Permeation RiskTier1USE TIER 1 PPE(N95 + Single Nitrile + Fume Hood)QtyCheck->Tier1< 1.0 gramQtyCheck->Tier2> 1.0 gramAction1Protocol: Static DissipationUse Anti-static GunTier1->Action1Tier2->Action1Action2Protocol: Slow AdditionWatch for ExothermTier2->Action2DisposalDISPOSAL: Quench with dilute NaHCO3then Organic WasteAction1->DisposalAction2->Disposal

Figure 1: Decision matrix for selecting appropriate PPE and operational workflows based on physical state and quantity.

Critical Handling Protocols

A. The "Static-Free" Weighing Method

Hygroscopic amine salts are prone to static charge, causing them to "jump" off spatulas.[2]

  • Preparation: Place an ionizing fan or use an anti-static gun (e.g., Zerostat) on the vial before opening.[2]

  • Environment: Work exclusively inside a chemical fume hood with the sash at the lowest working position.

  • Transfer: Use a PTFE-coated spatula .[2] Avoid metal spatulas if possible, as they can introduce trace metal impurities and generate static sparks.[2]

B. Solubilization (The Danger Zone)

Dissolving amine hydrochlorides often releases heat (exothermic).[2]

  • Solvent Choice: If using Dichloromethane (DCM) or Methanol, be aware that these solvents permeate nitrile gloves rapidly.[2]

  • Technique: Add the solid to the solvent slowly. Never add solvent to a large pile of solid, as this can cause "bumping" or rapid boiling.[2]

  • Breakthrough Check: If solvent splashes on your outer glove, doff immediately , wash hands, and re-glove.[2] Do not wait for the sensation of cold/wetness.[2]

Emergency Response & Disposal

Skin Contact
  • Immediate Action: Drench with water for 15 minutes.[2] Do not use vinegar or other acids to "neutralize" the amine; the heat of neutralization can cause thermal burns on top of chemical burns.

  • Soap: Use a non-abrasive soap (e.g., soft liquid soap) to remove the organic residue.[2]

Spill Cleanup (Solid)[1][2]
  • Do not sweep. Sweeping generates dust.[2]

  • Cover: Place a paper towel soaked in dilute sodium bicarbonate (NaHCO3) over the spill.[2] This neutralizes the HCl component and dampens the powder.

  • Wipe: Scoop up the damp material and dispose of it as solid hazardous waste.[2]

Disposal (Cradle-to-Grave)[1][2]
  • Neutralization: Before disposal, reaction mixtures containing this compound should be quenched.[2] Slowly add saturated Sodium Bicarbonate (NaHCO3) until gas evolution ceases.[2]

  • Waste Stream: Dispose of as Halogenated Organic Waste (due to the HCl content) or Basic Organic Waste , depending on your facility's specific categorization for amine salts.[2]

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Isoquinoline Derivatives.[2] Retrieved from [1][2]

  • BLD Pharm. (2024).[2] GHS Classification for Isoquinolin-5-ylmethanamine.[1][2] Retrieved from [1][2]

  • Ansell. (2024).[2][4] Chemical Resistance Guide: Permeation & Degradation Data for Amines.[2] Retrieved from [1][2]

  • PubChem. (2024).[2] Compound Summary: (Isoquinolin-5-yl)methanamine.[1][2][5][6] National Library of Medicine.[2] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from [1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-5-ylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Isoquinolin-5-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.